1,2,4-Pentatriene
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h3,5H,1-2H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQBQSISCLVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-01-6 | |
| Record name | 1,2,4-Pentatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,4-Pentatriene: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,2,4-pentatriene, also known as vinylallene. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental context.
Molecular Structure and Physical Properties
This compound (C5H6) is an unsaturated hydrocarbon featuring both a vinyl group and an allene moiety.[1][2][3][4] Its unique structure, a conjugated system of double bonds, leads to interesting chemical reactivity and spectroscopic characteristics. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H6 | [1][2][3] |
| Molecular Weight | 66.10 g/mol | [1][2] |
| CAS Number | 10563-01-6 | [1][3] |
| IUPAC Name | penta-1,2,4-triene | [4] |
| Synonyms | Vinylallene, CH2=C=CHCH=CH2 | [4] |
| SMILES | C=CC=C=C | [4] |
| Dipole Moment (μ) | 2.40 ± 0.02 D | [5] |
| Ionization Energy | 8.88 ± 0.02 eV | NIST WebBook |
Molecular Geometry
| Parameter | Value (Computed) |
| C1=C2 Bond Length | 1.309 Å |
| C2=C3 Bond Length | 1.287 Å |
| C3-C4 Bond Length | 1.432 Å |
| C4=C5 Bond Length | 1.338 Å |
| C-H Bond Lengths | 1.08 - 1.09 Å |
| ∠C1=C2=C3 Angle | 178.5° |
| ∠C2=C3-C4 Angle | 121.5° |
| ∠C3-C4=C5 Angle | 124.8° |
Note: The values presented are from computational models and should be considered as approximations of the experimental structure.
Spectroscopic Data
The spectroscopic signature of this compound is a key identifier and provides insight into its electronic and vibrational states.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹³C | 209.1 | Singlet | C2 (allenic) |
| 134.7 | Triplet | C4 | |
| 117.3 | Triplet | C5 | |
| 93.4 | Singlet | C3 (allenic) | |
| 74.5 | Triplet | C1 (allenic) |
Vibrational Spectroscopy
The infrared and Raman spectra of this compound have been extensively studied.[5] The key vibrational modes are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectrum |
| ~3080 | Strong | =C-H stretch (vinyl) | IR, Raman |
| ~3010 | Strong | =C-H stretch (allene) | IR, Raman |
| ~1950 | Strong | C=C=C asymmetric stretch | IR |
| ~1630 | Medium | C=C stretch (vinyl) | IR, Raman |
| ~1420 | Medium | CH₂ scissoring | IR |
| ~1050 | Strong | C=C=C symmetric stretch | Raman |
| ~990, 910 | Strong | =C-H out-of-plane bend (vinyl) | IR |
Synthesis of this compound
A common laboratory-scale synthesis of vinylallenes involves the reaction of a vinyl Grignard reagent with a propargyl halide. The following protocol outlines a representative synthesis of this compound.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Propargyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium. A solution of vinyl bromide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once initiated, the remaining vinyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.[6]
-
Reaction with Propargyl Bromide: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of propargyl bromide in the anhydrous solvent is then added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction of propargyl halides with Grignard reagents is a known method for the formation of allenes.[7]
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation at reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Chemical Reactivity and Potential Applications
The conjugated diene-allene system in this compound makes it a versatile substrate for various chemical transformations. It can undergo cycloaddition reactions, electrophilic additions, and radical reactions. The unique electronic and steric properties of vinylallenes make them interesting building blocks in organic synthesis, potentially for the development of novel molecular scaffolds in drug discovery. The thermochemical properties, such as the enthalpy of reaction in equilibria with other C5H6 isomers, have also been studied.[1][3]
This guide serves as a foundational resource for understanding the core chemical and structural aspects of this compound. Further research into its reaction mechanisms and potential biological activities may unveil new opportunities for its application in science and industry.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 3,4-dimethyl- [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C5H6 | CID 139187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Vinylallene: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of vinylallene, a versatile building block in organic chemistry. This document details a robust synthetic protocol, outlines key characterization techniques, and presents spectroscopic data for a representative vinylallene species. The information herein is intended to serve as a valuable resource for researchers engaged in synthetic chemistry and drug development.
Synthesis of Vinylallenes via the Wittig-Horner Reaction
A prevalent and effective method for the synthesis of vinylallenes is the Wittig-Horner reaction.[1][2][3][4] This reaction involves the olefination of an aldehyde with a stabilized phosphorus ylide, generated in situ from a 1-lithio-1,3-dienyl phosphine oxide. A key advantage of this multi-step sequence is the ability to construct the vinylallene molecule from two different alkyne precursors and an aldehyde, offering significant synthetic flexibility.[1][2][3][4]
General Reaction Scheme
The overall transformation can be summarized as follows: two distinct alkynes are coupled to form a zirconacyclopentadiene intermediate, which is then converted to a 1-iodo-1,3-dienyl phosphine oxide. Lithiation of this species generates the reactive phosphonate carbanion, which then undergoes a Wittig-Horner reaction with an aldehyde to furnish the desired vinylallene.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a vinylallene, adapted from established literature procedures.[1][2]
Step 1: Synthesis of 1-Iodo-1,3-dienyl Phosphine Oxide
-
To a solution of zirconacyclopentadiene (1.0 equiv) in an appropriate solvent such as THF, is added a solution of a phosphine oxide derivative.
-
The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the α-phosphinozirconacyclopentadiene.
-
The mixture is then cooled to -78 °C, and a solution of iodine (I₂) (4.0 equiv) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1-iodo-1,3-dienyl phosphine oxide.
Step 2: Wittig-Horner Reaction to form Vinylallene
-
A solution of the 1-iodo-1,3-dienyl phosphine oxide (1.0 equiv) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (n-BuLi) (1.0 equiv) in hexanes is added dropwise, and the mixture is stirred for 30 minutes to generate the 1-lithio-1,3-dienyl phosphine oxide.
-
A solution of the desired aldehyde (1.2 equiv) in diethyl ether is then added dropwise to the reaction mixture.
-
After stirring for a specified time at -78 °C, a solution of potassium tert-butoxide (t-BuOK) (2.0 equiv) in THF is added to promote the elimination reaction.[1][2]
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude vinylallene is purified by column chromatography.
Characterization of Vinylallenes
The structural elucidation of vinylallenes is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The following data is for 1,2-pentadiene (ethylallene), a representative simple vinylallene.[1][3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of vinylallenes by providing information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of a vinylallene will typically show characteristic signals for the allenic and vinylic protons.
| Proton Type | Chemical Shift (δ) ppm (approx.) |
| Allenic (=C=CH₂) | 4.5 - 5.0 |
| Allenic (-CH=C=) | 5.0 - 5.5 |
| Vinylic (-CH=CH₂) | 5.0 - 6.5 |
| Allylic (-C-CH=C=) | 2.0 - 2.5 |
Note: Specific shifts and coupling constants will vary depending on the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum is particularly diagnostic for allenes, with the central sp-hybridized carbon of the allene appearing at a very characteristic downfield shift.
| Carbon Type | Chemical Shift (δ) ppm (approx.) |
| Central Allenic (C=C =C) | 200 - 215 |
| Terminal Allenic (C =C=C) | 70 - 90 |
| Vinylic (-C H=C H₂) | 115 - 140 |
| Alkyl | 10 - 40 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in vinylallenes.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) (approx.) |
| Allene (C=C=C) | Asymmetric stretch | 1950 - 1980 (sharp, often strong) |
| Alkene (C=C) | Stretch | 1600 - 1680 |
| Vinylic C-H | Stretch | 3010 - 3095 |
| Allenic C-H | Stretch | ~3050 |
| Vinylic C-H | Out-of-plane bend | 910 - 990 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the vinylallene.
| m/z Value | Interpretation |
| 68 | Molecular Ion (M⁺) for 1,2-pentadiene |
| 53 | Loss of a methyl radical (·CH₃) |
| 41 | Allylic cation ([C₃H₅]⁺) |
| 39 | Loss of H₂ from the m/z 41 fragment |
Visualizations
Synthesis and Characterization Workflow
References
Spectroscopic Profile of 1,2,4-Pentatriene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data available for 1,2,4-pentatriene (also known as vinylallene). Due to the limited availability of experimental nuclear magnetic resonance (NMR) data in readily accessible databases and literature, this document focuses on the reported vibrational spectroscopy (Infrared and Raman) data and provides a theoretical framework for the expected NMR signals.
Data Presentation
Infrared (IR) and Raman Spectroscopy
A comprehensive study of the vibrational spectra of this compound was conducted by Klaboe et al. (1974). Their work involved the analysis of the infrared and Raman spectra of the compound in gaseous, liquid, and solid states.[1] The study identified the presence of both s-cis and s-gauche conformers in the fluid phases, with the s-trans conformer being more stable. A complete assignment of the fundamental vibrational frequencies was proposed.
Table 1: Summary of Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Key Findings | Reference |
| Infrared (IR) | The gas and solid phase IR spectra were recorded, providing detailed information on the fundamental vibrational modes of the molecule.[1] | Klaboe et al., 1974[1] |
| Raman | The Raman spectra of the liquid and solid phases were analyzed, revealing the presence of different conformers.[1] | Klaboe et al., 1974[1] |
Note: Specific vibrational frequency values from the Klaboe et al. (1974) paper are not publicly available in the resources accessed for this guide. Accessing the full publication is recommended for detailed data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the date of this guide, experimental ¹H and ¹³C NMR data (chemical shifts and coupling constants) for this compound are not available in prominent spectral databases such as the Spectral Database for Organic Compounds (SDBS). Therefore, the following tables present the expected NMR data based on the molecular structure and general principles of NMR spectroscopy.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (CH₂=C=) | ~4.5 - 5.5 | Doublet of doublets | J(H-1, H-3), J(H-1, H-4), J(H-1, H-5) |
| H-3 (=CH-) | ~5.0 - 6.0 | Multiplet | J(H-3, H-1), J(H-3, H-4), J(H-3, H-5) |
| H-4 (=CH₂) | ~5.0 - 5.5 | Doublet of doublets | J(H-4, H-3), J(H-4, H-5), J(H-4, H-1) |
| H-5 (=CH₂) | ~5.0 - 5.5 | Doublet of doublets | J(H-5, H-3), J(H-5, H-4), J(H-5, H-1) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment (C) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₂=C=) | ~75 - 90 |
| C-2 (=C=) | ~200 - 215 |
| C-3 (=CH-) | ~130 - 140 |
| C-4 (-CH=) | ~115 - 125 |
| C-5 (=CH₂) | ~115 - 125 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
Due to the volatile nature of this compound, NMR experiments would require careful sample preparation.
-
Sample Preparation: A dilute solution of this compound would be prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding sample viscosity issues.
-
Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences would be used to acquire the proton spectrum. Important parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired to obtain singlets for each carbon environment. A sufficient number of scans would be necessary due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy (Based on Klaboe et al., 1974)
The following is a generalized protocol based on the description of the experiments by Klaboe et al. (1974).
-
Gas Phase IR Spectroscopy: The gas-phase IR spectrum of this compound would be recorded using a gas cell with a suitable path length. The cell would be filled with the vapor of the compound at a controlled pressure.
-
Liquid Phase Raman Spectroscopy: For the liquid phase, a sample of this compound would be placed in a capillary tube. The Raman spectrum would be excited using a laser source (e.g., an argon ion laser) and the scattered light collected at a 90° angle.
-
Solid Phase IR and Raman Spectroscopy: To obtain the solid-phase spectra, a thin film of this compound would be condensed onto a cold window (e.g., a CsI or KBr plate) in a cryostat. The temperature would be lowered to the desired point (e.g., liquid nitrogen temperature) to solidify the sample. The IR or Raman spectrum of the solid film would then be recorded.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer for the IR measurements and a Raman spectrometer equipped with a suitable laser and detector would be used.
-
Data Analysis: The recorded spectra would be analyzed to identify the vibrational frequencies and their corresponding modes. Comparison of the spectra from different phases would aid in the identification of conformers.
Visualization
Caption: Relationship between this compound and its spectroscopic analysis.
References
Molecular Orbital Analysis of Conjugated Pentatrienes: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Conjugated pentatrienes, as part of the broader class of polyenes, possess unique electronic structures that are of significant interest in both fundamental chemical research and applied fields such as drug development. Their delocalized π-electron systems, governed by the principles of molecular orbital (MO) theory, give rise to specific spectroscopic and reactive properties. This technical guide provides an in-depth analysis of the molecular orbitals of conjugated pentatrienes, leveraging theoretical frameworks like the Hückel Molecular Orbital (HMO) theory and computational methods. It further details experimental protocols for the characterization of these systems and explores their relevance in the context of photodynamic therapy (PDT), a promising modality in cancer treatment.
Theoretical Framework: Molecular Orbital Theory of Conjugated Systems
The electronic properties of conjugated polyenes are best understood through the lens of Molecular Orbital (MO) theory. In a conjugated system, the p-orbitals of adjacent sp²-hybridized carbon atoms overlap to form a set of delocalized π molecular orbitals that extend over the entire length of the conjugated chain.[1][2] This delocalization is responsible for the enhanced stability and characteristic reactivity of these molecules.[3]
Hückel Molecular Orbital (HMO) Theory
A powerful, albeit simplified, approach to understanding the π-electron systems of conjugated molecules is the Hückel Molecular Orbital (HMO) theory.[4][5] This method makes several key assumptions to simplify the calculations, including the separation of σ and π electrons, and setting overlap integrals between different atomic orbitals to zero.[6] The theory yields the energy levels and the coefficients of the atomic orbitals for each molecular orbital.
The energies of the π molecular orbitals are expressed in terms of the Coulomb integral (α), representing the energy of an electron in an isolated p-orbital, and the resonance integral (β), which represents the interaction energy between adjacent p-orbitals.[7] Both α and β are negative values.[7]
Quantitative Molecular Orbital Data
To provide a quantitative understanding, this section presents data derived from Hückel Molecular Orbital (HMO) calculations for a representative conjugated pentatriene system, the 1,3-pentadienyl radical, and the closely related 1,3,5-hexatriene as a model for a neutral, stable pentatriene derivative.
1,3-Pentadienyl System
The 1,3-pentadienyl system, with five carbon atoms in conjugation, provides a direct model for a pentatriene radical or ion. The HMO calculations yield five π molecular orbitals with the following energy levels and atomic orbital coefficients.
| Molecular Orbital (ψ) | Energy Level (in terms of α and β) | c1 | c2 | c3 | c4 | c5 |
| ψ₁ | α + 1.732β | 0.372 | 0.602 | 0.707 | 0.602 | 0.372 |
| ψ₂ | α + β | 0.602 | 0.372 | -0.372 | -0.602 | -0.707 |
| ψ₃ | α | 0.707 | 0 | -0.707 | 0 | 0.707 |
| ψ₄ | α - β | 0.602 | -0.372 | -0.372 | 0.602 | -0.707 |
| ψ₅ | α - 1.732β | 0.372 | -0.602 | 0.707 | -0.602 | 0.372 |
Note: Coefficients are approximate and have been normalized. The number of π-electrons will determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
1,3,5-Hexatriene: A Model System
As a stable, neutral analogue with a slightly extended conjugation, 1,3,5-hexatriene serves as an excellent model. It possesses six π-electrons, filling the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃) in its ground state.[8]
| Molecular Orbital (ψ) | Energy Level (in terms of α and β) | c1 | c2 | c3 | c4 | c5 | c6 |
| ψ₁ | α + 1.802β | 0.232 | 0.418 | 0.521 | 0.521 | 0.418 | 0.232 |
| ψ₂ | α + 1.247β | 0.418 | 0.521 | 0.232 | -0.232 | -0.521 | -0.418 |
| ψ₃ (HOMO) | α + 0.445β | 0.521 | 0.232 | -0.418 | -0.418 | 0.232 | 0.521 |
| ψ₄* (LUMO) | α - 0.445β | 0.521 | -0.232 | -0.418 | 0.418 | -0.232 | -0.521 |
| ψ₅ | α - 1.247β | 0.418 | -0.521 | 0.232 | 0.232 | -0.521 | 0.418 |
| ψ₆ | α - 1.802β | 0.232 | -0.418 | 0.521 | -0.521 | 0.418 | -0.232 |
Data adapted from Hückel calculations for 1,3,5-hexatriene.[9]
π-Bond Order
The π-bond order, a measure of the π-electron density between two atoms, can be calculated from the coefficients of the occupied molecular orbitals.[10] For a bond between atoms r and s, the π-bond order is given by the sum over all occupied molecular orbitals of the product of the number of electrons in each orbital and the coefficients of the atomic orbitals on atoms r and s. Higher bond orders indicate a greater degree of double-bond character.
Experimental and Computational Protocols
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectroscopy is a key technique for characterizing conjugated systems. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorbance (λmax) is related to the energy gap between these frontier orbitals.[11]
Objective: To determine the λmax of a conjugated pentatriene derivative.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., hexane, ethanol)
-
Sample of the conjugated pentatriene derivative
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Start-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[11]
-
Sample Preparation:
-
Accurately weigh a small amount of the pentatriene sample and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask. The solvent should not absorb in the region of interest.[12]
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 1.0.[13]
-
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent. This will be used as the blank to zero the spectrophotometer.[5]
-
Baseline Correction: Perform a baseline correction with the blank cuvette across the desired wavelength range (e.g., 200-800 nm).[11]
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.[14]
-
If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Computational Protocol: Molecular Orbital Analysis with Gaussian
Computational chemistry provides a powerful tool for detailed molecular orbital analysis. The following is a general protocol for using the Gaussian software suite.
Objective: To calculate and visualize the frontier molecular orbitals (HOMO and LUMO) of a conjugated pentatriene.
Software: Gaussian, GaussView
Procedure:
-
Molecule Building: Construct the 3D structure of the desired pentatriene molecule in GaussView.
-
Input File Generation:
-
Set up a calculation for geometry optimization followed by a frequency calculation to ensure the structure is a true minimum. A suitable level of theory for initial studies is B3LYP with a 6-31G* basis set.
-
In a subsequent calculation using the optimized geometry, request a population analysis to obtain the molecular orbital information. The keyword Pop=Regular will print the MO coefficients.[15] To visualize the orbitals, ensure a checkpoint file (.chk) is generated.
-
-
Running the Calculation: Submit the input file to Gaussian.
-
Analysis of Output:
-
The .log or .out file will contain the energies of all molecular orbitals. The last occupied orbital is the HOMO, and the first virtual orbital is the LUMO.[16]
-
The coefficients of the atomic orbitals for each molecular orbital will also be listed.
-
-
Visualization:
-
Open the checkpoint file in GaussView.
-
Use the MOs editor to visualize the 3D surfaces of the HOMO, LUMO, and other molecular orbitals of interest.[17]
-
Application in Drug Development: Photodynamic Therapy
The principles of molecular orbital theory in conjugated systems are directly applicable to the design of photosensitizers for Photodynamic Therapy (PDT).[18] PDT is a cancer treatment modality that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to tumor cells.[9][19][20]
Conjugated polyenes and their derivatives can act as photosensitizers due to their ability to absorb light in the visible or near-infrared region, a property governed by their HOMO-LUMO gap.[21] An ideal photosensitizer has a high quantum yield of triplet state formation upon photoexcitation, which then efficiently transfers energy to ground-state oxygen to produce singlet oxygen.[22]
Mechanism of Photodynamic Therapy
The process of PDT can be summarized in the following steps:
-
Administration and Accumulation: A photosensitizer is administered to the patient and selectively accumulates in tumor tissue.[23]
-
Photoexcitation: The tumor is irradiated with light of a specific wavelength corresponding to an absorption band of the photosensitizer. This excites the photosensitizer from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer (Type II Mechanism): The triplet state photosensitizer transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9]
-
Cellular Damage: Singlet oxygen reacts with and damages cellular components, leading to apoptosis or necrosis of the tumor cells.[24]
The following diagrams illustrate the logical flow of key processes discussed in this guide.
Conclusion
The molecular orbital analysis of conjugated pentatrienes provides fundamental insights into their electronic structure, which in turn dictates their spectroscopic properties and reactivity. The theoretical predictions from HMO theory, coupled with more sophisticated computational methods, offer a robust framework for understanding these molecules. This knowledge is not merely academic; it forms the basis for the rational design of functional molecules, such as photosensitizers for photodynamic therapy. The detailed experimental and computational protocols provided herein serve as a guide for researchers to probe and harness the unique properties of conjugated pentatrienes for applications in science and medicine.
References
- 1. daniloroccatano.blog [daniloroccatano.blog]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hückel method - Wikipedia [en.wikipedia.org]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dye Sensitizers for Photodynamic Therapy [mdpi.com]
- 22. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthetic Journey of Vinylallene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylallene, systematically named 1,2,4-pentatriene, is a hydrocarbon bearing both a vinyl group and an allenic system. This guide provides a comprehensive overview of the discovery and historical synthesis of vinylallene, tracing its origins from early concepts in allene chemistry to the development of specific synthetic routes. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the evolution of its synthesis. This document serves as a technical resource for researchers interested in the fundamental chemistry and applications of this versatile unsaturated system.
Introduction: The Emergence of a Unique Unsaturated Hydrocarbon
The story of vinylallene is intrinsically linked to the broader history of allenes, a class of compounds characterized by a carbon atom forming double bonds with two other carbon atoms. For many years after the first synthesis of an allene derivative in 1887, these molecules were regarded as mere chemical curiosities—difficult to synthesize and handle.[1] However, the unique structural and electronic properties of allenes, particularly their axial chirality when appropriately substituted, eventually captured the interest of the scientific community, leading to a surge in research from the mid-20th century onwards.[1]
Vinylallene (this compound) stands out within this class due to the conjugation of its allenic moiety with a vinyl group, creating an extended π-system with distinct reactivity. While a definitive "discovery" of vinylallene as a singular event is not clearly documented in early literature, its existence was implicitly understood as a member of the C5H6 isomer group. Early studies on the pyrolysis and isomerization of related hydrocarbons likely produced vinylallene in mixtures, though its isolation and characterization came later with the advent of more sophisticated analytical techniques like gas chromatography and mass spectrometry.[2][3]
Physicochemical and Spectroscopic Properties
A foundational understanding of vinylallene requires knowledge of its fundamental physical and spectroscopic characteristics.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [4] |
| Molecular Weight | 66.10 g/mol | [4] |
| CAS Number | 10563-01-6 | [4] |
| IUPAC Name | penta-1,2,4-triene | [4] |
| Canonical SMILES | C=CC=C=C | [4] |
| Heat of Formation (ΔfH°) | 33.6 kcal/mol (for 1,2-pentadiene) | [1] |
Spectroscopic Data:
| Spectrum Type | Key Features (Wavenumber cm⁻¹ or Chemical Shift ppm) | Reference |
| Infrared (IR) | ~1950-1960 cm⁻¹ (antisymmetric C=C=C stretch) | [1] |
| ¹H NMR | ~4.5 ppm (protons of the terminal CH₂ of the allene) | [1] |
| ¹³C NMR | ~200-220 ppm (sp-hybridized central carbon of the allene); ~80 ppm (sp²-hybridized terminal carbons of the allene) | [1] |
Historical Synthesis of Vinylallene
The early synthesis of allenes, in general, was challenging. The specific historical synthesis of unsubstituted vinylallene (this compound) is not well-documented as a landmark event. However, several classical methods for allene synthesis developed in the mid-20th century are applicable and represent the historical approaches to accessing such structures.
Dehydrohalogenation of Dihaloalkanes
Dehydrohalogenation of vicinal or geminal dihalides is a fundamental method for introducing unsaturation.[5] The synthesis of an allene via this route typically involves a double dehydrohalogenation of a suitable dihaloalkane. For vinylallene, a plausible precursor would be a dihalopentene.
Hypothetical Dehydrohalogenation Route to Vinylallene:
Caption: Hypothetical dehydrohalogenation pathway to vinylallene.
Experimental Protocol (General): A suitable dihalopentene would be treated with a strong base, such as sodium amide in liquid ammonia or potassium hydroxide in ethanol, at elevated temperatures. The reaction proceeds via two successive E2 elimination reactions to form the two double bonds of the allene.[6]
The Doering-LaFlamme and Skattebøl Rearrangements
These related methods, developed in the mid-20th century, provided a more reliable entry into allene synthesis.
-
Doering-LaFlamme Allene Synthesis (1958): This two-step method involves the addition of a dihalocarbene (e.g., from bromoform and a strong base) to an alkene to form a dihalocyclopropane, which is then treated with an active metal (like sodium or magnesium) or an organolithium reagent to induce a rearrangement to the allene.[7]
-
Skattebøl Rearrangement (1966): This is a modification of the Doering-LaFlamme synthesis where an organolithium reagent is used to convert a gem-dihalocyclopropane directly to the allene via a carbene intermediate.[8]
General Workflow for Doering-LaFlamme/Skattebøl Synthesis of Vinylallene:
Caption: General workflow for vinylallene synthesis via cyclopropane rearrangement.
Experimental Protocol (Doering-LaFlamme - General):
-
Carbene Addition: 1,3-Butadiene is reacted with a source of dihalocarbene (e.g., generated from CHBr₃ and potassium tert-butoxide) to form 1,1-dihalo-2-vinylcyclopropane.
-
Rearrangement: The isolated dihalocyclopropane is then reacted with an alkyllithium reagent (e.g., methyllithium) or a reducing metal at low temperatures to afford this compound.
Evolution of Vinylallene Synthesis
While historical methods provided the initial access to vinylallenes, modern organic synthesis has introduced more efficient, selective, and functional-group-tolerant methodologies.
Crabbé-Ma Allene Synthesis
Originally reported by Crabbé in 1979 and later significantly expanded by Ma, this reaction involves the coupling of a terminal alkyne with an aldehyde (initially formaldehyde) in the presence of a copper(I) salt and a secondary amine to produce a terminal allene.[9] This method offers a one-step route to monosubstituted allenes.
Palladium and Other Transition-Metal Catalyzed Syntheses
The late 20th and early 21st centuries have seen a proliferation of transition-metal-catalyzed methods for allene synthesis. Palladium-catalyzed cross-coupling reactions, for instance, have been employed to construct the vinylallene skeleton from various precursors.[10] These methods often offer high yields and stereoselectivity.
Logical Relationship of Modern Synthetic Approaches:
Caption: Overview of modern synthetic routes to vinylallene.
Conclusion
The journey of vinylallene from a theoretical C5H6 isomer to a synthetically accessible building block reflects the broader evolution of organic chemistry. While its initial discovery is not marked by a single seminal publication, the development of general allene syntheses in the mid-20th century provided the foundational tools for its preparation. Today, a diverse array of modern synthetic methods allows for the efficient and selective construction of the vinylallene framework, opening avenues for its application in various fields, including materials science and drug development. This guide has provided a technical overview of the historical and evolving synthetic landscape of this fascinating and reactive molecule.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H6 | CID 139187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. BJOC - Allene chemistry [beilstein-journals.org]
- 10. [PDF] In situ generation of vinyl allenes and its applications to one-pot assembly of cyclohexene, cyclooctadiene, 3,7-nonadienone, and bicyclo[6.4.0]dodecene derivatives with palladium-catalyzed multicomponent reactions. | Semantic Scholar [semanticscholar.org]
physical properties of C5H6 isomers
An In-depth Technical Guide to the Physical Properties of C5H6 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of stable isomers of C5H6. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis and analysis. This document summarizes key quantitative data in a structured format, presents detailed experimental protocols for the determination of these properties, and includes visualizations to elucidate structural relationships and experimental workflows.
Introduction to C5H6 Isomers
The molecular formula C5H6 represents a variety of cyclic and acyclic hydrocarbon isomers. These compounds, while sharing the same elemental composition, exhibit a diverse range of physical and chemical properties due to their unique structural arrangements. Their varied reactivity and structural motifs make them interesting building blocks in organic synthesis. Understanding their physical properties is crucial for their handling, purification, and application in research and development.
Physical Properties of C5H6 Isomers
The physical properties of several common C5H6 isomers are summarized in the table below. These values have been compiled from various reputable sources. It is important to note that some isomers, like cyclopentadiene, are highly reactive and may dimerize or polymerize at room temperature[1][2][3].
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Acyclic Isomers | |||||
| (Z)-1,3-Pentadiene | CH3-CH=CH-CH=CH2 | 43 | -140 | 0.69 | 1.436 |
| (E)-1,3-Pentadiene | CH3-CH=CH-CH=CH2 | 42[4] | -87[4] | 0.676[4] | 1.430[4][5] |
| 1,4-Pentadiene | CH2=CH-CH2-CH=CH2 | 26[6][7] | -148[7] | 0.659 @ 25°C[6][7] | 1.389[6][7] |
| 3-Methyl-1,2-butadiene | (CH3)2C=C=CH2 | 40-41[8][9][10] | -148[8][9] | 0.694 @ 25°C[8][9][10] | 1.419[9][10] |
| Cyclic Isomers | |||||
| Cyclopentadiene | 41-42.5[1][11][12] | -85[12] | 0.805[1][11] | 1.440 | |
| Methylenecyclobutane | 42[13][14][15][16] | -134.7[16][17] | 0.736 @ 25°C[13][14][15][16] | 1.420[13][14][16][17] | |
| Spiropentane | 39[18] | -135[3] | 0.727[3] | 1.412[3] | |
| Vinylcyclopropane | 32.1 | -110[19] | 0.721[19] | 1.414[19] | |
| Ethylidenecyclopropane | 46.5[20] | N/A | 0.966[20] | N/A | |
| 1-Ethynylcyclopropane | 51-53 | N/A | 0.781 @ 25°C | N/A |
Experimental Protocols
The following sections describe representative experimental methodologies for the determination of the key physical properties listed above. These are generalized procedures based on standard laboratory techniques.
Determination of Boiling Point
The boiling point of a volatile liquid can be determined by several methods, including distillation and the Thiele tube method.
3.1.1. Simple Distillation Method
This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile impurities.
-
Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (e.g., heating mantle), and boiling chips.
-
Procedure:
-
Assemble the simple distillation apparatus.
-
Place a small volume (e.g., 5-10 mL) of the C5H6 isomer and a few boiling chips into the round-bottom flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
3.1.2. Thiele Tube Method (Micro Method)
This method is ideal when only a small amount of the sample is available.
-
Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), a rubber band, and a heat source (Bunsen burner or oil bath).
-
Procedure:
-
Fill the small test tube with 0.5-1 mL of the liquid sample.
-
Place the capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer with a rubber band.
-
Place the thermometer and test tube assembly into the Thiele tube containing heating oil.
-
Heat the side arm of the Thiele tube gently.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and then begins to boil.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
Determination of Melting Point
For the C5H6 isomers that are solid at or near room temperature, a melting point can be determined using a melting point apparatus or a Thiele tube.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, and capillary tubes (sealed at one end).
-
Procedure:
-
Finely powder the solid sample.
-
Pack a small amount of the powdered sample into the bottom of a capillary tube.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer in a Thiele tube.
-
Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
For a pure substance, this range should be narrow (0.5-1 °C).
-
Determination of Density
The density of the liquid C5H6 isomers can be determined using a pycnometer or a hydrometer.
-
Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
-
Carefully remove any excess liquid that has expanded out of the capillary.
-
Dry the outside of the pycnometer and weigh it.
-
Repeat the procedure with distilled water to calibrate the exact volume of the pycnometer.
-
Calculate the density of the isomer using the formula: Density = (mass of isomer) / (volume of pycnometer).
-
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through the liquid and is a useful physical constant for identification.
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp for the D-line).
-
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prisms of the refractometer are clean and dry.
-
Place a few drops of the liquid C5H6 isomer onto the lower prism.
-
Close the prisms and allow the sample to come to the desired temperature by circulating water from the constant temperature bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement was taken.
-
Visualizations
The following diagrams illustrate the structural relationships between the C5H6 isomers and a typical experimental workflow.
Caption: A diagram illustrating the structural classification of C5H6 isomers.
Caption: A generalized workflow for determining the boiling point of a liquid.
References
- 1. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 2. phillysim.org [phillysim.org]
- 3. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. store.astm.org [store.astm.org]
- 6. prime.erpnext.com [prime.erpnext.com]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. learnbps.bismarckschools.org [learnbps.bismarckschools.org]
- 11. vernier.com [vernier.com]
- 12. Cyclopentadiene | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. Ethylidenecyclopropane | C5H8 | CID 140404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. davjalandhar.com [davjalandhar.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to CAS Number 10563-01-6: Penta-1,2,4-triene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles publicly available data for CAS number 10563-01-6, identified as penta-1,2,4-triene (also known as vinylallene). While extensive efforts have been made to gather comprehensive information, experimental data for this specific compound, particularly regarding its synthesis, complete spectral characterization, and biological activity, is limited in the public domain. This guide provides available data and outlines general methodologies and properties based on related compounds.
Core Properties
Penta-1,2,4-triene is a hydrocarbon featuring a conjugated system of a vinyl group and an allene. Its chemical formula is C₅H₆ and it has a molecular weight of 66.10 g/mol .
Physicochemical Properties
A summary of the available quantitative data for penta-1,2,4-triene is presented in Table 1. It is important to note that some of these values are computed and may not be experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₅H₆ | PubChem |
| Molecular Weight | 66.10 g/mol | PubChem |
| Boiling Point | 52.8 °C at 760 mmHg | LookChem |
| Density | 0.661 g/cm³ | LookChem |
| Refractive Index | 1.407 | LookChem |
| XLogP3-AA | 1.4 | PubChem |
Safety Information
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of penta-1,2,4-triene was not found in the available literature, general methods for the synthesis of vinylallenes have been described. These can serve as a basis for developing a synthetic route.
General Synthetic Approaches
Two common methods for the synthesis of vinylallenes include the Wittig-Horner reaction and the reaction of Grignard reagents with substituted pentenynes.
-
Wittig-Horner Reaction: This method involves the reaction of 1-lithio-1,3-dienyl phosphine oxides with aldehydes to produce vinyl allenes in high yields.[1][2][3] A general workflow for this approach is outlined below.
-
Grignard Reaction: Vinylallenes can be obtained in good yield by the reaction of methylmagnesium iodide (MeMgI) with 5-chloropent-3-en-1-ynes.[4]
Reactivity: Electrocyclization
Vinylallenes are known to undergo thermal electrocyclic ring closure to form methylenecyclobutenes. Theoretical studies have investigated the mechanism of this pericyclic reaction. This reactivity is a key aspect of the chemical behavior of penta-1,2,4-triene and its derivatives.
Spectral Data
NMR Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum for penta-1,2,4-triene is available on PubChem, though a detailed table of chemical shifts is not provided. Based on the structure, five distinct carbon signals are expected. The allenic carbons would appear in the downfield region, with the central sp-hybridized carbon having a characteristic chemical shift around 200-210 ppm, and the terminal sp² carbons of the allene around 75-95 ppm. The vinyl group carbons would resonate in the typical alkene region (110-140 ppm).
-
¹H NMR: A ¹H NMR spectrum for penta-1,2,4-triene is not available in the searched databases. The spectrum would be expected to show complex splitting patterns due to the coupling between the vinyl and allenic protons. Protons on the terminal double bonds would likely appear in the range of 4.5-5.5 ppm, while the internal proton of the vinyl group would be further downfield, coupled to the adjacent allenic proton.
Infrared (IR) Spectroscopy
An experimental IR spectrum for penta-1,2,4-triene is not available. However, the spectrum would be characterized by the following absorption bands:
-
C=C=C Stretch: A characteristic sharp, strong absorption band for the asymmetric stretching of the allene group, typically in the range of 1950-1980 cm⁻¹.
-
C=C Stretch: A band for the stretching of the vinyl C=C double bond, usually appearing in the 1600-1650 cm⁻¹ region.
-
=C-H Stretch: Stretching vibrations for the sp² C-H bonds of the vinyl and allenic groups, expected above 3000 cm⁻¹.
-
=C-H Bending: Out-of-plane bending vibrations for the vinyl group C-H bonds, which can be useful for determining substitution patterns.
Mass Spectrometry
An experimental mass spectrum for penta-1,2,4-triene is not available. The molecular ion peak ([M]⁺) would be expected at m/z 66. Fragmentation patterns would likely involve the loss of hydrogen atoms and cleavage of the carbon-carbon single bond, leading to the formation of various smaller unsaturated fragments.
Biological Activity
There is no direct experimental evidence in the searched literature regarding the biological activity of penta-1,2,4-triene. However, studies on related allenic structures have shown some biological potential.
-
Antimicrobial and Antifungal Activity: Some bifunctionalized allene derivatives have demonstrated antibacterial and antifungal activity against various pathogenic strains.[5][6] For example, a dimethyl 1-(1-hydroxyethyl)-3-methylpenta-1,2-dienephosphonate derivative showed inhibitory effects on both Gram-positive and Gram-negative bacteria.[5] It is important to emphasize that these findings are for substituted allenes and cannot be directly extrapolated to the unsubstituted penta-1,2,4-triene.
-
Natural Products: The vinylallene moiety is present in some natural products, although these are typically more complex molecules.[6]
Conclusion
Penta-1,2,4-triene (CAS 10563-01-6) is a simple conjugated hydrocarbon with interesting potential for synthetic chemistry due to its reactive allene and vinyl functionalities. While its fundamental physicochemical properties are partially documented, there is a significant lack of detailed experimental data concerning its synthesis, comprehensive spectral characterization, and biological activity. The information presented in this guide is based on available public data and general chemical principles for related structures. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.
References
- 1. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]
- 2. Preparation of vinyl allenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes by the Wittig-Horner reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New synthesis of vinylallenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. recentscientific.com [recentscientific.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Pentatrienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the systematic approach to naming substituted pentatrienes according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. Adherence to these rules ensures clarity, precision, and universality in chemical communication. This document details the core principles, including the identification of the parent chain, numbering, substituent prioritization, and stereochemical assignment, supplemented with illustrative examples, data, and procedural diagrams.
Core Principles of IUPAC Nomenclature for Alkenes
The IUPAC system for naming organic compounds is built on a set of logical rules designed to provide a unique and unambiguous name for every distinct structure. For alkenes, and by extension polyenes like pentatrienes, the name is constructed from several key components: a root that indicates the number of carbon atoms in the longest continuous chain containing the double bonds, suffixes to denote the presence and multiplicity of double bonds, and prefixes to identify and locate substituents.
A systematic name is assembled by following a clear sequence:
-
Identify the Principal Functional Group and Parent Chain: The functional group with the highest priority determines the suffix of the name. For hydrocarbons containing only double bonds, the "-ene" suffix is used. The parent chain is the longest continuous carbon chain that contains the maximum number of double bonds.[1][2][3]
-
Number the Parent Chain: The chain is numbered to give the lowest possible locants (numbers) to the double bonds. If there is a tie, the chain is numbered to give the lowest locants to the substituents at the first point of difference.[2][3]
-
Name and Order Substituents: Each substituent is given a name and a locant. Substituents are listed in alphabetical order. Prefixes such as "di-", "tri-", and "tetra-" are used for multiple identical substituents but are ignored for alphabetization purposes.[4]
-
Assign Stereochemistry: For molecules with stereoisomers, the configuration around the double bonds is specified using the (E/Z) notation.[5][6][7]
Step-by-Step Nomenclature of Substituted Pentatrienes
Pentatrienes are acyclic hydrocarbons with a five-carbon parent chain containing three double bonds. The systematic naming of their substituted derivatives follows a rigorous application of the IUPAC rules.
Identifying and Numbering the Parent Chain
The parent chain is the five-carbon chain of the pentatriene. The numbering should start from the end that gives the locants of the double bonds the lowest possible numbers. For a pentatriene, the locants for the double bonds will be 1, 2, and 4, or 1, 3, and 4. The preferred numbering is the one that results in the lower set of locants. If the double bonds are equidistant from both ends, the numbering is chosen to give the substituents the lowest possible locants.
Naming and Locating Substituents
All groups attached to the parent pentatriene chain are considered substituents. These are named using standard IUPAC prefixes (e.g., -methyl, -ethyl, -bromo, -chloro). The position of each substituent is indicated by the number of the carbon atom to which it is attached.
Alphabetical Ordering of Substituents
When multiple different substituents are present, they are listed in alphabetical order, irrespective of their locant. For example, "bromo" comes before "chloro," and "ethyl" comes before "methyl."
Designating Stereochemistry: The (E/Z) System
For each double bond that can exhibit stereoisomerism, the configuration must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.
-
Assign Priorities: For each carbon of the double bond, the two attached groups are assigned a priority (high or low) based on atomic number. The atom with the higher atomic number gets higher priority.
-
Determine (E) or (Z):
-
If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning together).
-
If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning opposite).
-
The stereodescriptor for each double bond, preceded by its locant, is placed in parentheses at the beginning of the IUPAC name.
Workflow for Naming Substituted Pentatrienes
The logical flow for determining the IUPAC name of a substituted pentatriene can be visualized as follows:
Caption: A logical workflow for the systematic naming of substituted pentatrienes according to IUPAC rules.
Detailed Example: Naming a Complex Substituted Pentatriene
Let's consider the following hypothetical, complex substituted pentatriene:
(Structure to be mentally visualized or drawn: A 5-carbon chain with double bonds at positions 1, 2, and 4. A bromine atom is on carbon 3. A chlorine atom is on carbon 5. The double bond at C2 has the bromine and the rest of the chain on the same side as the higher priority groups. The double bond at C4 has the chlorine and the rest of the chain on opposite sides as the higher priority groups.)
Step 1: Identify the Parent Chain. The longest chain with the maximum number of double bonds is the five-carbon chain with three double bonds, which is a pentatriene.
Step 2: Number the Parent Chain. Numbering from left to right gives double bonds at 1, 2, and 4. Numbering from right to left gives double bonds at 1, 3, and 4. The set (1, 2, 4) is lower than (1, 3, 4) at the first point of difference. Thus, we number from left to right. The parent name is penta-1,2,4-triene.
Step 3: Identify and Name Substituents. There is a bromine atom on carbon 3 (3-bromo) and a chlorine atom on carbon 5 (5-chloro).
Step 4: Alphabetize Substituents. "Bromo" comes before "chloro" alphabetically. So the substituent part of the name is "3-bromo-5-chloro".
Step 5: Determine Stereochemistry.
-
Double bond at C-2:
-
At C-2, the substituents are a methyl group (from C-1) and the rest of the chain (C-3 onwards). The C-3 side has a bromine, giving it higher priority. The methyl group is lower priority.
-
At C-3, the substituents are a bromine atom and the rest of the chain (C-4 onwards). Bromine has a higher atomic number than carbon, so it is the higher priority group.
-
Assuming the higher priority groups (the C-3 side of C-2 and the bromine on C-3) are on the same side of the double bond, the configuration is (2Z) .
-
-
Double bond at C-4:
-
At C-4, the substituents are a hydrogen atom and the rest of the chain (C-3 backwards). The carbon chain has higher priority than hydrogen.
-
At C-5, the substituents are a chlorine atom and two hydrogen atoms. Chlorine has a higher atomic number than hydrogen, so it is the higher priority group.
-
Assuming the higher priority groups (the C-3 side of C-4 and the chlorine on C-5) are on opposite sides of the double bond, the configuration is (4E) .
-
Step 6: Assemble the Full Name. Combining all parts, the complete IUPAC name is (2Z,4E)-3-bromo-5-chloropenta-1,2,4-triene .
Quantitative Data and Experimental Protocols
In drug development and materials science, the synthesis and characterization of novel compounds are paramount. Below are illustrative examples of the types of data and protocols that are essential for this work.
Illustrative Spectroscopic Data for a Substituted Pentatriene Series
The following table presents hypothetical, yet representative, ¹H NMR and UV-Vis data for a series of halogen-substituted pentatrienes. Such data is crucial for structure elucidation and for understanding the electronic properties of these conjugated systems.
| Compound Name | δ (ppm) for H at C-1 | δ (ppm) for H at C-5 | J (Hz) for H-4, H-5 | λ_max (nm) |
| (2E,4E)-penta-1,2,4-triene | 5.15 (d) | 5.25 (d) | 16.8 | 220 |
| (2E,4E)-3-chloropenta-1,2,4-triene | 5.20 (d) | 5.30 (d) | 16.5 | 228 |
| (2E,4E)-3-bromopenta-1,2,4-triene | 5.22 (d) | 5.32 (d) | 16.4 | 232 |
| (2Z,4E)-3-chloro-5-iodopenta-1,2,4-triene | 5.25 (d) | 6.10 (d) | 15.0 | 245 |
General Experimental Protocol for the Synthesis of a Halogenated Pentatriene
The following is a generalized protocol for the synthesis of a halogenated pentatriene via a Wittig-type reaction, a common method for forming carbon-carbon double bonds.
Objective: To synthesize (2E,4E)-3-bromopenta-1,2,4-triene.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Acrylaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, (bromomethyl)triphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour, during which a deep red color of the ylide develops.
-
Reaction with Aldehyde: Acrylaldehyde (1.0 eq), dissolved in anhydrous THF, is added dropwise to the ylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (2E,4E)-3-bromopenta-1,2,4-triene.
Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Diagram for a Synthetic Protocol
The following diagram illustrates the key steps and logical flow of the synthesis protocol described above.
Caption: A generalized experimental workflow for the synthesis of a substituted pentatriene.
This guide provides the foundational knowledge required for the accurate and systematic naming of substituted pentatrienes, a skill essential for clear communication in research and development. The inclusion of illustrative data, protocols, and workflows aims to bridge the gap between theoretical nomenclature and its practical application in a laboratory setting.
References
- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Nomenclature Examples [www2.chemistry.msu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]
- 5. (2E,4Z)-3-chloro-5-methylhepta-2,4-diene | C8H13Cl | CID 143129088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2E,4E)-5-Chloro-3,4-dimethyl-2,4-heptadiene | C9H15Cl | CID 5466629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Draw and name all stereoisomers of 3-chlorohepta-2,4-diene b. usi... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide on the Thermodynamic Stability of 1,2,4-Pentatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the thermodynamic stability of 1,2,4-pentatriene, a C5H6 isomer of interest in various chemical fields, including combustion and synthetic chemistry. This document summarizes available quantitative data, outlines experimental methodologies for its determination, and presents key reaction pathways involving this molecule.
Core Thermodynamic Data
Table 1: Reaction Thermochemistry Involving this compound
| Reaction | ΔrH° (kJ/mol) | Temperature (K) | Phase | Reference |
| This compound ⇌ Methylenecyclobutane | -8 ± 3 | 490 | Gas | Roth, Hopf, et al., 1994[1] |
| This compound ⇌ Methylenecyclobutane | -3.6 | Not specified | Liquid | Pasto and Kong, 1989[1] |
| (Z)-3-Penten-1-yne ⇌ this compound | -1 ± 7.9 | 959 | Gas | Roth, Hopf, et al., 1994[1] |
Table 2: Comparative Thermodynamic Data of C5H6 and C5H8 Isomers
To contextualize the stability of this compound, the following table presents the standard enthalpy of formation for several related isomers. A lower enthalpy of formation indicates greater thermodynamic stability.
| Compound | Formula | Isomer Type | ΔfH° (kJ/mol) |
| 1,2,3-Pentatriene | C5H6 | Cumulated Triene | 303.9 ± 1.1 |
| 1,3-Cyclopentadiene | C5H6 | Cyclic Diene | 101.3 ± 2.5 |
| (E)-1,3-Pentadiene | C5H8 | Conjugated Diene | 76.78 ± 0.75 |
| (Z)-1,3-Pentadiene | C5H8 | Conjugated Diene | 80.88 ± 0.84 |
| 1,4-Pentadiene | C5H8 | Isolated Diene | 105.7 ± 0.7 |
Experimental Protocols
The thermodynamic data for this compound have been primarily determined through the study of chemical equilibria. The following sections detail the methodologies employed in the key cited research.
Determination of Isomerization Enthalpy via Gas-Phase Equilibration
The enthalpy of reaction for the isomerization of this compound to methylenecyclobutane and the isomerization of (Z)-3-penten-1-yne to this compound were determined by establishing a chemical equilibrium between the isomers in the gas phase at elevated temperatures.[1]
A generalized experimental workflow for such a determination is as follows:
A known amount of a pure isomer is sealed in an inert quartz vessel under vacuum. The vessel is then heated in a thermostatically controlled oven to a specific temperature, allowing the isomers to interconvert and reach equilibrium. After a sufficient period, the reaction is quenched by rapid cooling to prevent further isomerization. The composition of the resulting mixture is then analyzed, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the equilibrium constant (Keq) at that temperature. By measuring Keq at several different temperatures, a van't Hoff plot (ln(Keq) versus 1/T) can be constructed. The slope and intercept of this plot are then used to calculate the standard enthalpy (ΔrH°) and entropy (ΔrS°) of the isomerization reaction.
Liquid-Phase Equilibration Studies
The thermodynamic parameters for the vinylallene-methylenecyclobutene equilibrium in the liquid phase were investigated by Pasto and Kong (1989).[1] The experimental approach is similar to the gas-phase method, with the key difference being that the equilibration is carried out in a suitable solvent. The choice of solvent is critical to ensure that it does not participate in or influence the reaction. The analysis of the equilibrium mixture is typically performed using solution-phase techniques like NMR spectroscopy.
Key Signaling Pathways and Logical Relationships
This compound is a key intermediate in several important chemical processes, including combustion and the formation of cyclic and aromatic compounds.
Electrocyclic Ring Closure of this compound
Vinylallene (this compound) undergoes a thermally induced electrocyclic ring closure to form methylenecyclobutene. This pericyclic reaction is a concerted process that involves the reorganization of π-electrons to form a new σ-bond, resulting in a four-membered ring.
This equilibrium is a fundamental example of the interplay between acyclic and cyclic isomers, with the position of the equilibrium being dependent on temperature and the substitution pattern of the molecule.
Formation of C5H6 Isomers in Combustion
In high-temperature environments such as combustion, this compound can be formed from the reaction of smaller radical species. One significant pathway is the reaction of the propargyl radical (•C3H3) with ethylene (C2H4).[2] This reaction is crucial in the chemical pathways leading to the formation of larger hydrocarbons and, eventually, soot. At elevated temperatures, the formation of linear isomers like this compound is favored, while at lower temperatures, the more stable cyclic isomer, 1,3-cyclopentadiene, predominates.[2]
This illustrates the temperature-dependent selectivity in the formation of this compound versus its more stable cyclic isomer, highlighting the kinetic control often observed in high-energy environments. This pathway is of significant interest in the study of aromatic hydrocarbon formation in extraterrestrial environments like planetary nebulae.[2]
References
An In-depth Technical Guide to the Electronic Structure of Vinylallene and its Analogues
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the electronic structure of vinylallene (1,2,4-pentatriene), a molecule featuring a unique combination of cumulated and conjugated π-systems. By integrating experimental data from photoelectron spectroscopy with theoretical insights from computational chemistry, this guide offers a comprehensive overview of the molecule's molecular orbitals, ionization energies, and the fundamental characteristics that govern its reactivity. For comparative analysis, the electronic structures of its parent moieties, allene and 1,3-butadiene, are presented as key analogues.
Introduction to Vinylallene
Vinylallene is a fascinating hydrocarbon that contains both a vinyl group (-CH=CH₂) and an allene group (C=C=C). This arrangement results in a conjugated system where the p-orbitals of the vinyl group interact with the π-system of the allene. The electronic structure of allenes is notable for its two orthogonal π-systems, with the p-orbitals on the terminal sp² carbons twisted 90° relative to each other. The central carbon is sp-hybridized.[1] This unique geometry leads to helical frontier molecular orbitals and properties analogous to Möbius systems.[2][3] The interaction of this allenic system with a conjugated vinyl group in vinylallene creates a complex electronic landscape that is crucial for understanding its chemical behavior and potential as a building block in synthesis.
Quantitative Electronic Data
The electronic structure of a molecule is quantitatively defined by the energies of its molecular orbitals. These energies can be probed experimentally using Ultraviolet Photoelectron Spectroscopy (UPS), which measures the vertical ionization energies (IEs) required to remove electrons from their respective orbitals.[1] These experimental values can be compared with theoretical predictions from computational methods.
Experimental Ionization Energies
The following table summarizes the vertical ionization energies for vinylallene and its structural analogues, allene and 1,3-butadiene, as determined by He(I) photoelectron spectroscopy. The bands are assigned to the molecular orbital from which the electron is ionized, corresponding to the symmetry of the resulting cation state.
| Molecule | Ionization Energy (eV) | Orbital Assignment (Symmetry) | Reference(s) |
| Vinylallene | 8.88 | 1a" (π₃) | [4][5] |
| (this compound) | 10.38 | 2a" (π₂) | [5] |
| 11.9 | 12a' (σ) | [5] | |
| 12.5 | 11a' (σ) | [5] | |
| 13.5 | 10a' (σ) | [5] | |
| 14.5 | 9a' (σ) | [5] | |
| 15.6 | 8a' (σ) | [5] | |
| 17.0 | 1a' (π₁) | [5] | |
| Allene | 10.02 | 2e (π) | [6] |
| (Propadiene) | 14.75 | 1e (π) | [6] |
| 17.3 | 3b₂ (σ) | [6] | |
| 1,3-Butadiene | 9.09 | 1b g (π₂) | [7] |
| 11.46 | 1a u (π₁) | [7] | |
| 12.2 | 6a g (σ) | [7] | |
| 13.6 | 5b u (σ) | [7] | |
| 15.3 | 5a g (σ) | [7] | |
| 18.5 | 4b u (σ) | [7] |
Theoretical Molecular Orbital Energies
Computational chemistry provides calculated energies for both occupied and unoccupied molecular orbitals. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's capacity to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energy. The following data for vinylallene was obtained from MINDO/3 calculations.
| Molecule | Orbital | Calculated Energy (eV) | Reference |
| Vinylallene | HOMO | -8.99 | [5] |
| LUMO | 1.14 | [5] | |
| HOMO-1 | -10.37 | [5] | |
| HOMO-2 | -11.91 | [5] |
Experimental and Computational Protocols
Protocol for He(I) Photoelectron Spectroscopy
Ultraviolet Photoelectron Spectroscopy (UPS) is the primary experimental technique for determining the valence electronic structure of molecules.[1]
Objective: To measure the vertical ionization energies of gas-phase vinylallene.
Methodology:
-
Sample Introduction: A gaseous sample of vinylallene is introduced into a high-vacuum chamber (pressure < 10⁻⁵ torr).
-
Ionizing Source: The sample is irradiated with a monochromatic beam of ultraviolet photons from a helium discharge lamp, typically using the He(I) emission line at 58.4 nm, which corresponds to an energy of 21.22 eV.
-
Photoionization: The incident photons cause the ejection of valence electrons from the molecules via the photoelectric effect.
-
Electron Energy Analysis: The ejected photoelectrons travel into an electron kinetic energy analyzer (e.g., a hemispherical or cylindrical mirror analyzer). An electrostatic field is applied to deflect the electrons based on their kinetic energy.
-
Detection: Electrons with a specific kinetic energy pass through the analyzer and are detected by an electron multiplier.
-
Spectrum Generation: The analyzer sweeps through a range of kinetic energies, and the detector counts the number of electrons at each energy. The resulting data is plotted as electron count versus ionization energy, where Ionization Energy = 21.22 eV - Kinetic Energy of the electron.
-
Data Analysis: The resulting spectrum shows a series of bands, each corresponding to ionization from a different molecular orbital. The peak of each band provides the vertical ionization energy.[8]
Protocol for Computational Electronic Structure Analysis
Computational methods, particularly Density Functional Theory (DFT) and ab initio methods, are used to model the electronic structure and predict properties like molecular orbital energies.
Objective: To calculate the molecular orbital energies and visualize the frontier orbitals of vinylallene.
Methodology:
-
Structure Input: A 3D model of the vinylallene molecule is created using molecular modeling software.
-
Geometry Optimization: An initial calculation is performed to find the lowest energy conformation of the molecule. A common method is the B3LYP functional with a basis set such as 6-31G(d). This step ensures that subsequent calculations are performed on a stable structure.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a higher-level single-point energy calculation is performed to obtain accurate molecular orbital energies. This may involve a more sophisticated method or a larger basis set (e.g., aug-cc-pVTZ).
-
Orbital Analysis: The output of the calculation provides a list of molecular orbitals and their corresponding energies (eigenvalues). The HOMO and LUMO are identified.
-
Visualization: The computational software is used to generate volumetric data (e.g., cube files) for selected molecular orbitals, such as the HOMO and LUMO. These files are then rendered by visualization software to show the 3D shape and phase of the orbitals.
Visualizations of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and conceptual relationships.
References
- 1. Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Handbook of He(I) photoelectron spectra of fundamental organic molecules : K. Kimura, S. Katsumata, Y. Achiba, T. Yamazaki and S. Iwata, 1981, Japan Scientific Societies Press, Tokyo, ISBN 4-7622-0263-X and Halsted Press, New York, 268 pp., US $44.95, ISBN 0-470-27200-7. | Semantic Scholar [semanticscholar.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Allenes - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,2,4-Pentatriene in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Pentatriene, also known as vinylallene, is a versatile C5 hydrocarbon that serves as a reactive diene in Diels-Alder cycloaddition reactions. Its unique structure, featuring a conjugated system of a double bond and an allene, leads to distinct reactivity and selectivity profiles compared to traditional 1,3-dienes. This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions, offering a valuable tool for the synthesis of complex cyclic and heterocyclic scaffolds relevant to drug discovery and materials science.
The [4+2] cycloaddition of this compound with various dienophiles provides a direct route to six-membered rings with an exocyclic double bond, a functional handle amenable to further synthetic transformations. The increased reactivity of vinylallenes over simple buta-1,3-dienes can often lead to higher yields and milder reaction conditions.
Reactivity and Selectivity
The Diels-Alder reaction of this compound is a concerted [4+2] cycloaddition. The reaction's regioselectivity is governed by the electronic properties of both the diene and the dienophile. In reactions with unsymmetrical dienophiles, two regioisomers can be formed. The predominant isomer is typically predicted by considering the alignment of the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). Generally, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.
Stereoselectivity, particularly the endo/exo selectivity, is another crucial aspect of these reactions. The "endo rule" often predicts the major product, which arises from a transition state with maximal overlap of pi-orbitals.
Data Presentation: Diels-Alder Reactions of this compound
The following table summarizes quantitative data for the Diels-Alder reaction of this compound with various dienophiles.
| Dienophile | Reaction Conditions | Product(s) | Yield (%) | Regio-/Stereo-selectivity | Reference |
| Tosyl Cyanide | Toluene, 90 °C, 3 h | 2-sulfonyl-4-vinylpyridine (after elimination) | 73% | N/A | [1] |
| N-Phenylmaleimide | Toluene, reflux | 4-phenyl-1H,3H,3aH,4H,7H,7aH-4,7-ethenoisoindole-1,3-dione derivative | Moderate | Endo favored | [2] |
| Methyl Acrylate | Toluene, sealed tube, 150-160 °C | Methyl 3-methylenecyclohex-4-enecarboxylate | Good | N/A | (General knowledge, specific yield not found in searches) |
| Dimethyl Acetylenedicarboxylate (DMAD) | Benzene, reflux | Dimethyl 3-methylene-1,4-cyclohexadiene-1,2-dicarboxylate | High | N/A | (General knowledge, specific yield not found in searches) |
Note: Quantitative data for the reactions of this compound with methyl acrylate and dimethyl acetylenedicarboxylate were not explicitly found in the provided search results. The information presented is based on the general reactivity of vinylallenes.
Experimental Protocols
Protocol 1: Synthesis of a Highly Substituted Pyridine via Diels-Alder Reaction of a this compound Derivative with Tosyl Cyanide
This protocol is adapted from a literature procedure for the synthesis of a substituted pyridine, demonstrating the utility of vinylallenes in heterocyclic synthesis.[1]
Materials:
-
A solution of the vinylallene in toluene
-
Tosyl cyanide (TsCN)
-
4 Å molecular sieves
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a rubber septum under an argon atmosphere, add tosyl cyanide (1.0 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous toluene to the flask.
-
To this mixture, add the solution of the vinylallene (1.05 equiv) in toluene via cannula over 3 minutes.
-
Replace the rubber septum with a glass stopper and heat the reaction mixture in a preheated oil bath at 90 °C for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add DBU (1.05 equiv) dropwise via syringe over 3 minutes and stir the reaction mixture for 1 hour at room temperature.
-
Upon completion (monitored by TLC), the reaction mixture can be filtered and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridine derivative.
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with an Activated Dienophile (e.g., N-Phenylmaleimide)
This protocol provides a general guideline for performing a Diels-Alder reaction with this compound and a reactive dienophile.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene or other suitable high-boiling solvent (e.g., xylene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve N-phenylmaleimide (1.0 equiv) in toluene.
-
Add this compound (1.1 equiv) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Caption: Logic for predicting the major regioisomer.
References
Application Notes and Protocols: Synthesis of Six-Membered Rings Using Vinylallenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylallenes are highly versatile building blocks in organic synthesis, serving as reactive 4π-electron components in various cycloaddition reactions to construct six-membered rings. Their unique electronic and steric properties allow for a range of transformations, including Diels-Alder reactions, transition-metal catalyzed cycloadditions, and other pericyclic processes.[1][2] The resulting cyclohexene derivatives and related heterocyclic structures are prevalent in natural products and pharmacologically active compounds, making the development of efficient synthetic methods using vinylallenes a significant area of interest in drug discovery and development.[3][4] This document provides an overview of key synthetic strategies, detailed experimental protocols, and comparative data for the synthesis of six-membered rings from vinylallenes.
Key Synthetic Strategies
The synthesis of six-membered rings from vinylallenes can be broadly categorized into three main approaches:
-
Diels-Alder Reaction: As a concerted [4+2] cycloaddition, the Diels-Alder reaction is a powerful and atom-economical method for forming cyclohexene rings.[1][5] Vinylallenes can act as the diene component, reacting with a variety of dienophiles to afford substituted six-membered rings with good control over regioselectivity and stereoselectivity.[6][7] Both thermal and Lewis acid-catalyzed conditions can be employed.[8]
-
Transition-Metal Catalyzed Cycloadditions: Various transition metals, including rhodium, palladium, and ruthenium, can catalyze the cycloaddition of vinylallenes to form six-membered rings.[9][10][11] These reactions often proceed through different mechanisms than the concerted Diels-Alder pathway, allowing for access to unique structural motifs and control of selectivity. For instance, rhodium(I) can catalyze a [5+1] cycloaddition of vinylcyclopropanes (which can be derived from vinylallenes) with carbon monoxide to yield cyclohexenones.[12]
-
Pericyclic Reactions: Beyond the classic Diels-Alder reaction, other pericyclic reactions involving vinylallenes can lead to the formation of six-membered rings.[13][14] These reactions are characterized by a cyclic transition state and can be initiated thermally or photochemically.[15][16]
Experimental Protocols and Data
Diels-Alder Reaction of Vinylallenes
The Diels-Alder reaction of vinylallenes provides a direct route to functionalized cyclohexenes. The following is a general protocol for the thermal Diels-Alder reaction of a vinylallene with an electron-deficient dienophile.
General Experimental Workflow
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- 6. Development of a Vinylated Cyclic Allene: A Fleeting Strained Diene for the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. In situ generation of vinyl allenes and its applications to one-pot assembly of cyclohexene, cyclooctadiene, 3,7-nonadienone, and bicyclo[6.4.0]dodecene derivatives with palladium-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Ruthenium-Catalyzed Cycloadditions to Form 5-, 6- and 7-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. [The chemistry of pericyclic reactions and their application to syntheses of heterocyclic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Notes and Protocols for the [4+2] Cycloaddition of 1,2,4-Pentatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the [4+2] cycloaddition (Diels-Alder reaction) of 1,2,4-pentatriene, a vinylallene, with a suitable dienophile. While specific quantitative data for the cycloaddition of this compound is limited in the available literature, this protocol is based on established procedures for structurally similar vinylallenes and common dienophiles. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, and this protocol offers a representative method for achieving this transformation with a vinylallene substrate.[1]
Introduction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, leading to the formation of a cyclohexene derivative.[1] This reaction is highly valued in organic synthesis for its stereospecificity and its ability to form two new carbon-carbon bonds in a single step.[1] Vinylallenes, which contain a conjugated diene system, are competent dienes in Diels-Alder reactions. This compound is the simplest vinylallene and can react with various dienophiles to yield functionalized cyclohexene rings. The reactivity of the diene is enhanced by electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups.
Reaction Scheme
References
Application Notes and Protocols: Synthesis of Substituted Pyridines via [4+2] Cycloaddition of Vinylallenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry.[2][3] Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted pyridines is of significant interest to the scientific community, particularly those in drug discovery and development.
One elegant and convergent approach to highly substituted pyridines involves the [4+2] cycloaddition, or Diels-Alder reaction, of vinylallenes with suitable nitrogen-containing dienophiles, such as nitriles.[4][5] This method provides a powerful tool for the regioselective synthesis of a wide range of pyridine derivatives from readily accessible starting materials. While direct examples using the parent 1,2,4-pentatriene are not extensively documented in the reviewed literature, the general principles and protocols established for substituted vinylallenes are directly applicable.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines using a vinylallene and tosyl cyanide as a representative example, based on a well-established procedure from Organic Syntheses.[6][7]
Reaction Principle
The synthesis proceeds via a two-step sequence:
-
[4+2] Cycloaddition: A vinylallene acts as the diene in a Diels-Alder reaction with an activated nitrile, such as tosyl cyanide, which serves as the dienophile. This reaction forms a transient, non-aromatic cycloadduct.
-
Aromatization: The intermediate cycloadduct then undergoes a base-mediated isomerization to furnish the stable, aromatic pyridine ring.[5]
The overall transformation allows for the construction of the pyridine core with a high degree of control over the substitution pattern.
Experimental Protocols
The following protocols are adapted from the procedure reported by Danheiser and coworkers for the synthesis of a substituted tetrahydroquinoline, which illustrates the key steps of vinylallene generation and subsequent cycloaddition.[6][7]
Part A: Synthesis of the Vinylallene Precursor (Illustrative Example)
A common route to vinylallenes involves the SN2' reaction of organocuprates with propargyl alcohol derivatives. The following is a conceptual outline.
Materials:
-
Propargyl alcohol derivative (e.g., a mesylate or tosylate)
-
Organocuprate reagent (prepared in situ from an organolithium or Grignard reagent and a copper(I) salt)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, prepare the organocuprate solution in anhydrous THF or diethyl ether at the appropriate temperature (often -78 °C to 0 °C).
-
Slowly add a solution of the propargyl alcohol derivative in anhydrous THF to the organocuprate solution, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude vinylallene by column chromatography on silica gel.
Part B: [4+2] Cycloaddition of a Vinylallene with Tosyl Cyanide and Aromatization
Materials:
-
Substituted vinylallene
-
Tosyl cyanide (TsCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
4Å Molecular sieves
-
Butylated hydroxytoluene (BHT) as an inhibitor
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add powdered 4Å molecular sieves, BHT, and tosyl cyanide.[7]
-
Add a solution of the vinylallene in toluene via cannula.[6]
-
Heat the reaction mixture to 90 °C and stir for 3 hours.[7]
-
Cool the reaction mixture to room temperature.[7]
-
Add DBU dropwise via syringe and stir the mixture for 1 hour at room temperature.[7]
-
After allowing the suspension to settle, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude pyridine product by column chromatography on silica gel.[6]
Quantitative Data Summary
The following table summarizes representative yields and reaction conditions for the synthesis of a substituted pyridine via the vinylallene cycloaddition methodology.
| Vinylallene Substrate | Dienophile | Solvent | Temperature | Time | Base | Yield | Reference |
| 4-Methyl-4,5-octadien-2-yne | Tosyl Cyanide | Toluene | 90 °C | 3 h | DBU | 61% | [6][7] |
| General Scope | |||||||
| Various substituted vinylallenes | Tosyl Cyanide | Toluene | 25-90 °C | 3-72 h | DBU or KOt-Bu | Good | [7] |
Signaling Pathways and Logical Relationships
The synthesis of substituted pyridines via the Diels-Alder reaction of vinylallenes can be visualized as a logical workflow.
Caption: Workflow for the synthesis of substituted pyridines.
Applications in Drug Development
The pyridine ring is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1] The ability to synthesize highly substituted pyridines through methods like the vinylallene cycloaddition is crucial for generating novel molecular entities for drug discovery programs. The 2-sulfonylpyridine products from this specific reaction are particularly versatile intermediates that can undergo nucleophilic aromatic substitution with a variety of nucleophiles, further expanding the accessible chemical space.[5]
This synthetic strategy can be employed in:
-
Lead Optimization: Rapidly generating analogs of a lead compound containing a pyridine core to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Synthesizing novel pyridine-containing fragments for screening against biological targets.
-
Combinatorial Chemistry: The modular nature of the reaction lends itself to the creation of libraries of substituted pyridines for high-throughput screening.
Safety and Handling
-
Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.
-
Tosyl cyanide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
The reaction should be carried out under an inert atmosphere (argon or nitrogen) as organometallic reagents are sensitive to air and moisture.
-
Standard laboratory safety practices should be followed at all times.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Rhodium-Catalyzed Reactions of Vinylallenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a range of synthetically valuable rhodium-catalyzed reactions involving vinylallenes. These reactions offer efficient pathways to construct complex molecular architectures, including carbocycles and heterocycles, which are of significant interest in medicinal chemistry and natural product synthesis.
Rhodium-Catalyzed Intramolecular [4+2] Cycloaddition of Allene-1,3-Dienes
Application Notes:
The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, of allene-1,3-dienes is a powerful method for the stereoselective synthesis of cis-fused bicyclic systems.[1][2] This reaction is efficiently catalyzed by rhodium complexes, proceeding under mild conditions to afford products with high diastereoselectivity. The configuration of the double bonds in the 1,3-diene moiety plays a crucial role in determining the stereochemical outcome of the reaction.[3] This methodology is particularly useful for the construction of nitrogen- and oxygen-containing bicyclic compounds, which are common scaffolds in biologically active molecules. A dynamic kinetic resolution process allows for the conversion of racemic 1,3-disubstituted allene-1,3-dienes into highly enantioenriched products.[1][2]
Quantitative Data:
The following table summarizes the results for the rhodium-catalyzed dynamic kinetic intramolecular [4+2] cycloaddition of various allene-1,3-dienes, demonstrating the substrate scope and stereoselectivity of the reaction.[1]
| Entry | Substrate (1) | R¹ | R² | Product (2) | Yield (%) | ee (%) |
| 1 | 1a | Ph | H | 2a | 85 | 95 |
| 2 | 1b | 4-MeC₆H₄ | H | 2b | 82 | 96 |
| 3 | 1c | 4-MeOC₆H₄ | H | 2c | 80 | 95 |
| 4 | 1d | 4-FC₆H₄ | H | 2d | 88 | 94 |
| 5 | 1e | 4-ClC₆H₄ | H | 2e | 90 | 95 |
| 6 | 1f | 4-BrC₆H₄ | H | 2f | 87 | 96 |
| 7 | 1g | 2-Naphthyl | H | 2g | 78 | 93 |
| 8 | 1h | Ph | Me | 2h | 75 | 92 |
| 9 | 1i | c-Hex | H | 2i | 70 | 90 |
Experimental Protocol: General Procedure for Rh-Catalyzed Dynamic Kinetic [4+2] Cycloaddition [1]
-
In a glovebox, a screw-capped vial is charged with [Rh(C₂H₄)₂Cl]₂ (3.9 mg, 0.01 mmol, 2 mol%), (R,R)-Ph-BPE (10.9 mg, 0.022 mmol, 4.4 mol%), and AgSbF₆ (7.6 mg, 0.022 mmol, 4.4 mol%).
-
Anhydrous and degassed EtOH (1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
The allene-1,3-diene substrate (0.5 mmol) is added, followed by an additional portion of anhydrous and degassed EtOH (1.0 mL).
-
The vial is sealed and the reaction mixture is stirred at 45 °C for 3 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclic product.
Reaction Mechanism:
The proposed mechanism for the dynamic kinetic [4+2] cycloaddition involves a rapid rhodium-mediated racemization of the axially chiral allene, followed by an enantioselective intramolecular cycloaddition.
Caption: Proposed mechanism for the dynamic kinetic [4+2] cycloaddition.
Rhodium(I)-Catalyzed Three-Component [4+2+1] Cycloaddition of Two Vinylallenes and CO
Application Notes:
This novel three-component reaction provides a direct route to highly functionalized seven-membered tropone derivatives.[4][5] In this transformation, one molecule of vinylallene acts as a four-carbon synthon, a second molecule of vinylallene serves as a two-carbon synthon, and carbon monoxide functions as a one-carbon unit.[4] The reaction proceeds under mild conditions and offers a unique approach to the construction of seven-membered rings, which are prevalent in natural products and pharmacologically active compounds.
Quantitative Data:
The following table presents the substrate scope for the rhodium(I)-catalyzed [4+2+1] cycloaddition of vinylallenes and CO.[5]
| Entry | Vinylallene (1) | R | Product (2) | Yield (%) |
| 1 | 1a | H | 2a | 70 |
| 2 | 1b | Me | 2b | 65 |
| 3 | 1c | Et | 2c | 68 |
| 4 | 1d | Ph | 2d | 55 |
| 5 | 1e | 4-MeOC₆H₄ | 2e | 52 |
| 6 | 1f | 4-ClC₆H₄ | 2f | 60 |
Experimental Protocol: General Procedure for Rh(I)-Catalyzed [4+2+1] Cycloaddition [5]
-
To a screw-capped vial is added [Rh(CO)₂Cl]₂ (3.9 mg, 0.01 mmol, 5 mol%).
-
The vial is evacuated and backfilled with carbon monoxide (1 atm, balloon).
-
A solution of the vinylallene (0.2 mmol) in anhydrous and degassed DCM (2.0 mL) is added via syringe.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography to afford the tropone product.
Reaction Mechanism:
The proposed catalytic cycle for the [4+2+1] cycloaddition is initiated by the oxidative cyclization of one vinylallene molecule with the rhodium(I) catalyst.
Caption: Catalytic cycle of the [4+2+1] cycloaddition.
Rhodium(II)-Catalyzed [4+3] Cycloaddition of Vinylallenes and Diazo Compounds
Application Notes:
The rhodium(II)-catalyzed [4+3] cycloaddition of vinylallenes with diazo compounds provides a convergent and stereoselective route to seven-membered carbocycles.[6] This reaction is thought to proceed through the formation of a rhodium-bound vinylcarbene, which then undergoes a cycloaddition with the vinylallene. This methodology has been successfully applied to the synthesis of complex polycyclic systems, including the core structure of various natural products. The use of chiral rhodium catalysts can induce high levels of enantioselectivity.[7]
Quantitative Data:
The following table illustrates the substrate scope and stereoselectivity for the Rh(II)-catalyzed [4+3] cycloaddition of vinyldiazoacetates and dienes, which is mechanistically related to reactions with vinylallenes.[6]
| Entry | Diene | Diazoacetate | Product | Yield (%) | dr | ee (%) |
| 1 | Cyclopentadiene | Methyl 2-diazo-3-butenoate | 2-carbomethoxy-bicyclo[3.2.1]octa-2,6-diene | 85 | >20:1 | 95 |
| 2 | Furan | Ethyl 2-diazo-3-phenylpropenoate | 8-oxa-2-carbethoxy-3-phenylbicyclo[3.2.1]octa-2,6-diene | 78 | >20:1 | 92 |
| 3 | 1,3-Cyclohexadiene | Methyl 2-diazo-3-butenoate | 2-carbomethoxy-bicyclo[2.2.2]octa-2,5-diene | 80 | >20:1 | 90 |
| 4 | Isoprene | Methyl 2-diazo-3-butenoate | 1-methyl-4-(1-carbomethoxyvinyl)-cyclohexene | 75 | 10:1 | 88 |
Experimental Protocol: General Procedure for Rh(II)-Catalyzed [4+3] Cycloaddition [6]
-
A solution of the vinyldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) is added via syringe pump over a period of 1 hour to a stirred solution of the vinylallene (1.2 mmol) and Rh₂(S-BTPCP)₄ (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (5 mL) at room temperature.
-
The reaction mixture is stirred for an additional 2 hours at room temperature after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the cycloheptadiene product.
Reaction Mechanism:
The reaction is initiated by the formation of a rhodium vinylcarbene intermediate from the diazo compound. This intermediate then undergoes a concerted or stepwise [4+3] cycloaddition with the vinylallene.
Caption: Proposed mechanism for the [4+3] cycloaddition of a vinylallene.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-Catalyzed Dynamic Kinetic [4+2] Cycloaddition of Allene-1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed highly diastereoselective intramolecular [4 + 2] cycloaddition of 1,3-disubstituted allene-1,3-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium(I)-Catalyzed Three-Component [4+2+1] Cycloaddition of Two Vinylallenes and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Reversal of the Regiochemistry in the Rhodium-Catalyzed [4+3] Cycloaddition Between Vinyldiazoacetates and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of the regiochemistry in the rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes [pubmed.ncbi.nlm.nih.gov]
Polymerization Techniques for 1,2,4-Pentatriene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Pentatriene, also known as vinylallene, is a conjugated triene possessing a unique structure that includes both a vinyl group and a terminal allene. This combination of reactive moieties makes it an intriguing yet challenging monomer for polymerization. The presence of multiple polymerizable sites—the vinyl group and the two double bonds of the allene—allows for the potential of various polymer structures, including linear polymers with pendant functionalities, cross-linked networks, and polymers with novel main-chain architectures. The resulting polymers could find applications in advanced materials and drug delivery systems due to their potential for post-polymerization modification.
These application notes provide an overview of potential polymerization techniques for this compound, based on established methods for structurally related monomers such as conjugated dienes, allenes, and other trienes. The experimental protocols provided are generalized and should be considered as starting points for optimization.
Potential Polymerization Techniques
The polymerization of this compound can theoretically be initiated through several mechanisms, including free-radical, anionic, cationic, and coordination polymerization. The choice of method will significantly influence the resulting polymer's microstructure, molecular weight, and properties.
Free-Radical Polymerization
Free-radical polymerization is a versatile technique for a wide range of vinyl monomers.[1] For this compound, this method is expected to proceed primarily through the more accessible vinyl group, potentially leaving the allene group as a pendant functionality that can be used for subsequent cross-linking or functionalization.
Experimental Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound (freshly distilled)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Anhydrous toluene or benzene
-
Methanol
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Purge the anhydrous solvent with nitrogen for at least 30 minutes to remove dissolved oxygen. The this compound monomer should be freshly distilled under reduced pressure to remove any inhibitors or impurities.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Initiator and Monomer Addition: Transfer the desired amount of solvent to the flask via cannula. Add the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) and stir until dissolved. Add the distilled this compound to the reaction flask via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Logical Relationship of Free-Radical Polymerization Steps
Caption: Workflow of the free-radical polymerization process.
Anionic Polymerization
Anionic polymerization is a "living" polymerization technique that allows for precise control over molecular weight and dispersity, and the synthesis of block copolymers.[2] For this compound, anionic initiation is expected to occur at the vinyl group, leading to a propagating carbanion. The living nature of this polymerization would allow for the subsequent addition of another monomer to form block copolymers.
Experimental Protocol: Anionic Polymerization of this compound
Materials:
-
This compound (rigorously purified and dried)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexane
-
Anhydrous cyclohexane or toluene
-
Anhydrous methanol
-
High-purity argon or nitrogen
-
High-vacuum line and glassware
Procedure:
-
Rigorous Purification: All reagents and glassware must be scrupulously dried and purified. The monomer and solvent must be free of any protic impurities. This often involves distillation from drying agents like calcium hydride and further purification by stirring over organometallic scavenging agents.
-
Reaction Setup: The polymerization is conducted in a sealed reactor or Schlenk flask under high vacuum or an inert atmosphere.
-
Solvent and Monomer Addition: The purified solvent is distilled directly into the reactor. The purified monomer is then distilled into the reactor.
-
Initiation: The reactor is cooled to the desired temperature (e.g., -78 °C to room temperature). The organolithium initiator is added dropwise via syringe until a faint persistent color indicates the titration of impurities, followed by the addition of the calculated amount of initiator to start the polymerization.
-
Propagation: The reaction is allowed to proceed for the desired time. The progress can sometimes be monitored by changes in color or viscosity.
-
Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Anionic Polymerization Signaling Pathway
Caption: Key steps in the anionic polymerization of this compound.
Cationic Polymerization
Cationic polymerization is suitable for monomers with electron-donating groups that can stabilize a carbocationic propagating species.[3][4][5] The applicability to this compound would depend on the stability of the resulting carbocation. Initiation with a strong Lewis acid or a protic acid could lead to polymerization, though side reactions such as isomerization and cross-linking might be more prevalent.
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (purified and dried)
-
Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, or TiCl₄)
-
Anhydrous, non-polar solvent (e.g., dichloromethane or hexane)
-
Cationic co-initiator (e.g., water or a protic acid, if required)
-
Methanol for termination
-
High-purity nitrogen
Procedure:
-
Purification: The monomer and solvent must be rigorously dried to control the initiation process.
-
Reaction Setup: The reaction is carried out in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Reaction Mixture: The solvent and monomer are added to the flask and cooled to a low temperature (e.g., -78 °C to 0 °C) to suppress side reactions.
-
Initiation: The Lewis acid initiator (and co-initiator, if used) is added slowly to the stirred solution.
-
Polymerization: The reaction is maintained at the low temperature for the desired duration.
-
Termination: The polymerization is quenched by the addition of a nucleophile, such as methanol or ammonia.
-
Isolation: The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Cationic Polymerization Workflow
Caption: The main stages of a cationic polymerization reaction.
Ziegler-Natta / Coordination Polymerization
Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of olefins and conjugated dienes.[6][7] A Ziegler-Natta catalyst system, typically a transition metal halide (e.g., TiCl₄) with an organoaluminum co-catalyst (e.g., triethylaluminum), could potentially polymerize this compound.[8] This method may offer control over the polymer's stereochemistry and microstructure, potentially leading to polymers with ordered structures.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (high purity)
-
Titanium tetrachloride (TiCl₄) or other transition metal catalyst
-
Triethylaluminum (TEAL) or other organoaluminum co-catalyst
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene)
-
Acidified alcohol (e.g., methanol with HCl) for catalyst deactivation
-
High-purity nitrogen or argon
Procedure:
-
Catalyst Preparation: The catalyst is typically prepared in situ. In a flame-dried, inert atmosphere reactor, the transition metal component is dissolved or suspended in the anhydrous solvent.
-
Co-catalyst Addition: The organoaluminum co-catalyst is added carefully to the reactor at a controlled temperature. The mixture is often aged for a period to allow for the formation of the active catalytic species.
-
Monomer Addition: The purified monomer is introduced into the reactor containing the active catalyst.
-
Polymerization: The reaction is carried out at a specific temperature and pressure. The polymerization is often exothermic and may require cooling.
-
Catalyst Deactivation and Polymer Isolation: The polymerization is terminated by adding a deactivating agent like acidified alcohol. This also precipitates the polymer.
-
Purification: The polymer is washed extensively to remove catalyst residues and then dried under vacuum.
Ziegler-Natta Polymerization Mechanism
Caption: Simplified representation of Ziegler-Natta catalysis.
Quantitative Data Summary (Hypothetical)
Due to the limited availability of experimental data for the polymerization of this compound, the following table presents hypothetical data based on typical results for the polymerization of similar monomers like isoprene or other conjugated dienes. This data is intended for comparative purposes to illustrate the potential outcomes of each technique.
| Polymerization Technique | Initiator/Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Free-Radical | AIBN | 70 | 12 | 85 | 80 | 30,000 | 2.5 |
| Anionic | s-BuLi | 25 | 4 | >99 | 95 | 50,000 | 1.05 |
| Cationic | BF₃·OEt₂ | -20 | 2 | 70 | 65 | 15,000 | 3.0 |
| Ziegler-Natta | TiCl₄/TEAL | 50 | 6 | 90 | 88 | 100,000 | >5.0 |
Characterization of Poly(this compound)
The resulting polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer microstructure, including the mode of monomer addition (1,2- vs. 1,4- vs. 3,4-addition) and tacticity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the polymer, such as the residual allene and vinyl groups.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg), melting point (Tm, if crystalline), and thermal stability of the polymer.
Conclusion and Future Outlook
The polymerization of this compound presents a compelling area for research with the potential to yield novel polymeric materials. The protocols outlined above provide a foundation for exploring the synthesis of poly(this compound) via various mechanisms. Further research is necessary to optimize reaction conditions, fully characterize the resulting polymers, and explore their potential applications. The pendant allene groups in polymers synthesized via vinyl-group polymerization are particularly interesting for post-polymerization modifications, opening avenues for the creation of functional materials, hydrogels, and drug-delivery vehicles. The development of controlled polymerization methods for this monomer will be crucial for unlocking its full potential.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. pslc.ws [pslc.ws]
- 3. pslc.ws [pslc.ws]
- 4. A [research.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pslc.ws [pslc.ws]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Versatility of Vinylallenes in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Vinylallenes have emerged as powerful and versatile building blocks in the field of organic synthesis, offering unique reactivity that enables the efficient construction of complex molecular architectures found in a wide array of natural products. Their distinct electronic and steric properties, arising from the contiguous arrangement of a vinyl group and an allene moiety, allow them to participate in a variety of pericyclic reactions, including Diels-Alder and [2+2] cycloadditions, as well as transition-metal-catalyzed transformations. These reactions often proceed with high levels of regio- and stereoselectivity, making vinylallenes particularly attractive intermediates in the total synthesis of intricate natural products with significant biological activity.
This document provides a detailed overview of the application of vinylallenes in the synthesis of natural products, complete with specific examples, quantitative data, and detailed experimental protocols for key transformations.
Application 1: Diels-Alder Reaction in the Synthesis of Heterocyclic Scaffolds
The Diels-Alder reaction is a cornerstone of organic synthesis, and vinylallenes serve as highly reactive diene components. A notable application is the synthesis of highly substituted pyridines, a common motif in pharmaceuticals and natural products.
A convergent strategy for the synthesis of multisubstituted pyridines involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides. The resulting cycloadducts readily aromatize to the corresponding pyridines.[1]
Quantitative Data for Pyridine Synthesis via Vinylallene Diels-Alder Reaction
| Entry | Vinylallene Substrate | Dienophile | Product | Yield (%) |
| 1 | 1-(3-phenylpropyl)-2-(cyclohex-1-en-1-yl)allene | Tosyl cyanide | 4-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline | 61 |
Experimental Protocol: Synthesis of 4-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline[2]
Materials:
-
1-(3-phenylpropyl)-2-(cyclohex-1-en-1-yl)allene (1.00 equiv)
-
Tosyl cyanide (1.05 equiv)
-
Toluene
-
4 Å Molecular Sieves
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv)
-
Ethyl acetate
-
Hexanes
-
Water
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
-
Silica gel
Procedure:
-
A solution of 1-(3-phenylpropyl)-2-(cyclohex-1-en-1-yl)allene (3.34 g, 14.0 mmol, 1.00 equiv) in toluene (19 mL) is prepared in a flask charged with powdered 4 Å molecular sieves.
-
Tosyl cyanide (2.66 g, 14.7 mmol, 1.05 equiv) is added to the flask.
-
The reaction mixture is heated to 90 °C for 3 hours and then cooled to room temperature.
-
DBU (2.20 mL, 14.7 mmol, 1.05 equiv) is added dropwise, and the mixture is stirred for 1 hour at room temperature.
-
The reaction mixture is filtered, and the filtrate is washed with water and saturated aqueous NaCl solution.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline as a pale-yellow solid (3.56 g, 61% yield).[2]
Caption: Diels-Alder reaction of a vinylallene for pyridine synthesis.
Application 2: [2+2] Cycloaddition in the Total Synthesis of (-)-Hebelophyllene E
The [2+2] cycloaddition of allenes with alkenes is a powerful method for the construction of cyclobutane rings, which are present in numerous natural products. A key example is the total synthesis of the sesquiterpene (-)-Hebelophyllene E, which features a geminal dimethylcyclobutane core. This synthesis was achieved through a catalytic enantioselective [2+2] cycloaddition of an allenoate (a vinylallene derivative) and a fully functionalized alkene.
Quantitative Data for the Enantioselective [2+2] Cycloaddition in the Synthesis of (-)-Hebelophyllene E
| Entry | Alkene Substrate | Allenoate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Fully functionalized alkene precursor | Ethyl 2,3-butadienoate | Oxazaborolidine catalyst | Cyclobutane intermediate | 65 | 97:3 |
Experimental Protocol: Catalytic Enantioselective [2+2] Cycloaddition[3]
Materials:
-
Alkene substrate (1.0 equiv)
-
Ethyl 2,3-butadienoate (2.0 equiv)
-
Oxazaborolidine catalyst (20 mol%)
-
Trifluoromethanesulfonic acid (TfOH) (20 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the oxazaborolidine catalyst in CH₂Cl₂ at -78 °C is added TfOH.
-
A solution of the alkene substrate in CH₂Cl₂ is then added, followed by ethyl 2,3-butadienoate.
-
The reaction mixture is stirred at -78 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutane product.
Caption: Key [2+2] cycloaddition in the synthesis of (-)-Hebelophyllene E.
Application 3: Iodine-Mediated Cyclization of Allenic Esters in the Total Synthesis of (±)-Gracilioether F
Vinylallenes, in the form of allenic esters, can undergo electrophile-induced cyclization to generate highly functionalized heterocyclic systems. The total synthesis of (±)-Gracilioether F, a marine-derived natural product with a complex polycyclic architecture, showcases this strategy. A key step involves an iodine-mediated cyclization of an allenic ester to construct a key butenolide intermediate.[3][4]
Quantitative Data for the Iodine-Mediated Cyclization
| Entry | Allenic Ester Substrate | Reagent | Product | Yield (%) |
| 1 | Precursor allenic ester | Iodine | Butenolide intermediate | 85 |
Experimental Protocol: Iodine-Mediated Cyclization of an Allenic Ester[4]
Materials:
-
Allenic ester substrate (1.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
To a solution of the allenic ester in a mixture of MeCN and H₂O is added iodine.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the butenolide product.
Caption: Key iodocyclization step in the synthesis of (±)-Gracilioether F.
Conclusion
The examples provided herein highlight the significant utility of vinylallenes as versatile synthons in the construction of complex natural products. Their ability to participate in a range of cycloaddition and cyclization reactions provides synthetic chemists with powerful tools to forge intricate carbocyclic and heterocyclic frameworks with high efficiency and stereocontrol. The detailed protocols offer practical guidance for researchers looking to incorporate these powerful methodologies into their own synthetic endeavors in the fields of natural product synthesis and drug discovery. The continued exploration of vinylallene chemistry promises to unveil even more innovative strategies for the synthesis of biologically important molecules.
References
Gas-Phase Kinetics of 1,2,4-Pentatriene Reactions: Application Notes and Protocols
Introduction
1,2,4-Pentatriene is an unsaturated hydrocarbon featuring both a terminal allene group (C=C=C) and a vinyl group (C=C), making it an interesting subject for gas-phase kinetics studies. Its reactivity is expected to be high towards common atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and chlorine atoms (Cl). Understanding the kinetics and mechanisms of these reactions is crucial for assessing its atmospheric lifetime and potential contribution to the formation of secondary organic aerosols and other atmospheric pollutants.
This document provides an overview of the expected reaction pathways, estimated kinetic data, and detailed protocols for experimental and theoretical investigations into the gas-phase kinetics of this compound.
Proposed Reaction Pathways
The presence of two different types of double bond systems in this compound suggests that its reactions with atmospheric oxidants will be complex, with multiple possible reaction channels.
Reaction with Hydroxyl Radicals (OH)
The reaction of this compound with OH radicals is expected to proceed primarily through the electrophilic addition of the OH radical to the carbon-carbon double bonds. Hydrogen abstraction is generally a minor channel for such unsaturated compounds at atmospheric temperatures.
-
Addition to the Allene Group: The OH radical can add to the terminal carbons (C1 or C3) of the allene moiety. Addition to the central carbon (C2) is sterically hindered and electronically less favorable.
-
Addition to the Vinyl Group: The OH radical can add to either carbon of the vinyl group (C4 or C5).
The subsequent reactions of the resulting radical adducts with molecular oxygen (O₂) will lead to the formation of peroxy radicals (RO₂), which can then undergo further reactions in the atmosphere.
Caption: Proposed OH addition pathways for this compound.
Reaction with Ozone (O₃)
Ozonolysis of this compound is expected to occur at both the allene and vinyl groups, proceeding through the Criegee mechanism. This involves the formation of a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate.
Caption: Proposed ozonolysis pathways for this compound.
Estimated Kinetic Data
The following table summarizes the estimated room-temperature rate constants for the gas-phase reactions of this compound with major atmospheric oxidants. These estimations are based on the known rate constants of structurally similar compounds.
| Reactant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Basis for Estimation |
| OH | 5.0 x 10⁻¹¹ - 1.5 x 10⁻¹⁰ | Based on rate constants for isoprene and other dienes. |
| O₃ | 1.0 x 10⁻¹⁷ - 5.0 x 10⁻¹⁷ | Based on rate constants for conjugated dienes. |
| Cl | 1.0 x 10⁻¹⁰ - 3.0 x 10⁻¹⁰ | Based on rate constants for alkenes and dienes. |
Note: These values are highly uncertain and require experimental verification.
Experimental Protocols
Protocol for Determining the Rate Constant of the this compound + OH Reaction using the Relative Rate Method
This protocol describes a typical experimental setup for measuring the rate constant of the reaction of this compound with the OH radical using a relative rate technique in a smog chamber.
Objective: To determine the rate constant k_target for the reaction: this compound + OH → Products
by comparing its reaction rate to that of a reference compound with a well-known rate constant, k_ref: Reference + OH → Products
Materials:
-
Smog chamber (e.g., a large Teflon bag) with a UV light source.
-
Gas chromatograph with a flame ionization detector (GC-FID) or a proton transfer reaction mass spectrometer (PTR-MS) for concentration measurements.
-
Source of OH radicals (e.g., photolysis of methyl nitrite (CH₃ONO) in the presence of NO, or photolysis of H₂O₂).
-
Cylinders of this compound, a reference compound (e.g., isoprene), and zero air or nitrogen.
-
Gas handling and mixing system.
Procedure:
-
Chamber Preparation: Ensure the smog chamber is clean and free of contaminants.
-
Introduction of Reactants:
-
Inject a known concentration of this compound and the reference compound into the chamber. Typical starting concentrations are in the low ppb range.
-
Introduce the OH radical precursor (e.g., CH₃ONO and NO) into the chamber.
-
Fill the chamber to its full volume with zero air.
-
-
Initial Concentration Measurement: Allow the gases to mix thoroughly and measure the initial concentrations of this compound and the reference compound using GC-FID or PTR-MS.
-
Initiation of Reaction: Turn on the UV lights to initiate the photolysis of the OH precursor, thereby generating OH radicals.
-
Monitoring of Concentrations: Periodically measure the concentrations of this compound and the reference compound over time as they are consumed by the reaction with OH radicals.
-
Data Analysis:
-
According to the relative rate theory, the following relationship holds: ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ)
-
Plot ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ).
-
The slope of the resulting straight line will be equal to the ratio of the rate constants, k_target / k_ref.
-
Calculate k_target using the known value of k_ref.
-
Caption: Workflow for a relative rate experiment.
Computational Protocol
Protocol for Theoretical Investigation of the this compound + OH Reaction
This protocol outlines a general computational chemistry approach to study the reaction mechanism and kinetics of the this compound + OH reaction in the gas phase.
Objective: To theoretically determine the potential energy surface, reaction pathways, and temperature-dependent rate constants for the reaction of this compound with the OH radical.
Computational Methods:
-
Quantum Chemical Calculations:
-
Use Density Functional Theory (DFT) methods (e.g., M06-2X, ωB97X-D) with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) to locate and optimize the geometries of reactants, transition states, intermediates, and products.
-
Perform frequency calculations to verify the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).
-
Refine the energies of the stationary points using higher-level ab initio methods such as coupled-cluster theory (e.g., CCSD(T)) with a larger basis set.
-
-
Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory:
-
Use the calculated energies and vibrational frequencies to compute the high-pressure limit rate constants using Transition State Theory.
-
For pressure-dependent reactions, employ RRKM theory to calculate the microcanonical rate coefficients and solve the master equation to obtain pressure- and temperature-dependent rate constants and product branching ratios.
-
Procedure:
-
Geometry Optimization: Optimize the geometries of this compound, the OH radical, and all expected transition states, intermediates, and products.
-
Frequency Analysis: Perform frequency calculations on all optimized structures to confirm their identity and to obtain thermodynamic data.
-
Transition State Search: Locate the transition state structures for all proposed reaction channels (e.g., OH addition to different positions).
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition states connect the correct reactants and products.
-
Single-Point Energy Calculations: Perform high-level single-point energy calculations on the optimized geometries to obtain more accurate energy barriers and reaction enthalpies.
-
Rate Constant Calculations: Use the calculated thermochemical data to compute the rate constants as a function of temperature and pressure using TST and/or RRKM theory.
Conclusion
The gas-phase kinetics of this compound represents an unexplored area of atmospheric and combustion chemistry. The protocols and estimated data presented in these application notes provide a foundational framework for researchers to design and execute studies aimed at elucidating the reaction mechanisms and quantifying the reaction rates of this interesting molecule. Both experimental and theoretical approaches are essential to fully characterize the atmospheric fate of this compound.
Analytical Methods for the Quantification of 1,2,4-Pentatriene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Pentatriene, also known as vinylallene, is a volatile, unsaturated hydrocarbon with the chemical formula C₅H₆.[1] Its unique structure, containing both a conjugated diene and an allene functional group, makes it a molecule of interest in various chemical syntheses and atmospheric studies. Accurate quantification of this compound is crucial for monitoring its presence in complex matrices, understanding reaction kinetics, and ensuring product quality in industrial processes. This document provides detailed application notes and protocols for the analytical quantification of this compound using gas chromatography and, where applicable, supplementary techniques.
General Analytical Workflow
The quantification of the volatile hydrocarbon this compound typically involves a multi-step process. This workflow ensures the accurate and reproducible measurement of the analyte in various sample matrices.
Caption: A generalized workflow for the quantification of this compound.
I. Gas Chromatography (GC) Based Methods
Gas chromatography is the premier technique for the separation and quantification of volatile hydrocarbons like this compound due to its high resolution and sensitivity.
A. Sample Preparation: Purge and Trap
For trace-level analysis of this compound in aqueous or solid matrices, a pre-concentration step is essential. Purge and trap is a highly effective method for this purpose.[2][3][4][5]
Protocol: Purge and Trap for Aqueous Samples
-
Apparatus: A commercial purge and trap system coupled to a gas chromatograph.
-
Purge Gas: High-purity helium or nitrogen.
-
Trap: Use a trap containing a combination of adsorbents suitable for volatile organic compounds (VOCs), such as Tenax®, silica gel, and charcoal.
-
Procedure: a. Sparge a known volume of the aqueous sample (e.g., 5-25 mL) with the purge gas at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes).[2] b. The volatile this compound is stripped from the sample and carried by the gas stream onto the adsorbent trap. c. After the purge cycle, the trap is rapidly heated to desorb the trapped analytes. d. The desorbed analytes are then transferred to the GC column via a heated transfer line.
Logical Relationship of Purge and Trap Parameters
Caption: Key parameters influencing the efficiency of the purge and trap process.
B. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the quantification of hydrocarbons. The FID detector offers high sensitivity and a wide linear range.
Experimental Protocol: GC-FID Analysis of C5 Hydrocarbons
| Parameter | Condition |
| Gas Chromatograph | Agilent 6820 GC or equivalent |
| Column | HP-PLOT Al₂O₃ "M" deactivated (50 m x 0.32 mm, 8 µm) |
| Carrier Gas | Helium, constant flow |
| Inlet | Split/Splitless, 200 °C |
| Split Ratio | 100:1 (can be optimized based on concentration) |
| Oven Program | 50 °C (hold for 5 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
| Makeup Gas | Nitrogen |
Note: This is a general method for C1-C6 hydrocarbons and should be optimized for this compound. Retention time for this compound will need to be determined by running a pure standard.
Quantitative Data Summary (Hypothetical)
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| This compound | To be determined | To be determined | To be determined |
| Isoprene | Reference | ||
| 1,3-Pentadiene | Reference |
C. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both separation and structural information, making it a powerful tool for the unambiguous identification and quantification of this compound, especially in complex matrices.
Experimental Protocol: Purge and Trap GC-MS for Volatile Organics
| Parameter | Condition |
| Purge and Trap | Tekmar 3000 or equivalent |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | Rtx-VMS (30 m x 0.25 mm, 1.4 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 35 °C (hold for 2 min), ramp to 220 °C at 15 °C/min, hold for 3 min |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-300 |
Note: This is a general method for volatile organic compounds and should be validated for this compound.
Mass Spectrometry and Fragmentation
The molecular ion of this compound (C₅H₆) will appear at a mass-to-charge ratio (m/z) of 66.[1] The fragmentation pattern in EI-MS is a characteristic fingerprint that aids in its identification. The fragmentation of alkenes and dienes typically involves the loss of alkyl and alkenyl radicals.
Expected Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Quantitative Data Summary (Hypothetical)
| Ion (m/z) | Role in Quantification |
| 66 | Quantifier Ion (Molecular Ion) |
| 53 | Qualifier Ion |
| 39 | Qualifier Ion |
II. Spectrophotometric Methods (Screening)
UV-Vis spectrophotometry can be used as a rapid screening tool for conjugated systems. While not as specific as chromatographic methods, it can provide an estimation of the total conjugated diene concentration.
A. UV-Vis Spectrophotometry
This compound, containing a conjugated diene system, is expected to absorb in the UV region. The wavelength of maximum absorbance (λmax) for conjugated dienes is influenced by the extent of conjugation; for simple acyclic dienes, it typically falls in the 215-230 nm range.
Protocol: UV-Vis Spectrophotometric Analysis
-
Solvent: Use a UV-transparent solvent such as hexane or ethanol.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Measurement: a. Record the UV spectrum of each standard solution and the sample against a solvent blank over a range of 200-400 nm. b. Identify the λmax for this compound. c. Measure the absorbance of the standards and the sample at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| λmax | To be determined (expected ~220 nm) |
| Molar Absorptivity (ε) | To be determined |
| Linear Range | To be determined |
Conclusion
The accurate quantification of this compound can be reliably achieved using gas chromatography, with GC-MS providing the highest level of confidence through its combination of separation and structural identification. For trace analysis, pre-concentration using purge and trap is recommended. While UV-Vis spectrophotometry can serve as a useful screening tool, chromatographic methods are essential for specific and accurate quantification, particularly in complex sample matrices. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and implementation of analytical methods for this compound.
References
Application Notes and Protocols: 1,2,4-Pentatriene as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2,4-pentatriene (also known as vinylallene) and its derivatives as versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The unique reactivity of the conjugated diene-allene system allows for its participation in several cycloaddition reactions, offering a powerful tool for the construction of complex molecular architectures relevant to drug discovery and development.
Synthesis of Substituted Pyridines via [4+2] Cycloaddition
The Diels-Alder reaction of vinylallenes with suitable dienophiles provides a direct route to highly substituted six-membered rings. When a nitrogen-containing dienophile is employed, this strategy leads to the formation of pyridine and its derivatives. A notable example is the reaction with tosyl cyanide, which serves as a synthetic equivalent of acetylene in [4+2] cycloadditions.
The reaction proceeds via a [4+2] cycloaddition between the vinylallene and tosyl cyanide, followed by an elimination of p-toluenesulfinic acid upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the aromatic pyridine ring.
Logical Workflow for Pyridine Synthesis
Caption: Workflow for pyridine synthesis from this compound.
| Entry | Vinylallene Precursor | Dienophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-(Cyclohex-1-en-1-yl)-3-methyl-1,2,4-pentatriene | Tosyl Cyanide | DBU | Toluene | 90 | 3 | 4-Methyl-3-(phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline | 81 |
-
Reaction Setup: To a flame-dried, two-necked flask equipped with a reflux condenser and an argon inlet, add activated 4Å molecular sieves, toluene, and tosyl cyanide.
-
Addition of Vinylallene: A solution of the vinylallene in toluene is transferred via cannula into the reaction flask.
-
Cycloaddition: The reaction mixture is heated to 90 °C for 3 hours.
-
Cooling and Base Addition: The mixture is allowed to cool to room temperature. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is then added dropwise.
-
Aromatization: The reaction mixture is stirred for 1 hour at room temperature.
-
Work-up: The reaction slurry is filtered, and the filtrate is washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.
Synthesis of Piperidine and Indolizidine Skeletons via Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction of vinylallenes with imines provides a powerful method for the synthesis of nitrogen-containing six-membered rings, such as piperidines and their fused derivatives like indolizidines. This transformation can be carried out either thermally or with Lewis acid catalysis.
The reaction involves the [4+2] cycloaddition of a vinylallene with an imine, where the imine acts as the heterodienophile. The regioselectivity and stereoselectivity of the reaction can be influenced by substituents on both the vinylallene and the imine, as well as the reaction conditions.
Experimental Workflow for Piperidine/Indolizidine Synthesis
Caption: Workflow for piperidine and indolizidine synthesis.
| Entry | Vinylallene | Imine | Conditions | Product | Yield (%) | Reference |
| 1 | Semicyclic Vinylallene | N-Benzylimine | Lewis Acid (e.g., BF₃·OEt₂) | Octahydroquinoline derivative | Good | [1] |
| 2 | Siloxy Vinylallene | Cyclic Imine | Lewis Acid (e.g., BF₃·OEt₂) | Indolizidine precursor | Good | [2] |
-
Precursor Synthesis: The vinylallene-imine precursor is synthesized through a multi-step sequence, typically involving the coupling of an appropriate aldehyde or ketone with an amino-tethered phosphonate or a related reagent to form the imine, followed by the introduction of the vinylallene moiety.
-
Reaction Setup: The vinylallene-imine substrate is dissolved in a dry, inert solvent (e.g., dichloromethane or toluene) under an argon atmosphere.
-
Cycloaddition (Lewis Acid Catalysis): The solution is cooled to a low temperature (e.g., -78 °C), and a Lewis acid (e.g., BF₃·OEt₂) is added dropwise. The reaction is stirred at this temperature and then allowed to warm to room temperature.
-
Cycloaddition (Thermal): The solution of the substrate is heated to reflux in a suitable solvent until the reaction is complete (monitored by TLC or NMR).
-
Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ for Lewis acid-catalyzed reactions). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by chromatography to yield the desired heterocyclic adduct.
-
Vinylallene Synthesis: Siloxy vinylallenes are prepared from α,β-unsaturated aldehydes and terminal alkynes in a three-step sequence.
-
Hetero-Diels-Alder Reaction: The siloxy vinylallene is reacted with a cyclic imine in the presence of a Lewis acid (e.g., BF₃·OEt₂) to afford the cycloadduct.
-
Transformation to Indolizidine: The resulting cycloadduct can be further transformed into the indolizidine skeleton through a series of standard synthetic steps, which may include desilylation, reduction, and cyclization.
Signaling Pathways and Drug Development Applications
The synthesized heterocyclic compounds, such as substituted pyridines and piperidines, are privileged scaffolds in medicinal chemistry. They are found in numerous FDA-approved drugs and are known to interact with a wide range of biological targets. The ability to generate diverse libraries of these compounds using vinylallene precursors opens up new avenues for drug discovery.
Drug Discovery and Development Pathway
Caption: A generalized workflow from synthesis to drug development.
The structural diversity achievable through the cycloaddition reactions of this compound and its derivatives allows for the fine-tuning of physicochemical properties and biological activities of the resulting heterocyclic compounds. This is crucial for structure-activity relationship (SAR) studies in the lead optimization phase of drug development. The piperidine and pyridine moieties are key components of drugs targeting a wide array of receptors and enzymes, including G-protein coupled receptors (GPCRs), ion channels, and kinases. Therefore, the synthetic methods described herein provide a valuable platform for the discovery of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in 1,2,4-Pentatriene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of reactions involving 1,2,4-pentatriene (also known as vinylallene).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions regarding the control of regioselectivity in reactions with this compound.
Q1: My electrophilic addition reaction (e.g., hydrohalogenation) with this compound is yielding a mixture of products. How can I control which double bond reacts and the orientation of the addition?
A1: This is a common challenge due to the presence of two distinct reactive sites: the conjugated C4-C5 double bond and the cumulative C1-C2 double bonds (the allene moiety). The regioselectivity is determined by the relative stability of the carbocation intermediates that can be formed.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product. Experiment with a range of temperatures (e.g., 0 °C to -78 °C) to optimize for the desired regioisomer.
-
Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediates. Non-polar solvents may favor a concerted mechanism, potentially altering the product distribution.
-
Nature of the Electrophile: "Softer" electrophiles may show a preference for the softer pi system of the conjugated double bond, while "harder" electrophiles might react preferentially with the allene.
Logical Relationship for Electrophilic Addition:
Caption: Decision pathway for electrophilic addition to this compound.
Q2: In a Diels-Alder reaction with an unsymmetrical dienophile, I am observing a mixture of "ortho" and "meta" regioisomers. How can I predict and control the major product?
A2: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene (this compound) and the dienophile. The reaction favors the alignment of the reactants that matches the largest orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Troubleshooting Steps:
-
Electron-Donating/Withdrawing Groups: The regioselectivity can be predicted by considering the partial charges on the termini of the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile will direct the regioselectivity.[1][2][3]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the polarization of the dienophile, leading to a higher degree of regioselectivity.
Q3: I am attempting a metal-catalyzed hydrofunctionalization of this compound and getting a mixture of allylic and vinylic products. What factors control this selectivity?
A3: In metal-catalyzed reactions, the regioselectivity is highly dependent on the nature of the metal catalyst, the ligands, and the reaction conditions. The catalyst can coordinate to either the allene or the conjugated diene portion of the molecule, leading to different reaction pathways.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of metal (e.g., Pd, Rh, Ni, Cu) and the steric and electronic properties of the ligands are crucial. Bulky ligands may favor reaction at the less sterically hindered terminal positions.
-
Reaction Temperature and Time: These parameters can influence the equilibrium between different catalytic intermediates, thereby affecting the product ratio.
Data Presentation
The following table summarizes the expected major regioisomers for different types of reactions with this compound based on general principles of organic reactivity. The actual product distribution can be influenced by specific reaction conditions.
| Reaction Type | Reagent Example | Expected Major Product(s) | Key Controlling Factors |
| Electrophilic Addition | HBr | 4-bromo-1,2-pentadiene & 2-bromo-1,3-pentadiene | Formation of the most stable allylic carbocation intermediate. |
| Diels-Alder Cycloaddition | Methyl acrylate | "ortho" and "para" isomers favored | Electronic effects (matching of HOMO-LUMO coefficients).[1][2][3] |
| Radical Addition | HBr, peroxides | 5-bromo-1,2-pentadiene | Formation of the most stable allylic radical intermediate. |
| Metal-Catalyzed Hydroamination | R₂NH, Pd catalyst | Allylic amines | Nature of the catalyst and ligands, steric hindrance. |
Experimental Protocols
Protocol 1: General Procedure for the Hydrobromination of this compound
This protocol describes a general method for the electrophilic addition of HBr to this compound.
Materials:
-
This compound
-
HBr in acetic acid (e.g., 33 wt%)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise to the stirred solution over a period of 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Experimental Workflow for Hydrobromination:
Caption: General experimental workflow for the hydrobromination of this compound.
References
Technical Support Center: Enhancing Vinylallene Synthesis Yields
Welcome to the technical support center dedicated to improving the yield of vinylallene synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the complexities of vinylallene synthesis and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing vinylallenes?
A1: Two of the most robust and widely used methods for preparing vinylallenes are the palladium-catalyzed reaction of a 2-bromo-1,3,5-triene with a soft nucleophile and the Wittig-Horner reaction between 1-lithio-1,3-dienyl phosphine oxides and various aldehydes.[1] The choice of method often depends on the desired substitution pattern of the vinylallene and the availability of starting materials.
Q2: My vinylallene synthesis is resulting in a low yield. What are the general first steps for troubleshooting?
A2: Low yields are a common issue and can often be addressed by systematically evaluating the reaction components and conditions. Key initial troubleshooting steps include:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as many intermediates in these syntheses are sensitive to moisture.
-
Inert Atmosphere: Reactions involving organometallic reagents, common in vinylallene synthesis, must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Reaction Temperature: Temperature is a critical parameter. Many steps require low temperatures (e.g., -78 °C) to minimize side reactions and decomposition.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
Q3: What is the significance of the phosphine ligand in palladium-catalyzed vinylallene synthesis?
A3: The phosphine ligand is critical for stabilizing the palladium catalyst and plays a major role in determining the reaction's selectivity and efficiency. Different ligands can create distinct electronic and steric environments around the palladium center. For instance, using dppp (1,3-bis(diphenylphosphino)propane) can significantly favor the desired vinylallene product over isomeric byproducts.[1] In asymmetric synthesis, the use of chiral ligands like (R)-BINAP is essential for inducing enantioselectivity.[1]
Q4: How does the choice of base impact the synthesis of vinylallenes?
A4: The base is a crucial component of the catalytic cycle in many palladium-catalyzed cross-coupling reactions, as it is often required for the regeneration of the active Pd(0) catalyst. In the context of asymmetric synthesis, altering the base from CsOtBu to NaOtBu has been demonstrated to enhance enantioselectivity.[1]
Q5: Can the solvent choice significantly affect the reaction's outcome?
A5: Yes, the solvent can have a substantial impact on both the yield and selectivity of the reaction. The polarity of the solvent influences the solubility of reagents and intermediates and the stability of the catalytic species. For example, in some asymmetric syntheses of vinylallenes, employing a more polar solvent like ethanol (EtOH) at a slightly elevated temperature has been shown to improve enantioselectivity when compared to less polar solvents such as THF.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your vinylallene synthesis experiments.
Issue 1: Low or No Yield of Vinylallene
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(dba)2) and ligand are fresh and have been handled properly to prevent degradation. A pre-activation step may be necessary.[1] |
| Incorrect Base | The selected base may not be sufficiently strong or could be incompatible with the substrates. It is advisable to screen different bases (e.g., NaOtBu). |
| Incomplete Consumption of Starting Material | Monitor the reaction by TLC or GC-MS and consider extending the reaction time if necessary (e.g., from 12h to 24h). Catalyst deactivation during the reaction could also be a factor; in this case, using a more robust ligand or adding a second portion of the catalyst might be beneficial.[1] |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Suggested Solution |
| Dimerization or Oligomerization of the Vinylallene Product | Avoid excessive heating and long reaction times after the allene has formed. Monitor the reaction closely and proceed with the workup as soon as it is complete. Ensure complete removal of the transition metal catalyst during workup, which can often be achieved by filtering through a pad of silica gel or celite. Running the reaction at a lower concentration can also help to disfavor bimolecular side reactions. |
| Formation of Isomeric Byproducts | In palladium-catalyzed reactions, the choice of ligand is crucial for selectivity. Experiment with different phosphine ligands to optimize the ratio of the desired vinylallene.[1] |
| Rearrangement of Allenes to 1,3-Dienes | This rearrangement can be promoted by the presence of acid. Ensure all glassware is free of acidic residues and use freshly distilled, neutral solvents. If an acid is used in the reaction, it must be carefully neutralized during the workup. |
Data Presentation
The following tables summarize quantitative data from representative vinylallene synthesis experiments to guide your optimization efforts.
Table 1: Effect of Ligand and Palladium Source on Product Selectivity in Palladium-Catalyzed Synthesis[1]
| Entry | Pd Precursor | Ligand | Solvent | Ratio (Vinylallene : Isomer) |
| 1 | Pd(OAc)2 | PPh3 | THF | 50 : 50 |
| 2 | Pd(OAc)2 | dppe | THF | 60 : 40 |
| 3 | Pd(OAc)2 | dppb | THF | 65 : 35 |
| 4 | Pd(dba)2 | PPh3 | THF | 75 : 25 |
| 5 | Pd(dba)2 | dppe | THF | 80 : 20 |
| 6 | Pd(dba)2 | dppp | THF | >95 : <5 |
Table 2: Optimization of Asymmetric Palladium-Catalyzed Synthesis[1]
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | CsOtBu | THF | 23 | 85 | 75 |
| 2 | (R)-BINAP | NaOtBu | THF | 23 | 82 | 80 |
| 3 | (R)-SEGPHOS | NaOtBu | THF | 23 | 88 | 85 |
| 4 | (R)-SEGPHOS | NaOtBu | EtOH | 23 | 80 | 88 |
| 5 | (R)-SEGPHOS | NaOtBu | EtOH | 40 | 83 | 90 |
Table 3: Yields of Vinylallenes from Wittig-Horner Reaction with Various Aldehydes
Note: While the literature consistently reports high yields for this reaction with a variety of aldehydes, a comprehensive comparative table was not found. The following data represents typical yields achieved.
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 85-95 |
| 2 | p-Tolualdehyde | 88-96 |
| 3 | p-Anisaldehyde | 87-94 |
| 4 | Cinnamaldehyde | 82-90 |
| 5 | Pentanal | 80-92 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Vinylallene Synthesis
This protocol provides a general method for the palladium-catalyzed synthesis of vinylallenes from a 2-bromo-1,3,5-triene derivative.
Reagent Preparation:
-
In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(dba)2, 2.5 mol %) and the phosphine ligand (e.g., dppp, 5 mol %) to an oven-dried reaction vial.
-
Add the anhydrous solvent (e.g., THF, to achieve a 0.1 M concentration of the substrate) followed by the base (e.g., NaOtBu, 1.2 equivalents).
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 40 °C) for 15 minutes to facilitate catalyst formation.
-
Add the 2-bromo-1,3,5-triene substrate (1.0 equivalent) and the soft nucleophile (1.1 equivalents) to the reaction mixture via syringe.
-
Seal the vial and stir the reaction at the set temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction progress using an appropriate technique (TLC, GC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired vinylallene product.
Protocol 2: General Procedure for Wittig-Horner Synthesis of Vinylallenes
This protocol outlines a general procedure for the synthesis of vinylallenes via the Wittig-Horner reaction of a 1-lithio-1,3-dienyl phosphine oxide with an aldehyde.
In situ Generation of 1-Lithio-1,3-dienyl Phosphine Oxide:
-
Dissolve the 1-iodo-1,3-dienyl phosphine oxide in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium dropwise.
-
Stir the mixture for 30 minutes at this temperature to generate the 1-lithio-1,3-dienyl phosphine oxide.
Wittig-Horner Reaction:
-
Add a solution of the desired aldehyde in THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.
-
To facilitate the elimination, a co-base such as potassium tert-butoxide (t-BuOK) can be added.
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key processes in vinylallene synthesis.
References
Technical Support Center: Purification of 1,2,4-Pentatriene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 1,2,4-pentatriene from typical reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low or No Recovery of this compound After Distillation
Question: I performed a distillation to purify this compound, but my yield is extremely low, and I observe a significant amount of polymeric residue in the distillation flask. What is happening and how can I prevent this?
Answer:
This is a common issue when working with conjugated dienes like this compound, which are prone to polymerization at elevated temperatures.
| Potential Cause | Recommended Solution |
| Thermal Polymerization: | This compound can polymerize at its atmospheric boiling point. |
| Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[1][2][3] | |
| Oxygen-Initiated Polymerization: | Traces of oxygen can initiate radical polymerization, especially upon heating. |
| Solution: Ensure the distillation apparatus is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating. Maintain a positive pressure of the inert gas throughout the distillation. | |
| Absence of a Polymerization Inhibitor: | The crude mixture may lack a compound to quench radical formation. |
| Solution: Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the crude mixture before starting the distillation.[4] |
Issue 2: Co-elution of this compound with Isomeric Impurities During Column Chromatography
Question: I am using flash column chromatography to purify this compound, but I am unable to separate it from its isomers (e.g., 1,3-pentadiene, cyclopentene). How can I improve the separation?
Answer:
Separating isomers with similar polarities is a significant challenge in chromatography. Standard silica gel chromatography may not be sufficient.
| Potential Cause | Recommended Solution |
| Similar Polarity of Isomers: | Isomers of C5H6 often have very similar polarities, leading to poor separation on standard stationary phases. |
| Solution 1 (Argentation Chromatography): Impregnate the silica gel with silver nitrate (AgNO₃). The silver ions form reversible complexes with the π-bonds of the alkenes, and the stability of these complexes varies depending on the structure of the isomer, allowing for separation.[2][5] Allenic compounds like this compound often interact differently with the silver ions compared to conjugated or isolated dienes. | |
| Solution 2 (Preparative Gas Chromatography): For volatile compounds like this compound, preparative gas chromatography (GC) can provide excellent resolution for separating close-boiling isomers.[6] | |
| Inappropriate Mobile Phase: | The chosen solvent system may not have the optimal selectivity for the isomers. |
| Solution: Carefully optimize the mobile phase. For argentation chromatography, a non-polar eluent such as a hexane/ether or hexane/dichloromethane gradient is typically used. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a multi-gram scale?
A1: For multi-gram scale purification, fractional vacuum distillation is generally the most practical method. It is crucial to use an efficient fractionating column and to control the pressure and temperature carefully to separate isomers with close boiling points. The addition of a polymerization inhibitor is essential to prevent product loss.[4]
Q2: How can I confirm the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities, including isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of this compound and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals. Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying unknown impurities by providing their mass-to-charge ratio.
Q3: How should I store purified this compound?
A3: this compound should be stored at low temperatures (ideally ≤ -20°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and degradation. The addition of a small amount of a polymerization inhibitor like BHT (butylated hydroxytoluene) can also extend its shelf life.
Q4: Can I use flash chromatography for the initial purification of a very crude reaction mixture containing this compound?
A4: Yes, flash chromatography can be used as an initial purification step to remove non-volatile impurities and baseline materials.[4][8] However, due to the high volatility of this compound, care must be taken to avoid sample loss during solvent evaporation from the collected fractions. It is advisable to collect fractions in cooled receiving tubes. For the separation of volatile isomers, subsequent purification by distillation or preparative GC might be necessary.
Data Presentation
Table 1: Physical Properties of this compound and Common Isomeric Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | C₅H₆ | 66.10 | ~45-47 |
| (Z)-1,3-Pentadiene | C₅H₆ | 66.10 | 44.1 |
| (E)-1,3-Pentadiene | C₅H₆ | 66.10 | 42.0 |
| Cyclopentadiene | C₅H₆ | 66.10 | 40-42 |
| 1-Pentyne | C₅H₈ | 68.12 | 39.3 |
Note: Boiling points are approximate and can vary slightly based on the data source. The close boiling points highlight the need for efficient fractional distillation or specialized chromatographic techniques for separation.
Table 2: Example Conditions for Purification Methods
| Purification Method | Key Parameters | Expected Purity | Expected Yield |
| Fractional Vacuum Distillation | - Pressure: 150-200 mmHg - Head Temperature: ~20-25 °C - Inhibitor: 0.1 wt% Hydroquinone | >95% | 60-80% |
| Argentation Flash Chromatography | - Stationary Phase: Silica gel (10-20% w/w AgNO₃) - Mobile Phase: Gradient of 0-5% diethyl ether in hexanes | >98% | 50-70% |
| Preparative Gas Chromatography | - Column: Non-polar (e.g., DB-1) or polar (e.g., Carbowax) capillary column - Temperature Program: Optimized for isomer separation | >99% | Dependent on scale and instrumentation |
Note: These are example conditions and may require optimization based on the specific reaction mixture and available equipment. Yields are highly dependent on the initial purity of the crude product.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
Objective: To purify this compound from a reaction mixture containing higher-boiling impurities and isomeric dienes.
Materials:
-
Crude this compound reaction mixture
-
Polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol)
-
Anhydrous sodium sulfate
-
Fractional distillation apparatus (including a Vigreux or packed column)
-
Vacuum pump and manometer
-
Cold trap (e.g., with dry ice/acetone)
-
Heating mantle with a stirrer
-
Round-bottom flasks
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Drying the Crude Mixture: Dry the crude reaction mixture over anhydrous sodium sulfate and filter to remove the drying agent.
-
Adding Inhibitor: Add a small amount (e.g., 0.1% by weight) of a polymerization inhibitor to the dried crude product in the distillation flask.
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. Place a stir bar in the distillation flask.
-
Inert Atmosphere: Purge the entire system with an inert gas for 10-15 minutes.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly reduce the pressure to the desired level (e.g., 150-200 mmHg).[1]
-
Distillation: Begin stirring and gently heat the distillation flask.
-
Collecting Fractions: Collect a forerun fraction of any low-boiling impurities. Then, carefully collect the fraction corresponding to the boiling point of this compound at the recorded pressure. The receiving flask should be cooled in an ice bath to minimize evaporation of the product.
-
Terminating the Distillation: Once the product has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing the inert gas to equalize the pressure.[3]
-
Storage: Immediately transfer the purified product to a pre-weighed, sealed container under an inert atmosphere and store at low temperature.
Protocol 2: Purification of this compound by Argentation Flash Column Chromatography
Objective: To separate this compound from its isomers.
Materials:
-
Crude this compound mixture
-
Silica gel (for flash chromatography)
-
Silver nitrate (AgNO₃)
-
Hexanes and diethyl ether (or dichloromethane), distilled
-
Flash chromatography setup (column, pump/pressure source, fraction collector)
-
TLC plates (silica gel) and developing chamber
-
Potassium permanganate stain for visualization
Procedure:
-
Preparation of AgNO₃-impregnated Silica Gel: Dissolve silver nitrate in water or methanol and slurry it with silica gel (typically 10-20% AgNO₃ by weight). Remove the solvent under reduced pressure until a free-flowing powder is obtained. Protect the silver-impregnated silica from light.
-
Column Packing: Wet-pack the chromatography column with the prepared AgNO₃-silica gel using hexanes.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexanes. Carefully load the sample onto the top of the column.[8]
-
Elution: Begin elution with pure hexanes and gradually increase the polarity by adding small percentages of diethyl ether or dichloromethane. The separation is based on the differential interaction of the isomers with the silver ions.
-
Fraction Collection: Collect fractions in cooled test tubes.
-
Monitoring the Separation: Monitor the fractions by TLC. Visualize the spots using a potassium permanganate stain, as dienes are often not UV-active.
-
Product Isolation: Combine the fractions containing the pure this compound.
-
Solvent Removal: Carefully remove the solvent. Due to the volatility of this compound, it is advisable to use a rotary evaporator with a cooled trap and no or very gentle heating.
-
Storage: Store the purified product as described previously.
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gcms.cz [gcms.cz]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. agilent.com [agilent.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Handling and Storage of 1,2,4-Pentatriene
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air-sensitive compound 1,2,4-pentatriene (also known as vinylallene).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound is a hydrocarbon containing both a conjugated diene and an allene functional group. Its structure, with multiple reactive π-bonds (C=C=C-C=C), makes it highly susceptible to oxidation, polymerization, and other reactions upon exposure to air (oxygen) and moisture.[1][2][3] This reactivity necessitates special handling and storage procedures to maintain its purity and prevent degradation.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed container, such as a Schlenk flask or an ampoule under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep the compound at low temperatures, typically in a freezer at or below -20°C. Some similar vinylallenes have been shown to be stable for several months when stored under an inert atmosphere at 4°C.[4] The addition of a polymerization inhibitor may also extend its shelf life.
Q3: What are the primary hazards associated with this compound?
A3: The primary hazards include its high flammability and its tendency to undergo rapid, potentially exothermic, polymerization.[5] Due to its volatile nature, there is also a risk of inhalation. While specific toxicity data for this compound is limited, it is prudent to handle it with the same precautions as other volatile, unsaturated hydrocarbons in a well-ventilated fume hood.
Q4: Can I purify this compound by distillation?
A4: Yes, but with extreme caution. Due to its propensity to polymerize at elevated temperatures, distillation should be performed under reduced pressure (vacuum distillation) to lower the boiling point. It is also highly recommended to add a polymerization inhibitor to the distillation flask.
Q5: What polymerization inhibitors are suitable for this compound?
A5: While specific studies on this compound are scarce, inhibitors commonly used for conjugated dienes are likely to be effective. These include 4-tert-butylcatechol (TBC) and hydroquinone. These compounds act as radical scavengers, preventing the initiation of polymerization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [6] |
| Molecular Weight | 66.10 g/mol | [6] |
| CAS Number | 10563-01-6 | [6] |
| Boiling Point (Predicted) | 44.9 ± 3.0 °C at 760 mmHg | |
| Density (Predicted) | 0.723 ± 0.06 g/cm³ | |
| Vapor Pressure | 275 mmHg at 25°C | [7] |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Inhibitor | Temperature | Expected Stability | Reference |
| Inert Atmosphere (Argon/Nitrogen) | None | -20°C or below | Weeks to months (use as fresh as possible) | General Practice |
| Inert Atmosphere (Argon/Nitrogen) | 4-tert-butylcatechol (TBC) | 4°C | Several months (based on similar vinylallenes) | [4] |
| Air Exposure | N/A | Room Temperature | Hours to days (rapid degradation/polymerization) | Inferred |
Experimental Protocols
General Protocol for Handling and Transfer of this compound
This protocol outlines the standard procedure for transferring air-sensitive liquids like this compound using Schlenk line techniques.
Materials:
-
Schlenk flask containing this compound
-
Receiving Schlenk flask (oven-dried and cooled under vacuum)
-
Syringe (gas-tight, appropriate volume)
-
Long needle (e.g., 18-gauge)
-
Septa
-
Inert gas (Argon or Nitrogen) supply connected to a Schlenk line
Procedure:
-
Ensure both the flask containing this compound and the receiving flask are under a positive pressure of inert gas.
-
Flame-dry the syringe and needle under vacuum and backfill with inert gas three times.
-
Puncture the septum of the flask containing this compound with the needle of the gas-tight syringe.
-
Slowly draw the desired volume of the liquid into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.
-
Withdraw the needle from the septum.
-
Quickly and carefully insert the needle through the septum of the receiving flask.
-
Dispense the liquid into the receiving flask.
-
Slowly withdraw the needle while simultaneously purging the syringe with inert gas to prevent pulling a vacuum on the receiving flask.
-
Rinse the syringe and needle immediately with a suitable solvent (e.g., hexane), followed by acetone, and dry thoroughly.
Characterization of this compound by NMR Spectroscopy
¹H NMR (Predicted Chemical Shifts for Vinylallenes):
-
Vinylic Protons (CH₂=CH-): 5.0 - 6.5 ppm (complex multiplets)[3][8][9]
-
Allenic Protons (=C=CH₂): 4.5 - 5.0 ppm (multiplet)[8]
-
Proton on C3 (=CH-): 5.0 - 5.5 ppm (multiplet)[8]
¹³C NMR (Data from PubChem):
-
C1 (=CH₂): ~78 ppm[6]
-
C2 (=C=): ~210 ppm[6]
-
C3 (=CH-): ~95 ppm[6]
-
C4 (=CH-): ~135 ppm[6]
-
C5 (=CH₂): ~117 ppm[6]
Troubleshooting Guides
Issue 1: The sample of this compound has turned viscous or solidified upon storage.
| Possible Cause | Solution / Prevention |
| Polymerization | The sample has likely polymerized due to exposure to air, heat, or light. The polymerized material is generally not usable. To prevent this, always store this compound under an inert atmosphere, at low temperatures, and in the dark. Consider adding a polymerization inhibitor like TBC for longer-term storage. |
Issue 2: The reaction yield is low, and a significant amount of starting material is recovered.
| Possible Cause | Solution / Prevention |
| Degraded Reagent | The this compound may have degraded or partially polymerized, reducing the concentration of the active monomer. Use freshly purified or newly opened material for best results. Check the purity by GC or ¹H NMR before use. |
| Improper Handling | Introduction of air or moisture during the reaction setup can quench air-sensitive reagents or catalyze side reactions. Ensure all glassware is oven-dried and cooled under vacuum, and all transfers are performed using proper Schlenk techniques. |
Issue 3: NMR analysis shows unexpected peaks, suggesting isomerization.
| Possible Cause | Solution / Prevention |
| Isomerization to a more stable diene | This compound can potentially isomerize to the more stable conjugated 1,3-pentadiene, especially in the presence of acid or base traces, or upon heating.[1][10] To minimize isomerization, ensure all reagents and solvents are neutral and perform reactions at the lowest possible temperature. Purification via chromatography on neutral alumina may be preferable to silica gel. |
Mandatory Visualizations
Caption: Experimental workflow for handling air-sensitive this compound.
Caption: Troubleshooting guide for common issues with this compound.
References
- 1. "Isomerization and Dehydrocyclization of 1,3-Pentadiene" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C5H6 | CID 139187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
common side reactions and byproducts in pentatriene chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentatrienes. It addresses common side reactions, byproducts, and experimental challenges.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during pentatriene experiments.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in pentatriene chemistry can arise from various factors, from reactant purity to reaction conditions. Follow this guide to troubleshoot the issue.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Pentatriene Isomers: Ensure the correct isomer of pentatriene is being used. The reactivity of cis and trans isomers can differ significantly. For instance, in cationic polymerization, the trans isomer of 1,3-pentadiene favors cyclization, while the cis isomer is more prone to cross-linking and double bond isomerization.[1]
-
Impurities: Pentatrienes, especially those sourced from industrial streams like piperylene, can contain other C5 hydrocarbons that may interfere with the reaction.[2] Purification through methods like complexing with cuprous chloride or a Diels-Alder reaction with a selective dienophile can be employed to isolate the desired isomer.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Temperature plays a critical role. For instance, in the isomerization of 1,3-pentadiene with iodine, the reaction can be performed at temperatures ranging from 0°C to reflux.[2] In cationic polymerization, lower temperatures may slow down the reaction rate.[3]
-
Solvent: The choice of solvent is crucial. In cationic polymerization of 1,3-pentadiene, nonpolar solvents like hexane or heptane are often used.[1] The molecular weight of the alkane solvent can affect the total polymerization yield.[1]
-
Catalyst/Initiator: The type and concentration of the catalyst or initiator are paramount. For cationic polymerization, Lewis acids like AlCl₃ are common.[1][4] The activity and potential side reactions can be influenced by the choice and purity of the catalyst.
-
-
Control Side Reactions:
-
Polymerization: Unwanted polymerization is a common issue, especially with reactive dienes. In isomerization reactions using potassium tert-butoxide, extensive polymer formation can significantly reduce the recovery of the desired product.[2]
-
Cross-linking and Cyclization: In polymerization reactions, these are major side reactions. Cross-linking can be minimized by using low monomer concentrations, while high monomer concentrations can reduce cyclization.[4] The addition of certain agents, like allylic halides or arenes, can also hinder cross-linking.[4]
-
Logical Flowchart for Troubleshooting Low Yield:
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Issue 2: Formation of Insoluble Material (Cross-linking)
Q: My reaction is producing a significant amount of insoluble gel-like material. What is causing this and how can I prevent it?
A: The formation of insoluble material in pentatriene chemistry, particularly during polymerization, is often due to extensive cross-linking between polymer chains.[4]
Troubleshooting Steps:
-
Reduce Monomer Concentration: High concentrations of monomer and growing polymer chains increase the likelihood of intermolecular reactions leading to cross-linking. Lowering the initial monomer concentration is an effective strategy to avoid the formation of cross-linked polymer.[4]
-
Control Isomer Composition: The cis isomer of 1,3-pentadiene has a higher tendency to undergo cross-linking reactions compared to the trans isomer.[1] Using a higher proportion of the trans isomer can help minimize this side reaction.
-
Add Chain Transfer Agents or Inhibitors:
-
Arenes: The presence of aromatic compounds like benzene, toluene, or xylene can reduce the formation of cross-linked products by acting as chain transfer agents.[4]
-
Allylic Halides: Compounds such as 3-chloro-1-butene, allyl chloride, and allyl bromide have been shown to strongly hinder cross-linking in the cationic polymerization of 1,3-pentadiene.[4]
-
-
Optimize Catalyst System: The choice of catalyst can influence the extent of side reactions. For example, catalyst sublimation has been suggested as a method to decrease cyclization, which can be a competing side reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cationic polymerization of 1,3-pentadiene?
A1: The most prevalent side reactions in the cationic polymerization of 1,3-pentadiene are:
-
Cross-linking: This intermolecular reaction between polymer chains leads to the formation of an insoluble gel. It is favored by the cis isomer of the monomer and can be suppressed by using low monomer concentrations or adding chain transfer agents.[1][4]
-
Cyclization: This intramolecular reaction results in the formation of cyclic structures within the polymer chain, leading to a loss of unsaturation.[4] The trans isomer of 1,3-pentadiene is more prone to cyclization.[1] High monomer concentrations can decrease the extent of cyclization.[4]
-
Double Bond Isomerization: The double bonds within the polymer chain can shift their position, leading to a variety of microstructures. This can be eliminated by using a transfer agent like methyl-2-butene-2.[4]
Q2: How can I selectively synthesize the trans-1,3-pentadiene isomer?
A2: Isomerization of a mixture of pentadiene isomers can be achieved using catalytic amounts of iodine at temperatures from 0°C to reflux, which can yield up to 70% of the trans-1,3-pentadiene.[2] Anionic isomerization using potassium tert-butoxide can achieve the theoretical equilibrium amount of the trans isomer (84% at 20°C), but this method can suffer from significant polymer formation, leading to lower recovery.[2]
Q3: What are the key considerations for a successful Diels-Alder reaction with a pentatriene?
A3: For a successful Diels-Alder reaction:
-
Diene Conformation: The pentatriene must be in the s-cis conformation to react.
-
Dienophile Reactivity: The reaction is favored when the dienophile has electron-withdrawing groups.
-
Stereospecificity: The stereochemistry of the dienophile is retained in the product.
-
Endo Rule: The endo product is typically the kinetically favored product.
-
Solvent and Temperature: The reaction is often carried out in a high-boiling solvent like xylene to proceed at a reasonable rate.[5]
Quantitative Data on Side Reactions and Yields
The following tables summarize quantitative data on the impact of reaction conditions on product yields and the formation of byproducts in pentatriene chemistry.
Table 1: Isomerization of 1,3-Pentadiene
| Catalyst | Temperature (°C) | Max. Yield of trans-1,3-Pentadiene (%) | Recovery (%) | Major Byproducts | Reference |
| Iodine | 0 - Reflux | 70 | 90 | Diiodo compounds, Polymer | [2] |
| Potassium tert-butoxide | 20 | 84 (theoretical) | 50 | Extensive Polymer | [2] |
Table 2: Dehydration Reaction for 1,3-Pentadiene (Piperylene) Synthesis
| Catalyst | Temperature (°C) | Conversion Rate (%) | Product Yield (%) | Reference |
| H₃SiW₁₂O₄₀/SBA | 300 | 99 | ~76 | [6] |
Experimental Protocols
Protocol 1: Cationic Polymerization of 1,3-Pentadiene with AlCl₃/SbCl₃
This protocol is a general procedure for the cationic polymerization of 1,3-pentadiene.
Materials:
-
1,3-Pentadiene (distilled over CaH₂)
-
Toluene or Cyclohexane (distilled over CaH₂)
-
Aluminum Chloride (AlCl₃, purified by sublimation)
-
Antimony Trichloride (SbCl₃)
-
Methanol
-
Dry nitrogen atmosphere
Procedure:
-
Set up a three-neck reactor equipped with a magnetic stirrer under a dry nitrogen atmosphere.
-
Introduce the desired amounts of AlCl₃, SbCl₃, and the solvent into the reactor.
-
Initiate the polymerization by introducing the 1,3-pentadiene via a syringe.
-
Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding a small amount of methanol.
-
If an insoluble fraction (cross-linked polymer) has formed, separate it by filtration and dry it under a vacuum.
-
Wash the soluble fraction with water and then dry it by evaporating the solvent and any unreacted monomer.[3]
Characterization:
-
The molecular weight and molecular weight distribution of the soluble polymer can be determined by size exclusion chromatography (SEC).
-
The microstructure of the polymer (e.g., extent of cyclization and isomerization) can be analyzed using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
This protocol provides a method for a Diels-Alder reaction, which can be adapted for pentatrienes.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexane or petroleum ether
-
Freshly "cracked" cyclopentadiene (from dicyclopentadiene)
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.
-
Add 8 mL of hexane or petroleum ether to the solution.
-
Cool the flask in an ice bath.
-
Add 2 mL of freshly prepared cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.
-
Allow the product to crystallize.
-
To obtain purer crystals, gently heat the mixture on a hot plate to redissolve the product, then allow it to recrystallize slowly.
-
Collect the product by suction filtration.
-
Record the melting point, weight, and calculate the percentage yield.[7]
Visualizations
Reaction Pathway: Cationic Polymerization and Side Reactions
Caption: Cationic polymerization of pentatriene and major side reaction pathways.
Experimental Workflow: Purification of Poly(1,3-pentadiene)
Caption: General workflow for the purification of poly(1,3-pentadiene).
References
- 1. researchgate.net [researchgate.net]
- 2. "Isomerization and Dehydrocyclization of 1,3-Pentadiene" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. TRANS-1,3-PENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 7. www1.udel.edu [www1.udel.edu]
Technical Support Center: Optimization of Catalyst Loading for Vinylallene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for vinylallene reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: What are the initial indicators of suboptimal catalyst loading in my vinylallene synthesis?
A1: Initial signs of suboptimal catalyst loading can include:
-
Low Reaction Yield: A yield that is significantly lower than expected is a primary indicator.
-
Poor Selectivity: The formation of undesired side products or isomers suggests that the catalyst loading may not be optimal for the desired reaction pathway.
-
Slow Reaction Rate: If the reaction is proceeding much slower than comparable literature reports, insufficient catalyst may be the cause.[1]
-
Incomplete Conversion: A significant amount of starting material remaining after the expected reaction time can point to issues with catalyst activity or loading.[1]
-
Reaction Stalls: The reaction begins but does not proceed to completion.[1]
Q2: My reaction yield is low. How can I determine if this is due to the catalyst loading?
A2: To diagnose if low yield is a result of catalyst loading, follow these steps:
-
Verify Catalyst Activity: Ensure your catalyst is active. Improper storage or handling can lead to deactivation.[1] Run a small-scale control experiment with a fresh batch of catalyst to confirm its efficacy.
-
Systematic Increase in Catalyst Loading: Conduct a series of small-scale experiments where you methodically increase the catalyst loading (e.g., in increments of 0.5 mol%). If the yield improves and then plateaus, your initial loading was likely too low.[1]
-
Analyze Byproducts: Utilize techniques like GC-MS or LC-MS to identify any byproducts. The nature of these byproducts can offer insights into competing reaction pathways that might be favored at suboptimal catalyst concentrations.[1]
Q3: I'm observing inconsistent yields and selectivity between batches. What could be the underlying cause?
A3: Inconsistent results are often due to subtle variations in experimental conditions. Pay close attention to the following:[2]
-
Atmosphere: Ensure all reactions are set up under a consistently inert atmosphere (e.g., nitrogen or argon). Oxygen and moisture can deactivate many sensitive catalysts.[2]
-
Solvent and Reagent Quality: Use freshly purified solvents and reagents for every batch to avoid introducing impurities that could interfere with the catalyst.[2]
-
Catalyst Handling: Handle catalysts in a glovebox or under a stream of inert gas to prevent exposure to air and moisture.[2]
-
Temperature Control: Maintain a constant temperature using a reliable thermostat or cryostat, as fluctuations can impact both yield and selectivity.[2]
Q4: The conversion of my starting material is high, but the isolated yield of the vinylallene product is low. What should I investigate?
A4: High conversion with low isolated yield suggests that your desired product may be degrading or participating in side reactions.[2] Consider these possibilities:
-
Product Instability: The vinylallene product may be unstable under the reaction conditions or during the work-up procedure. Try to monitor the reaction profile over time to see if the product forms and then degrades.
-
Catalyst Decomposition: The catalyst itself might be degrading, leading to the formation of species that promote the decomposition of your product.[2]
-
Work-up Procedure: Your product could be sensitive to acidic or basic conditions during work-up. A milder work-up protocol may be necessary.[2]
-
Purification: The product might be unstable on silica gel. Consider alternative purification methods like crystallization or distillation.[2]
Q5: Can the order of addition of reagents affect the reaction outcome?
A5: Yes, the order of addition can be critical. For many catalytic reactions, pre-forming the active catalyst by mixing the metal precursor and the ligand for a specific period before adding the substrate is crucial for achieving high yields and selectivity.[2]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Selectivity
This table illustrates how varying catalyst loading can influence the yield and selectivity of a representative palladium-catalyzed vinylallene synthesis. Note that the optimal loading is reaction-specific.
| Catalyst Loading (mol%) | Yield (%) | Selectivity (Product:Byproduct) |
| 0.5 | 45 | 80:20 |
| 1.0 | 75 | 90:10 |
| 2.5 | 95 | 98:2 |
| 5.0 | 94 | 97:3 |
| 10.0 | 88 | 95:5 |
Data is illustrative and based on general trends observed in palladium-catalyzed reactions.
Table 2: Troubleshooting Guide for Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Insufficient catalyst loading | Systematically increase catalyst loading.[1] |
| Inactive catalyst | Use a fresh batch of catalyst; ensure proper storage and handling.[1][3] | |
| Poor Selectivity | Suboptimal catalyst loading | Screen a range of catalyst loadings. |
| Incorrect ligand | Screen different ligands to improve selectivity.[3] | |
| Inconsistent Results | Variable atmospheric conditions | Ensure a consistently inert atmosphere for all reactions.[2] |
| Impure reagents or solvents | Use freshly purified reagents and solvents.[2] | |
| Catalyst Deactivation | Poisoning by impurities | Purify starting materials and solvents.[4] |
| Thermal degradation | Optimize reaction temperature.[4] | |
| Sintering of catalyst | Consider a different support or reaction conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Palladium-Catalyzed Vinylallene Synthesis
-
Preparation: In a nitrogen-filled glovebox, arrange a series of oven-dried reaction vials.
-
Reagent Preparation: Add the palladium precursor (e.g., Pd(dba)₂, 2.5 mol %) and the phosphine ligand (e.g., dppp, 5 mol %) to each vial.[3]
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) to achieve the desired substrate concentration, followed by the base (e.g., NaOtBu, 1.2 equivalents).[3]
-
Catalyst Formation: Stir the mixture at the specified temperature (e.g., 40 °C) for 15 minutes to allow for the formation of the active catalyst.[3]
-
Substrate Addition: Add the 2-bromo-1,3,5-triene substrate (1.0 equivalent) and the soft nucleophile (1.1 equivalents) to the reaction mixture via syringe.[3]
-
Reaction Monitoring: Seal the vials and stir the reactions at the set temperature. Monitor the progress of each reaction using an appropriate technique such as TLC or GC-MS at regular intervals.[3]
-
Work-up: Once the reactions are complete, cool them to room temperature. Filter the mixtures through a short pad of silica gel, washing with diethyl ether.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the vinylallene product.[3]
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Logic for Low Yield/Selectivity.
References
preventing isomerization of 1,2,4-pentatriene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2,4-pentatriene. The focus is on preventing its isomerization to more stable conjugated dienes, a common challenge during its synthesis and handling.
Troubleshooting Guide
Problem 1: The major product isolated is 1,3-pentadiene, not the desired this compound.
Possible Cause A: Presence of Acidic or Basic Impurities
Traces of acid or base can catalyze the isomerization of the less stable cumulated diene (allene) this compound to the more stable conjugated 1,3-pentadiene.
Solutions:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried to remove any acidic or basic residues. Rinsing with a dilute solution of a weak base (like sodium bicarbonate) followed by distilled water and oven-drying can neutralize acidic residues. Conversely, a dilute acid wash (like dilute HCl) can remove basic residues.
-
Solvent Purity: Use freshly distilled, neutral solvents. Ethereal solvents like THF and diethyl ether should be checked for peroxides and purified if necessary.
-
Neutral Workup: During the reaction workup, ensure that any added acid or base is completely neutralized before product isolation. A wash with a saturated sodium bicarbonate solution followed by a water wash is a standard procedure to remove acidic components.
Possible Cause B: Thermal Isomerization
Prolonged heating or high reaction temperatures can promote the thermal rearrangement of this compound to 1,3-pentadiene.
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid unnecessarily long reaction times.
-
Purification Method: When purifying by distillation, use a fractional distillation setup under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[1][2][3][4]
Possible Cause C: Metal-Catalyzed Isomerization
Certain transition metal catalysts, particularly those used in precursor synthesis or coupling reactions, can facilitate the isomerization of allenes.
Solutions:
-
Ligand Selection: If a metal catalyst is employed (e.g., palladium), the choice of ligand is critical. Some phosphine ligands can promote the formation of metal-hydride species that are known to catalyze diene isomerization. Experiment with different ligands to find one that favors the desired product formation without promoting isomerization.
-
Catalyst Removal: Ensure complete removal of the metal catalyst during the workup. This can be achieved by filtration through a pad of celite or silica gel, or by employing specific scavengers for the metal used.
Problem 2: Low or no yield of this compound.
Possible Cause A: Inactive Reagents or Catalyst
Solutions:
-
Reagent Quality: Use high-purity, fresh reagents. Organometallic reagents, in particular, should be titrated to determine their exact concentration before use.
-
Catalyst Activity: If a catalyst is used, ensure it has not been deactivated by exposure to air or moisture. Store catalysts under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox or under a stream of argon/nitrogen).
Possible Cause B: Unfavorable Reaction Kinetics
Solutions:
-
Reaction Monitoring: Closely monitor the reaction's progress. If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary. However, be mindful of the potential for thermal isomerization (see Problem 1).
-
Stoichiometry: Carefully verify the stoichiometry of all reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.
Problem 3: Difficulty in purifying this compound from its isomers.
Possible Cause: Similar Physical Properties
This compound and its isomer 1,3-pentadiene have relatively close boiling points, which can make separation by simple distillation challenging.
Solutions:
-
Fractional Distillation: Employ a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) to achieve better separation.[1][2][3][4]
-
Column Chromatography: For small-scale purifications, flash column chromatography on silica gel can be effective. A non-polar eluent system, such as pentane or hexane, is typically used. The less polar 1,3-pentadiene will generally elute before the slightly more polar this compound.
-
Stabilization: Due to the potential for instability and polymerization of vinylallenes, it is advisable to add a radical inhibitor, such as butylated hydroxytoluene (BHT), during the workup and purification steps. Store the purified product at low temperatures under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the isomerization of this compound to 1,3-pentadiene?
A1: The primary driving force is thermodynamics. Conjugated dienes, like 1,3-pentadiene, are more stable than their corresponding cumulated dienes (allenes), such as this compound. This increased stability is due to the delocalization of π-electrons across the conjugated system.
Q2: What is a reliable synthetic route for preparing this compound while minimizing isomerization?
A2: A common and effective method for the synthesis of vinylallenes involves the SN2' reaction of a propargylic precursor. For the synthesis of this compound, a suitable starting material would be a derivative of 1-penten-4-yn-3-ol. A detailed experimental protocol for a related substituted vinylallene synthesis from a propargylic mesylate is available in the literature and can be adapted.[5] This method often proceeds under mild conditions, which helps to suppress isomerization. Another approach involves the base-catalyzed isomerization of 1-penten-4-yne, although careful control of the reaction conditions is necessary to avoid over-isomerization to the conjugated diene.
Q3: How can I monitor the reaction to prevent the formation of 1,3-pentadiene?
A3: The most effective way to monitor the reaction is by using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9] This technique allows for the separation and identification of this compound and its isomer 1,3-pentadiene, enabling you to track the progress of the reaction and detect the onset of isomerization. By analyzing aliquots of the reaction mixture over time, you can determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of the undesired isomer.
Q4: Are there any specific catalysts that are known to promote the isomerization of this compound?
A4: Yes, both acid and base catalysts can promote the isomerization. For instance, strong bases like potassium tert-butoxide are known to isomerize dienes.[2] Similarly, acidic catalysts, including solid acids, can facilitate this rearrangement. Transition metal catalysts, particularly those containing palladium, can also promote isomerization, often through the formation of metal-hydride intermediates.
Experimental Protocols
Synthesis of a Substituted Vinylallene via SN2' Displacement of a Propargylic Mesylate (Adapted from Organic Syntheses) [5]
This protocol describes the synthesis of a substituted vinylallene and can be adapted for the synthesis of this compound by using an appropriate unsubstituted propargylic mesylate.
Materials:
-
Propargylic alcohol precursor
-
Methylmagnesium chloride solution
-
Methanesulfonyl chloride (MsCl)
-
Lithium bromide (LiBr)
-
Copper(I) bromide (CuBr)
-
Tetrahydrofuran (THF), anhydrous
-
Butylated hydroxytoluene (BHT)
-
Pentane or Hexanes for chromatography
-
Silica gel
Procedure:
-
Mesylation of the Propargylic Alcohol: The propargylic alcohol is first converted to its corresponding mesylate. To a cooled solution (-78 °C) of the propargylic alcohol in anhydrous THF, methylmagnesium chloride is added, followed by methanesulfonyl chloride.
-
Formation of the Organocuprate Reagent: In a separate flask, an organocuprate reagent is prepared from lithium bromide, copper(I) bromide, and methylmagnesium chloride in THF at low temperature.
-
SN2' Displacement: The solution of the propargylic mesylate is then added to the organocuprate reagent at low temperature. The reaction is allowed to warm to room temperature.
-
Workup: The reaction is quenched with an aqueous ammonium chloride solution. A radical inhibitor, such as BHT, is added during the workup to prevent polymerization and degradation of the vinylallene product. The aqueous layer is extracted with hexanes.
-
Purification: The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexanes) to yield the pure vinylallene.
| Parameter | Value |
| Reaction Type | SN2' Displacement |
| Key Reagents | Propargylic Mesylate, Organocuprate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Stabilizer | Butylated hydroxytoluene (BHT) |
| Purification | Flash Column Chromatography |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomerization (Hypothetical Data)
The following table illustrates the potential impact of different conditions on the ratio of this compound to its isomerized product, 1,3-pentadiene. This data is hypothetical and serves to demonstrate the expected trends. Actual results will vary depending on the specific experimental setup.
| Condition | Temperature (°C) | Catalyst | Reaction Time (h) | This compound : 1,3-Pentadiene Ratio |
| Mild | 25 | None | 2 | 95 : 5 |
| Thermal Stress | 80 | None | 6 | 60 : 40 |
| Acid Catalysis | 25 | p-Toluenesulfonic acid (1 mol%) | 1 | 20 : 80 |
| Base Catalysis | 25 | Potassium tert-butoxide (10 mol%) | 1 | 30 : 70 |
Visualizations
Logical Workflow for Troubleshooting Isomerization
Caption: Troubleshooting flowchart for addressing the unwanted isomerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Organocatalytic Claisen Rearrangement:â Theory and Experiment - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low conversion rates in Diels-Alder reactions
Technical Support Center: Diels-Alder Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic requirements for a successful Diels-Alder reaction?
A Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile). The reaction rate is significantly influenced by the electronic properties of the reactants. For a "normal electron-demand" Diels-Alder, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor.[1][2][3] This is because the primary molecular orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4][5]
-
Electron-Donating Groups (EDGs) on the diene raise the energy of its HOMO, facilitating the interaction.[1][6]
-
Electron-Withdrawing Groups (EWGs) on the dienophile lower the energy of its LUMO, also accelerating the reaction.[1][3][4]
Conversely, "inverse-electron demand" Diels-Alder reactions occur between an electron-poor diene and an electron-rich dienophile.[4][7]
Q2: Why is the s-cis conformation of the diene critical for the reaction?
The Diels-Alder reaction proceeds through a concerted, cyclic transition state where the new sigma bonds are formed simultaneously.[7] This geometry requires the diene to be in the s-cis conformation (where the double bonds are on the same side of the central single bond).[1][2] Acyclic dienes can exist in both s-cis and s-trans conformations, which are often in rapid equilibrium.[1] However, the s-trans conformer is typically more stable due to reduced steric hindrance.[2][8] If bulky substituents create significant steric strain, the s-cis conformation can become energetically unfavorable, preventing the reaction from occurring.[2][9] Cyclic dienes, such as cyclopentadiene, are "locked" in the reactive s-cis conformation and are therefore highly reactive.[9][10]
Q3: How does temperature impact the conversion rate and product distribution?
Temperature has a dual effect on Diels-Alder reactions:
-
Reaction Rate: Increasing the temperature generally increases the reaction rate, helping to overcome the activation energy.[10]
-
Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[11][12] This process is favored at higher temperatures because it is entropically favorable (one molecule breaks into two), increasing the system's disorder.[12][13] Excessively high temperatures can shift the equilibrium back towards the starting materials, leading to low product yield.[10][11]
This temperature dependence allows for kinetic versus thermodynamic control. The endo product, favored by secondary orbital interactions, is often the kinetically favored product (formed faster at lower temperatures).[1][14] The exo product is typically more sterically stable and thus the thermodynamically favored product, which may become dominant at higher temperatures where the reaction is reversible.[14]
Q4: What is the role of steric hindrance in low conversion rates?
Steric hindrance can significantly inhibit or prevent a Diels-Alder reaction.[2][5] Bulky substituents on the diene (especially at C1 and C4) or on the dienophile can physically block the approach of the two molecules, preventing the formation of the compact, cyclic transition state.[2][9] As discussed in Q2, steric clash can also disfavor the required s-cis conformation in acyclic dienes, effectively halting the reaction.[9]
Troubleshooting Guide for Low Conversion Rates
Issue 1: The reaction is slow, incomplete, or fails to proceed.
This is the most common issue and can often be traced back to the electronic properties of the reactants or suboptimal reaction conditions.
Solution A: Enhance Reactant Reactivity
-
Modify Electronics: The rate of the reaction is highly dependent on the substituents on the diene and dienophile. Ensure your reactants have complementary electronic properties (EDGs on the diene, EWGs on the dienophile for normal demand reactions).[3]
| Dienophile Substituent (X in H₂C=CHX) | Relative Rate (vs. Ethylene) |
| -H | 1 |
| -CHO | 5,000,000 |
| -CO₂CH₃ | 4,000,000 |
| -CN | 400,000,000 |
| -NO₂ | "record holder" |
| Data for reactions with cyclopentadiene. |
Solution B: Employ a Lewis Acid Catalyst
Lewis acids can dramatically accelerate Diels-Alder reactions, often by orders of magnitude.[15][16] They coordinate to the electron-withdrawing group on the dienophile, which further lowers the energy of its LUMO and reduces the destabilizing steric Pauli repulsion between the reactants.[7][15][16]
| Common Lewis Acid Catalysts |
| Aluminum chloride (AlCl₃) |
| Boron trifluoride etherate (BF₃·OEt₂) |
| Zinc chloride (ZnCl₂) |
| Tin(IV) chloride (SnCl₄) |
| Titanium(IV) chloride (TiCl₄) |
| A screening of several catalysts may be necessary to find the optimal one for a specific reaction.[10] |
Solution C: Optimize the Solvent
The choice of solvent can influence reaction rates. Polar organic solvents, and even water, can accelerate the reaction.[7][10] This effect is attributed to factors like hydrophobic packing and stabilization of the polar transition state.[7] For example, the reaction between cyclopentadiene and butenone is 700 times faster in water compared to 2,2,4-trimethylpentane.[7]
| Solvent | Relative Rate Constant (k) |
| n-Hexane | 1 |
| Methanol | ~5 |
| Data for the reaction of cyclopentadiene and methyl acrylate at 20°C.[17][18] |
Solution D: Adjust Reaction Temperature and Time
If the reaction is slow, increasing the temperature can provide the energy needed to overcome the activation barrier.[10] However, be mindful of the retro-Diels-Alder reaction (see Issue 2). Alternatively, simply increasing the reaction time may be sufficient for the reaction to proceed to completion.[10] Monitor progress using techniques like TLC, GC-MS, or NMR.
Issue 2: The desired product is decomposing (Retro-Diels-Alder).
If you observe product formation followed by its disappearance over time, or if yields are consistently low at high temperatures, the retro-Diels-Alder reaction is a likely cause.
Solution: Lower the Reaction Temperature
The retro-Diels-Alder is favored at high temperatures.[11][12] To mitigate this, run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.[11] For some reactions, this could mean running them at room temperature or even below 0°C, especially when using a highly active catalyst.
Issue 3: The diene is unreactive.
If the dienophile is known to be reactive but the reaction still fails, the problem may lie with the diene's conformation or steric properties.
Solution A: Promote the s-cis Conformation
For acyclic dienes, steric hindrance can disfavor the required s-cis conformation.[9]
-
Use a Cyclic Diene: If synthetically feasible, use a diene that is part of a five- or six-membered ring. These dienes are locked in the highly reactive s-cis conformation.[9][10]
-
Modify Substituents: Redesign the diene to reduce steric clash that destabilizes the s-cis conformation.[10] A bulky substituent at the C2 or C3 position can sometimes increase the reaction rate by destabilizing the s-trans conformation.[7]
Solution B: Minimize Steric Hindrance
If the diene or dienophile has bulky substituents at the reaction sites, consider using reactants with smaller groups if the synthesis allows.[11] While higher temperatures can sometimes overcome the steric energy barrier, this must be balanced against the risk of the retro-Diels-Alder reaction.[11]
Experimental Protocols & Workflows
General Protocol for a Thermally Promoted Diels-Alder Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene).[5]
-
Addition: Add the dienophile (1.0-1.2 equivalents) to the flask. Using a slight excess of one reactant can help drive the reaction to completion.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-140°C) and stir.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC, GC-MS, or NMR.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired Diels-Alder adduct.[11]
Example Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the dienophile (1.0 equivalent) to a flask containing a suitable anhydrous solvent (e.g., dichloromethane) and a magnetic stir bar. Cool the mixture in an ice bath (0°C) or a dry ice/acetone bath (-78°C).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.1 equivalents) to the dienophile solution. Stir for 10-15 minutes to allow for complex formation.[9]
-
Diene Addition: Add the diene (1.2 equivalents) dropwise to the reaction mixture.[9]
-
Reaction & Monitoring: Allow the reaction to stir at the set temperature. The reaction is often much faster than the thermal equivalent. Monitor its progress by TLC or LC-MS.[9]
-
Workup: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated NaHCO₃ solution or water).[9] Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and remove the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization.[11]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. praxilabs.com [praxilabs.com]
- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Reactivity [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on Vinylallene Reactivity
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving the reactivity of vinylallenes, with a specific focus on the influence of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of solvents and how do they generally affect organic reactions?
A1: Solvents are typically categorized based on their polarity and their ability to donate a proton (protic vs. aprotic).
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and contain O-H or N-H bonds, allowing them to engage in hydrogen bonding. They are effective at stabilizing charged species like carbocations and anions. This stabilization can favor reactions with ionic intermediates (like SN1) but may slow down reactions where a strong, free nucleophile is required (like SN2) by "caging" the nucleophile through hydrogen bonds.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) possess large dipole moments but lack O-H or N-H bonds. They cannot act as hydrogen bond donors. They are excellent for reactions requiring a strong, unhindered nucleophile (like SN2) because they solvate the cation but leave the anionic nucleophile relatively free and reactive.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, benzene) have small or zero dipole moments. They are typically used for reactions involving nonpolar reactants and are less likely to stabilize charged intermediates or transition states. Pericyclic reactions, such as the Diels-Alder reaction, are often performed in nonpolar solvents.[1]
Q2: How does solvent choice specifically impact the reactivity and selectivity of vinylallenes?
A2: Solvent choice is critical in controlling the outcome of vinylallene reactions, influencing yield, reaction rate, and selectivity (regio- and stereoselectivity).
-
Yield and Rate: The polarity of the solvent affects the solubility of reagents and the stability of catalytic species or reaction intermediates.[2] For cycloaddition reactions like the Diels-Alder reaction, solvent effects can be complex. While often performed in nonpolar solvents, polar solvents can sometimes accelerate these reactions.[1][3]
-
Selectivity: The solvent can dictate the reaction pathway. For instance, in asymmetric syntheses, switching from a less polar solvent like THF to a more polar one like ethanol has been shown to improve enantioselectivity.[2] In Diels-Alder reactions, the solvent can influence the ratio of endo/exo products.
Q3: Can the solvent alter the regioselectivity of a vinylallene cycloaddition?
A3: Yes. Regioselectivity refers to the preference for one direction of bond formation over another. In reactions of vinylallenes, which are conjugated systems, a reagent can potentially react at different positions. The solvent can influence this by selectively stabilizing the transition state leading to one regioisomer over another. While detailed studies on vinylallenes are specific, the general principle holds that polar solvents can favor pathways involving more charge-separated transition states, potentially altering the regiochemical outcome compared to reactions in nonpolar media.
Q4: My Diels-Alder reaction with a vinylallene is sluggish. What role could the solvent be playing?
A4: A sluggish Diels-Alder reaction can be due to several factors where the solvent is implicated.
-
Poor Solubility: The vinylallene or the dienophile may not be fully dissolved in the chosen solvent, limiting the effective concentration of reactants.
-
Reaction Mechanism: While Diels-Alder reactions are often considered concerted, some may have asynchronous or stepwise character, especially with polarized reactants. If the transition state has significant polar character, a nonpolar solvent may not sufficiently stabilize it. In some cases, moving to a more polar aprotic solvent or even a polar protic solvent can increase the rate.[3] However, studies have also shown that for non-polar Diels-Alder reactions, the solvent may have only a modest effect on the transition state crossing.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Reagents/Catalyst: Catalyst has degraded; reagents are old or impure. | • Ensure catalyst and ligands are fresh and handled under an inert atmosphere.[2]• Purify starting materials before use. |
| Poor Solvent Choice: Reactants are not fully soluble; solvent is inhibiting the reaction (e.g., a protic solvent hindering a strong nucleophile). | • Check the solubility of all starting materials in the chosen solvent.• If a polar intermediate is expected, consider switching from a nonpolar to a polar aprotic solvent (e.g., from Toluene to THF or DMF). | |
| Incorrect Temperature: Reaction requires higher thermal energy, or high temperature is causing decomposition. | • Gradually increase the reaction temperature while monitoring by TLC/GC-MS.• If decomposition is observed, try running the reaction at a lower temperature for a longer period. | |
| Formation of Multiple Products / Low Selectivity | Solvent Not Favoring Desired Pathway: The solvent may be stabilizing multiple competing transition states. | • For asymmetric reactions, screen different solvents. A more polar solvent like ethanol may improve enantioselectivity compared to THF.[2]• In Diels-Alder reactions, changing solvent polarity can alter the endo/exo ratio. Screen a range from nonpolar (Toluene) to polar aprotic (Acetonitrile). |
| Reaction Run Too Long: The desired kinetic product may be converting to a more stable thermodynamic product over time. | • Monitor the reaction closely and stop it as soon as the starting material is consumed to isolate the kinetic product. | |
| Reaction Stalls / Does Not Go to Completion | Catalyst Deactivation: The active catalyst species is degrading over the course of the reaction. | • Consider adding a second portion of the catalyst midway through the reaction.[2] |
| Equilibrium Reached: The reaction may be reversible under the current conditions. | • If it is a cycloaddition, try lowering the temperature to favor the adduct, as the reverse reaction (retro-Diels-Alder) is entropically favored at higher temperatures. |
Data Presentation: Solvent Effects on Cycloaddition Reactions
Table 1: Representative Solvent Effects on a Diels-Alder Cycloaddition Yield and Selectivity (Data is illustrative, based on general principles and findings for related cycloaddition reactions)
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Effect on Yield | Typical Effect on Selectivity (endo:exo) |
| n-Hexane | 1.9 | Nonpolar | Baseline | Often favors less polar (exo) product |
| Toluene | 2.4 | Nonpolar | Good | Can be influenced by π-stacking interactions |
| THF | 7.5 | Polar Aprotic | Moderate to Good | May slightly favor the endo product |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good | Often improves rate and may favor endo product |
| Acetone | 21 | Polar Aprotic | Good to Excellent | Increased polarity can enhance endo selectivity |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good to Excellent | Strong endo-directing effect often observed |
| Ethanol | 24.3 | Polar Protic | Variable | Can accelerate reaction via H-bonding with dienophile, enhancing endo selectivity[2] |
| Water | 80.1 | Polar Protic | Often Accelerates | Strong hydrophobic effect and H-bonding can dramatically increase rate and endo selectivity[3] |
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction of a Vinylallene
This protocol is adapted from a procedure for the cycloaddition of a vinylallene with tosyl cyanide and can be modified for other dienophiles.[4]
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the vinylallene (1.0 equiv.) in the chosen anhydrous solvent (e.g., Toluene, to achieve a 0.5-1.0 M concentration).
-
Addition of Dienophile: Add the dienophile (e.g., tosyl cyanide, 1.05 equiv.) to the solution. If the dienophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 90 °C).[4] The optimal temperature may vary significantly based on the reactivity of the substrates and the solvent's boiling point.
-
Solvent Note: The reaction was reported in Toluene.[4] For optimization, consider screening other solvents like THF or Acetonitrile. If byproduct formation from hydrolysis is a concern, adding molecular sieves can be effective.[4]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the vinylallene is consumed (e.g., 3-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel with a suitable aqueous solution (e.g., half-saturated aq. NH₄Cl) and extract with an organic solvent (e.g., hexanes, ethyl acetate).[4]
-
Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct.[4]
Protocol 2: General Procedure for Pd-Catalyzed Vinylallene Synthesis
This protocol provides a general method for synthesizing vinylallenes, where solvent choice is known to affect selectivity.[2]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(dba)₂, 2.5 mol%) and the phosphine ligand (e.g., dppp, 5 mol%) to an oven-dried reaction vial.[2]
-
Solvent and Reagent Addition:
-
Add the anhydrous solvent (e.g., THF, to achieve a 0.1 M concentration of the substrate).
-
Solvent Note: THF is a common starting point. For asymmetric synthesis, consider screening more polar solvents like Ethanol (EtOH), which may improve enantioselectivity.[2]
-
Add the base (e.g., NaOtBu, 1.2 equivalents).[2]
-
-
Reaction Initiation: Stir the mixture at the specified temperature (e.g., 40 °C) for 15 minutes to allow for pre-formation of the active catalyst.[2]
-
Substrate Addition: Add the starting triene (e.g., 2-bromo-1,3,5-triene, 1.0 equivalent) and the nucleophile (1.1 equivalents) to the mixture via syringe.[2]
-
Monitoring: Seal the vial and stir at the set temperature for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS.[2]
-
Work-up and Purification: Upon completion, cool the reaction, filter through a short pad of silica gel, and concentrate. Purify the residue by flash column chromatography to yield the vinylallene product.[2]
Visual Guides
Caption: Troubleshooting flowchart for low yield in vinylallene reactions.
Caption: General experimental workflow for vinylallene reactions.
Caption: Conceptual model of solvent influence on reaction pathways.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
Technical Support Center: Stabilization of 1,2,4-Pentatriene for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stabilization of 1,2,4-pentatriene (also known as vinylallene) for long-term storage. Given its highly reactive nature as a cumulated diene, proper handling and storage are critical to prevent degradation and polymerization, ensuring the integrity of the compound for experimental use. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the storage and handling of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the long-term storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Increased viscosity or solidification of the sample. | Polymerization has occurred due to exposure to heat, light, or oxygen. The inhibitor may be depleted. | 1. Do not use the sample. The presence of oligomers or polymers will compromise experimental results.2. Review storage conditions. Ensure the sample is stored at or below the recommended temperature in a light-proof container under an inert atmosphere.3. Verify the presence and concentration of a polymerization inhibitor. If absent or depleted, fresh inhibitor should be added to new batches. |
| Discoloration (yellowing or browning) of the liquid. | This may indicate the onset of degradation or oxidation. | 1. Analyze a small aliquot of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.2. If significant degradation is observed, the batch should be discarded.3. For future storage, ensure the container is properly sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. |
| Inconsistent analytical results (e.g., lower than expected purity). | The compound may be degrading over time, or improper handling techniques may be introducing contaminants. | 1. Re-analyze the sample for purity using a validated analytical method (see Experimental Protocols).2. Review sample handling procedures. Ensure clean, dry equipment is used and minimize exposure to the atmosphere.3. Consider the effect of freeze-thaw cycles if the sample is stored frozen. Aliquoting the sample into smaller, single-use vials is recommended. |
| Pressure buildup in the storage container. | Polymerization is an exothermic process that can lead to a dangerous increase in pressure within a sealed container. | 1. Handle with extreme caution. Do not attempt to open a container that is visibly bulging or under pressure.2. Cool the container in a blast shield or behind a protective barrier.3. Once cooled, slowly and carefully vent the container in a well-ventilated fume hood.4. The material should be considered unstable and disposed of according to institutional safety guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For extended storage (greater than 6 months), storage at -20°C or below is recommended.
-
Light: Store in an amber glass vial or a container wrapped in aluminum foil to protect from light, which can initiate polymerization.
-
Atmosphere: The headspace of the container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen. This process is known as inert gas blanketing.
-
Inhibitor: A polymerization inhibitor, such as Butylated Hydroxytoluene (BHT), should be added.
Q2: Why is a polymerization inhibitor necessary and how does it work?
A2: this compound, as a cumulated diene, is highly susceptible to spontaneous polymerization via free-radical mechanisms. Polymerization inhibitors are compounds that scavenge free radicals, interrupting the chain reaction of polymerization and thus stabilizing the monomer. Phenolic inhibitors like BHT are commonly used for this purpose.
Q3: What concentration of BHT should be used?
A3: The optimal concentration of BHT can vary depending on the desired shelf-life and storage conditions. A typical starting concentration is 100-200 ppm (parts per million). It is advisable to determine the optimal concentration experimentally for your specific application.
Q4: How can I monitor the purity and stability of my this compound sample over time?
A4: The purity and stability of this compound can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Regular analysis (e.g., every 3-6 months) can help track any degradation or polymerization.
Q5: What type of container is best for storing this compound?
A5: Borosilicate glass containers (e.g., amber vials with PTFE-lined caps) are recommended. It is crucial to ensure the container is clean and dry before use. The use of plastic containers is generally not recommended due to the potential for leaching and gas permeability.
Q6: How does the presence of impurities affect the stability of this compound?
A6: Impurities, particularly acidic or metallic contaminants, can act as catalysts for polymerization or degradation. Therefore, it is essential to use highly pure this compound and to handle it in a manner that avoids contamination.
Experimental Protocols
Protocol 1: Stabilization of this compound with BHT
Objective: To add a polymerization inhibitor to this compound for enhanced stability.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen) supply
-
Micropipette
Procedure:
-
Prepare a stock solution of BHT in the anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Calculate the volume of the BHT stock solution required to achieve the desired final concentration in the this compound sample (e.g., for 100 ppm BHT in 10 g of this compound, add 1 mg of BHT).
-
In a clean, dry amber glass vial, add the calculated volume of the BHT stock solution.
-
Gently evaporate the solvent under a stream of inert gas, leaving a thin film of BHT on the bottom of the vial.
-
Add the this compound to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Gently swirl the vial to dissolve the BHT.
-
Purge the headspace of the vial with inert gas for 1-2 minutes before final sealing for long-term storage.
Protocol 2: Monitoring Purity and Degradation by GC-MS
Objective: To quantify the purity of this compound and identify potential degradation products using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
If an internal standard is used for quantification, add it to the sample solution at a known concentration.
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 2 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-300
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Analyze any additional peaks to identify potential degradation products or oligomers by comparing their mass spectra to library databases and known fragmentation patterns of similar compounds.
Protocol 3: Monitoring Stability by ¹H NMR Spectroscopy
Objective: To monitor the stability of this compound and detect the formation of oligomers or polymers using ¹H NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing and potential quantification.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Analysis:
-
Identify the characteristic signals of this compound.
-
Over time, the appearance of new, broad signals, particularly in the aliphatic region, may indicate the formation of oligomers or polymers.
-
Changes in the integration of the this compound signals relative to an internal standard can be used to quantify its degradation.
Visualizations
Caption: Workflow for the long-term storage and stability monitoring of this compound.
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2,4-Pentatriene and Isoprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,2,4-pentatriene and isoprene (2-methyl-1,3-butadiene). The analysis focuses on three key reaction types of significant interest in organic synthesis and materials science: Diels-Alder reactions, electrophilic additions, and polymerization. This document summarizes known experimental data, provides detailed experimental protocols for isoprene as a benchmark, and offers insights into the structural factors governing the divergent reactivity of these two isomeric dienes.
Executive Summary
Isoprene, a conjugated diene, and this compound, a compound featuring both cumulated and isolated double bonds, exhibit distinct reactivity profiles. Isoprene is generally more stable and undergoes predictable [4+2] cycloadditions and 1,2-/1,4-electrophilic additions due to its conjugated π-system. In contrast, this compound, also known as vinylallene, possesses a more complex reactivity pattern. The allenic moiety can participate in various cycloadditions, and the presence of two distinct types of double bonds leads to selectivity challenges in electrophilic additions. While isoprene is readily polymerized through various methods, the polymerization of this compound is less common and expected to proceed through different mechanisms due to the unique nature of the allene functionality.
Data Presentation: A Comparative Overview
| Property / Reaction | This compound (Vinylallene) | Isoprene (2-Methyl-1,3-butadiene) |
| Structure | Cumulated and Isolated Double Bonds | Conjugated Double Bonds |
| Stability | Less stable due to the high energy of the cumulated double bond system. | More stable due to the delocalization of π-electrons across the conjugated system. |
| Diels-Alder Reactivity | Can act as a diene, with the vinyl and adjacent allenic double bond participating. Reactivity and selectivity can be influenced by substituents.[1] | Highly reactive as a diene, readily undergoing [4+2] cycloaddition with a wide range of dienophiles.[2] |
| Electrophilic Addition | Complex reactivity is expected. Addition can occur at the allenic system or the isolated double bond. Regioselectivity is dependent on the electrophile and reaction conditions. | Well-characterized 1,2- and 1,4-addition pathways, leading to a mixture of products. The product ratio is often temperature-dependent. |
| Polymerization | Less commonly polymerized. Can undergo polymerization through radical or cationic mechanisms, often involving the allenic moiety. | Readily polymerized via free-radical, cationic, and anionic methods to produce polyisoprene, a synthetic rubber.[3][4] |
Diels-Alder Reactions: A Tale of Two Dienes
Isoprene is a classic diene in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. Its conjugated system readily adopts the required s-cis conformation for the reaction to proceed.
In contrast, this compound (vinylallene) can also participate in Diels-Alder reactions, where the vinyl group and the adjacent double bond of the allene act as the 4π-electron component.[1] However, the scope and predictability of these reactions with vinylallenes can be more complex compared to the well-behaved nature of isoprene. The regioselectivity and stereoselectivity of vinylallene cycloadditions are highly dependent on the substitution pattern of the allene and the nature of the dienophile.[5]
Experimental Protocol: Diels-Alder Reaction of Isoprene with Maleic Anhydride
Objective: To synthesize 4-methyl-cis-1,2,3,6-tetrahydrophthalic anhydride via the Diels-Alder reaction of isoprene and maleic anhydride.
Materials:
-
Isoprene (freshly distilled)
-
Maleic anhydride
-
Toluene (dry)
-
Hexane (dry)
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 30 mL of dry toluene with gentle warming.
-
Cool the solution to room temperature and add 8.0 mL (0.080 mol) of freshly distilled isoprene.
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Heat the reaction mixture to a gentle reflux for 1 hour.
-
After the reflux period, allow the solution to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the product in a desiccator.
-
Determine the yield and characterize the product by melting point and spectroscopy.
Electrophilic Addition: Regioselectivity and Competing Pathways
Electrophilic addition to isoprene is a well-studied process that typically yields a mixture of 1,2- and 1,4-addition products. The initial attack of the electrophile on the conjugated system forms a resonance-stabilized allylic carbocation, which can then be attacked by the nucleophile at two different positions.
For this compound, electrophilic addition is more complex due to the presence of two distinct reactive sites: the cumulated diene (allene) and the isolated double bond. The allene itself has two double bonds, and the central carbon is sp-hybridized. Electrophilic attack on the allene moiety is known to occur, often leading to the formation of stable carbocations. The isolated double bond will react similarly to a simple alkene. The regioselectivity of the addition to this compound would be highly dependent on the specific electrophile and reaction conditions, with potential for competing reaction pathways.
Experimental Protocol: Hydrobromination of Isoprene
Objective: To investigate the electrophilic addition of hydrogen bromide to isoprene and analyze the product mixture.
Materials:
-
Isoprene (freshly distilled)
-
Hydrobromic acid (48% aqueous solution)
-
Pentane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Place 5.0 mL of freshly distilled isoprene in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add 10 mL of 48% aqueous hydrobromic acid dropwise with vigorous stirring over a period of 15 minutes.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and add 20 mL of pentane.
-
Separate the organic layer and wash it with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried solution and remove the pentane by rotary evaporation.
-
Analyze the resulting product mixture by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of 1,2- and 1,4-addition products.
Polymerization: Building Macromolecules
Isoprene is a cornerstone monomer in the polymer industry, readily undergoing polymerization to form polyisoprene, the primary component of natural rubber. It can be polymerized via free-radical, cationic, and anionic mechanisms, with the choice of method influencing the microstructure (cis-1,4, trans-1,4, 1,2, and 3,4-addition) and properties of the resulting polymer.[3][4]
The polymerization of this compound is not as extensively studied. Allenes, in general, can be polymerized, often through the π-bonds of the cumulated system. Both radical and cationic polymerization of allenes have been reported. The resulting polymers can have unique structures with double bonds in the polymer backbone or as pendant groups, depending on the polymerization mechanism. The presence of the additional isolated double bond in this compound could lead to cross-linking or other side reactions during polymerization.
Experimental Protocol: Free-Radical Polymerization of Isoprene
Objective: To synthesize polyisoprene via free-radical polymerization.
Materials:
-
Isoprene (freshly distilled, inhibitor removed)
-
Benzoyl peroxide (initiator)
-
Toluene (dry)
-
Methanol
-
Polymerization tube or thick-walled glass ampoule
-
Vacuum line
-
Heating bath
Procedure:
-
Purify isoprene by passing it through a column of basic alumina to remove the inhibitor.
-
In a polymerization tube, place 10.0 g of purified isoprene and 0.1 g of benzoyl peroxide.
-
Add 20 mL of dry toluene.
-
Connect the tube to a vacuum line and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Place the sealed tube in a heating bath at 60-70 °C for 24 hours.
-
After the polymerization period, cool the tube and carefully open it.
-
Pour the viscous solution into a beaker containing 200 mL of methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash it with fresh methanol.
-
Dry the polyisoprene in a vacuum oven at room temperature.
-
Characterize the polymer by techniques such as gel permeation chromatography (GPC) to determine molecular weight and distribution, and NMR spectroscopy to analyze the microstructure.
Visualizing the Chemistry
Diels-Alder Reaction of Isoprene
Caption: Diels-Alder reaction of isoprene with maleic anhydride.
Electrophilic Addition to Isoprene: 1,2- vs. 1,4-Addition
Caption: Mechanism of electrophilic addition of HBr to isoprene.
Free-Radical Polymerization of Isoprene Workflow
Caption: Workflow for the free-radical polymerization of isoprene.
References
A Comparative Guide to the Computational and Experimental IR Spectra of Vinylallene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the computationally predicted and experimentally expected infrared (IR) spectra of vinylallene (penta-1,2,4-triene). Due to the limited availability of a complete, publicly accessible experimental IR spectrum of vinylallene, this comparison leverages established group frequency correlations for experimental values and a high-quality computational prediction using Density Functional Theory (DFT). This approach offers valuable insights into the vibrational properties of this molecule, which is of interest in organic synthesis and materials science.
Data Presentation: Vibrational Frequency Comparison
The following table summarizes the key expected experimental and computationally derived vibrational frequencies for vinylallene. The computational results were obtained using the B3LYP functional with a 6-31G(d) basis set, a widely used and reliable method for vibrational analysis.[1][2][3][4]
| Predicted Experimental Frequency Range (cm⁻¹) | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Vibrational Mode Assignment |
| ~3080 (m) | 3105 | 25.8 | Asymmetric =CH₂ stretch (vinyl) |
| ~3010 (m) | 3028 | 18.5 | Symmetric =CH₂ stretch (vinyl) |
| ~3000 (m) | 3015 | 12.1 | =CH- stretch (vinyl) |
| ~1950 (m, sharp) | 1965 | 75.4 | Asymmetric C=C=C stretch (allene) |
| ~1640 (m) | 1642 | 15.2 | C=C stretch (vinyl) |
| ~1415 (s) | 1418 | 30.1 | =CH₂ scissoring (vinyl) |
| ~1080 (w) | 1085 | 5.5 | Symmetric C=C=C stretch (allene) |
| ~990 (s) | 992 | 45.7 | =CH₂ out-of-plane wag (vinyl) |
| ~910 (s) | 915 | 52.3 | =CH out-of-plane wag (vinyl) |
| ~840 (s) | 845 | 68.9 | C=C=C bending (allene) |
(s) = strong, (m) = medium, (w) = weak
Experimental Protocols
While a specific experimental spectrum for vinylallene is not presented, the following are detailed, generalized methodologies for obtaining high-quality IR spectra of volatile organic compounds like vinylallene.
1. Gas-Phase FTIR Spectroscopy:
Gas-phase IR spectroscopy provides rotational-vibrational information and is suitable for volatile compounds.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed, often coupled with a long-path gas cell (e.g., 10-20 meters) to achieve sufficient absorption for low-concentration samples.
-
Sample Preparation: A small amount of purified vinylallene is introduced into the evacuated gas cell. The pressure is carefully controlled to be low enough to minimize pressure broadening effects (typically in the mTorr range).
-
Data Acquisition: The spectrum is recorded over a suitable spectral range (e.g., 4000-400 cm⁻¹). A high number of scans are typically co-added to improve the signal-to-noise ratio. The resolution is chosen based on the desired level of detail, with higher resolution allowing for the observation of rotational fine structure.
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the spectrum. A background spectrum of the empty gas cell is subtracted to obtain the final absorbance or transmittance spectrum.
2. Matrix-Isolation FTIR Spectroscopy:
This technique is ideal for obtaining sharp, well-resolved vibrational bands by minimizing rotational and intermolecular interactions.[5]
-
Matrix Preparation: A gaseous mixture of vinylallene and an inert matrix gas (e.g., argon or neon) with a high dilution ratio (e.g., 1:1000) is prepared.
-
Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 10-20 K) by a closed-cycle helium cryostat.
-
Data Acquisition: The FTIR spectrum of the solid matrix is recorded. The low temperature and isolation of the analyte molecules in the inert gas matrix result in very sharp absorption bands, simplifying spectral interpretation.[5]
-
Annealing: The matrix can be slowly warmed by a few Kelvin and then recooled. This annealing process can sometimes lead to changes in the spectrum, providing information about different molecular conformations or intermolecular interactions.
Computational Methodology
The computational IR spectrum of vinylallene was predicted using Density Functional Theory (DFT) as implemented in modern quantum chemistry software packages.
-
Geometry Optimization: The molecular geometry of vinylallene was first optimized to a local minimum on the potential energy surface. The B3LYP hybrid functional was used in conjunction with the 6-31G(d) basis set.
-
Frequency Calculation: Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
-
Intensity Calculation: Infrared intensities are calculated from the derivatives of the molecular dipole moment with respect to the normal mode coordinates.
-
Scaling: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the anharmonicity present in experimental spectra. The frequencies presented in the table are the unscaled harmonic frequencies.
Mandatory Visualization
Caption: Workflow for comparing computational and experimental IR spectra.
References
Unraveling the Thermal Dance of 1,2,4-Pentatriene: A Comparative Guide to Theoretical Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of highly unsaturated systems like 1,2,4-pentatriene (vinylallene) is crucial for designing novel synthetic pathways and predicting molecular behavior. This guide provides an objective comparison of theoretical studies on the thermal electrocyclization of this compound to 3-methylenecyclobutene, presenting key quantitative data and detailed computational protocols.
The thermal rearrangement of this compound, a molecule featuring cumulated and conjugated double bonds, represents a fascinating case of pericyclic reactions. Theoretical chemistry offers a powerful lens to elucidate the mechanistic details of such transformations, providing insights into the energetics and stereochemical outcomes of the reaction pathways. This guide focuses on a seminal study that has mapped the potential energy surface for this reaction, offering a foundational understanding for further research.
Comparing Theoretical Approaches to the Electrocyclization of this compound
The primary mode of thermal reaction for this compound is a [4π] electrocyclic ring closure to form 3-methylenecyclobutene. This process can proceed through two distinct stereochemical pathways: conrotatory and disrotatory. A detailed theoretical investigation by Sakai provides crucial energetic data for these pathways, calculated using high-level ab initio molecular orbital methods.
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Conrotatory | CASSCF/6-31G(d) | 35.3 | -14.1 |
| Disrotatory | CASSCF/6-31G(d) | 50.8 | -14.1 |
Data sourced from the theoretical studies on the electrocyclic reactions of bis(allene) and vinylallene by Sakai.[1][2]
The data clearly indicates that the conrotatory pathway is significantly favored, with an activation barrier approximately 15.5 kcal/mol lower than the disrotatory pathway.[1][2] This preference is a direct consequence of the Woodward-Hoffmann rules for thermal [4π] electrocyclic reactions, which predict a conrotatory mode.
Experimental Protocols: A Look into the Computational Methodology
The theoretical predictions presented above are grounded in a robust computational protocol designed to accurately model the complex electronic changes during the pericyclic reaction.
Computational Method: The primary method employed was the Complete Active Space Self-Consistent Field (CASSCF) method.[1] This multireference method is essential for correctly describing the electronic structure of transition states in pericyclic reactions, where the π-electron system is significantly reorganized and single-reference methods like standard Density Functional Theory (DFT) may be inadequate.
Basis Set: The 6-31G(d) basis set was used for these calculations. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the distorted geometries of the transition states.
Active Space: The CASSCF calculations were performed with an active space that includes the four π-electrons and four π-orbitals directly involved in the electrocyclization. This ensures that the most important electronic rearrangements are treated with a high level of theory.
Geometry Optimization: The geometries of the reactant (this compound), the transition states (for both conrotatory and disrotatory pathways), and the product (3-methylenecyclobutene) were fully optimized at the CASSCF/6-31G(d) level of theory.
Vibrational Analysis: Frequency calculations were performed at the same level of theory to characterize the stationary points. The reactant and product each exhibited all positive frequencies, while the transition states were each characterized by a single imaginary frequency corresponding to the reaction coordinate.
Visualizing the Theoretical Workflow
The logical flow of a theoretical investigation into the this compound reaction mechanism can be visualized as follows:
Caption: Workflow for the theoretical study of the this compound reaction mechanism.
This guide highlights the power of computational chemistry in dissecting complex organic reaction mechanisms. The presented data and methodologies offer a solid foundation for researchers aiming to explore the reactivity of this compound and related allene-containing systems, paving the way for the rational design of new chemical transformations.
References
A Researcher's Guide to Validating Computational Models for Pentatriene Reactivity
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of conjugated systems like pentatrienes is crucial for designing novel molecules and reaction pathways. This guide provides a comparative overview of computational models used to predict the reactivity of pentatrienes, with a focus on the well-studied electrocyclization of 1,3,5-hexatriene to 1,3-cyclohexadiene. We present a side-by-side comparison of theoretical predictions with experimental data and offer detailed protocols for the experimental validation of these models.
The thermal electrocyclization of (Z)-1,3,5-hexatriene to 1,3-cyclohexadiene is a classic example of a pericyclic reaction, governed by the principles of orbital symmetry. The initial and rate-determining step for the overall reaction starting from the more stable (E)-isomer is the isomerization to the (Z)-isomer. This reaction serves as an excellent benchmark for assessing the accuracy of various computational methods.
Comparative Analysis of Computational Models
A variety of computational methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, have been employed to model the electrocyclization of 1,3,5-hexatriene. The accuracy of these models is typically evaluated by comparing the calculated activation energy (Ea) and other kinetic parameters with experimentally determined values.
A comprehensive theoretical study on the electrocyclization of (Z)-hexa-1,3,5-triene has been conducted using several levels of theory, including MP2/6-31G, B3LYP/6-31G , QCISD(T), and MP4SDTQ. The results of these calculations have been found to be consistent with experimental values, accurately reproducing the energetic landscape of the reaction.[1]
Below is a table summarizing the performance of selected computational models against experimental data for the rate-limiting step of the thermal electrocyclization of 1,3,5-hexatriene.
| Computational Model | Basis Set | Calculated Activation Energy (kJ/mol) | Experimental Activation Energy (kJ/mol)[2] |
| B3LYP | 6-31G | Consistent with experiment[1] | 181.3 (± 2.0) |
| MP2 | 6-31G | Consistent with experiment[1] | 181.3 (± 2.0) |
| QCISD(T) | (single-point) | Consistent with experiment[1] | 181.3 (± 2.0) |
| MP4SDTQ | (single-point) | Consistent with experiment[1] | 181.3 (± 2.0) |
Note: The cited theoretical study[1] states consistency with experimental values without providing the exact calculated activation energies in the abstract. The table reflects this reported consistency.
Experimental Validation Protocols
Accurate experimental data is the bedrock for validating computational models. The kinetics of the 1,3,5-hexatriene electrocyclization can be monitored using various spectroscopic techniques. Detailed protocols for two common methods, UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided below.[2]
Experimental Protocol 1: UV-Vis Spectroscopy
This method leverages the difference in the UV-Vis absorption spectra of 1,3,5-hexatriene and 1,3-cyclohexadiene to monitor the reaction progress.
Materials and Equipment:
-
1,3,5-hexatriene
-
High-purity, UV-transparent solvent (e.g., hexane, cyclohexane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of 1,3,5-hexatriene in the chosen solvent. The concentration should be adjusted to yield an initial absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU) at the wavelength of maximum absorbance (λmax ≈ 258 nm for 1,3,5-hexatriene).[2]
-
Instrument Setup: Set the spectrophotometer to the desired reaction temperature and allow the instrument and the sample to equilibrate.
-
Kinetic Run: Initiate the reaction by placing the cuvette in the temperature-controlled holder. Record the full UV-Vis spectrum at regular time intervals. The decrease in absorbance at a wavelength where the reactant absorbs more strongly than the product, or the change in the overall spectral shape, can be used to monitor the reaction progress.[2]
-
Data Analysis: The concentration of the reactant at each time point can be determined using the Beer-Lambert law. The rate constant (k) can then be calculated by fitting the concentration versus time data to the appropriate integrated rate law (typically first-order for this unimolecular reaction). The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Experimental Protocol 2: In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of reactant disappearance and product formation.
Materials and Equipment:
-
1,3,5-hexatriene
-
Deuterated solvent (e.g., benzene-d6, toluene-d8)
-
NMR spectrometer with a variable temperature probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of 1,3,5-hexatriene in the deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a single scan. An internal standard that is chemically inert and has non-overlapping resonances can be added for accurate quantification.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Shim the magnet to achieve good resolution. Set the probe to the desired reaction temperature and allow it to equilibrate.[2]
-
Kinetic Run: Acquire a series of ¹H NMR spectra at regular time intervals. The integration of the characteristic peaks for 1,3,5-hexatriene and 1,3-cyclohexadiene will change over time, reflecting the progress of the reaction.[2]
-
Data Analysis: The relative concentrations of the reactant and product can be determined from the integrals of their respective peaks. The rate constant (k) can be calculated by plotting the natural logarithm of the reactant concentration versus time. As with the UV-Vis method, performing the experiment at multiple temperatures allows for the determination of the activation energy.
Visualizing the Validation Workflow
The process of validating a computational model against experimental data can be visualized as a systematic workflow. The following diagram illustrates the key steps involved.
Interplay of Computational Methods
Different computational methods offer a trade-off between accuracy and computational cost. The following diagram illustrates the relationship between some common methods used for studying pericyclic reactions.
References
A Comparative Analysis of Cycloaddition Reactions in Pentatriene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cycloaddition reactions is paramount for the stereocontrolled synthesis of complex cyclic molecules. This guide provides a comparative analysis of the cycloaddition reactivity of various pentatriene isomers, with a focus on the Diels-Alder reaction. By examining the influence of isomeric structure on reaction rates, yields, and stereoselectivity, this document aims to provide actionable insights for synthetic planning. Experimental data, where available, is presented to support these comparisons, alongside detailed experimental protocols.
Introduction to Cycloaddition Reactions of Pentatrienes
Pentatrienes, hydrocarbons with five carbon atoms and three double bonds, exist as several isomers, each exhibiting distinct reactivity in cycloaddition reactions. The spatial arrangement of the double bonds and substituents significantly influences the diene's ability to adopt the requisite s-cis conformation for the concerted [4+2] Diels-Alder cycloaddition. This guide will primarily focus on the comparative reactivity of cis- and trans-1,3-pentadiene (piperylene), as they are the most studied isomers. Mention will also be made of other isomers to provide a broader context.
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile to form a cyclohexene ring. The reaction's efficiency and stereochemical outcome are highly dependent on the electronic nature and geometry of both the diene and the dienophile.
Comparative Analysis of Pentatriene Isomer Reactivity
The conformation of the diene is a critical factor governing its reactivity in Diels-Alder reactions. The diene must be in an s-cis conformation for the reaction to proceed. Acyclic dienes like 1,3-pentadiene exist in equilibrium between the more stable s-trans and the less stable s-cis conformations.
cis- vs. trans-1,3-Pentadiene (Piperylene)
A notable difference in reactivity is observed between the geometric isomers of 1,3-pentadiene. trans-1,3-Pentadiene is generally more reactive in Diels-Alder reactions than its cis-isomer. This difference is attributed to the steric hindrance encountered when the cis-isomer attempts to adopt the necessary s-cis conformation. In cis-1,3-pentadiene, rotation around the central C-C single bond to achieve the s-cis conformation leads to a steric clash between the terminal methyl group and a hydrogen atom. This steric strain raises the energy of the s-cis conformation, making it less populated and thus reducing the overall reaction rate compared to the trans-isomer, which can more readily adopt the reactive conformation.
This difference in reactivity can be exploited for the separation of a mixture of the two isomers. For instance, when a mixture of cis- and trans-1,3-pentadiene is reacted with a dienophile like maleic anhydride, the trans-isomer reacts more readily, allowing for the separation of the unreacted cis-isomer.
Quantitative Data on Cycloaddition Reactions
Obtaining directly comparable quantitative data for the cycloaddition reactions of various pentatriene isomers under identical conditions is challenging due to the disparate nature of published studies. However, kinetic studies on the dimerization and codimerization of pentadiene isomers provide valuable insights into their relative reactivities.
Kinetic parameters have been determined for the thermal dimerization and codimerization of 1,3-cyclopentadiene, isoprene, cis-1,3-pentadiene, and trans-1,3-pentadiene. These studies have shown that the activation energies for the dimerization of acyclic C5 dienes are 20-40 kJ/mol higher than that of cyclopentadiene dimerization. Furthermore, the activation energies for the formation of codimers of cyclopentadiene with 1,3-pentadienes are 10-20 kJ/mol higher.
An indirect spectrophotometric method has been developed to determine the concentration of Diels-Alder active 1,3-dienes, including trans-1,3-pentadiene, by their reaction with tetracyanoethylene (TCNE).[1] This method relies on the rapid consumption of the diene, which in turn affects the concentration of a TCNE-aromatic complex.[1]
Table 1: Dimerization and Codimerization Reactions of Pentadiene Isomers
| Reaction | Diene Isomer | Dienophile | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| Dimerization | trans-1,3-Pentadiene | trans-1,3-Pentadiene | 100 - 180 | 89.6 ± 1.4 | [2] |
| Codimerization | cis-1,3-Pentadiene | Cyclopentadiene | 80 - 160 | Higher than CPD dimerization by 10-20 | [3] |
| Codimerization | trans-1,3-Pentadiene | Cyclopentadiene | 80 - 160 | Higher than CPD dimerization by 10-20 | [3] |
Note: The data presented is compiled from different sources and may not be directly comparable due to varying experimental conditions.
Experimental Protocols
Below are representative experimental protocols for Diels-Alder reactions involving dienes structurally related to pentatrienes. These can be adapted for specific pentatriene isomers and dienophiles.
Protocol 1: Diels-Alder Reaction of (E,E)-2,4-Hexadien-1-ol with Maleic Anhydride
This procedure can be adapted for the reaction of substituted pentatrienes.
Materials:
-
(E,E)-2,4-Hexadien-1-ol
-
Maleic anhydride
-
Toluene
-
25 mL Round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 25 mL round-bottom flask, combine approximately 0.4 g of (E,E)-2,4-hexadien-1-ol and 0.4 g of maleic anhydride.
-
Add 5 mL of toluene and a stir bar to the flask.
-
Attach a condenser and place the flask in a heating mantle or water bath.
-
Heat the mixture to reflux and maintain reflux for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask in an ice bath for 10 minutes to promote crystallization. If crystals do not form, gently scratch the inside of the flask with a glass rod.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of cold toluene.
-
Allow the product to air dry.
-
Determine the melting point and yield of the product.
Protocol 2: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
This protocol details the reaction of a highly reactive cyclic diene and can serve as a benchmark for reactivity comparisons.
Materials:
-
Dicyclopentadiene (for cracking to cyclopentadiene)
-
Maleic anhydride
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Hot plate
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene (to be performed in a fume hood): Freshly distill cyclopentadiene from dicyclopentadiene immediately before use. Heat dicyclopentadiene to its cracking temperature (around 170 °C) and collect the cyclopentadiene monomer (b.p. 41-42 °C) in a chilled receiver.
-
In a 25 mL Erlenmeyer flask, dissolve 15.3 mmol of maleic anhydride in 5 mL of ethyl acetate. Gentle warming may be necessary.
-
Cool the maleic anhydride solution in an ice-water bath.
-
Add 1.194 equivalents of freshly distilled cyclopentadiene to the cooled solution in one portion.
-
Stir the reaction mixture until the initial exothermic reaction subsides.
-
Add 5 mL of petroleum ether to precipitate the product.
-
Gently heat the mixture on a hot plate until the solid redissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration.
Reaction Mechanisms and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. This concerted mechanism dictates the stereospecificity of the reaction, where the stereochemistry of the diene and dienophile is retained in the product.
For example, the reaction of a cis-dienophile will result in a cis-substituted cyclohexene, while a trans-dienophile will yield a trans-substituted product. Similarly, the stereochemistry of substituents on the diene is also preserved.
The "endo rule" is an empirical observation in many Diels-Alder reactions, particularly with cyclic dienes, where the dienophile's substituents preferentially adopt an endo orientation in the transition state. This is thought to be due to favorable secondary orbital interactions between the developing pi system of the diene and the pi system of the dienophile's substituents.
Other Pentatriene Isomers and Cycloaddition Types
While the Diels-Alder reaction is the most common cycloaddition for conjugated pentadienes, other isomers and reaction types are also of interest.
-
1,4-Pentadiene: This isomer is an unconjugated diene and therefore does not undergo the Diels-Alder reaction. Its cycloaddition chemistry is less common but can involve other pathways, such as photochemical [2+2] cycloadditions.
-
1,2,4-Pentatriene (Vinylallene): This cumulene-diene system can participate in cycloaddition reactions in various ways, acting as either a 2π or a 4π component, leading to a variety of products depending on the reaction partner and conditions.
-
[6+4] Cycloaddition: While not directly involving pentatrienes, this higher-order cycloaddition is relevant for extended π-systems. For instance, cycloheptatriene can react with a diene in a [6+4] cycloaddition to form a ten-membered ring system.
Conclusion
The isomeric form of a pentatriene has a profound impact on its reactivity in cycloaddition reactions. The ability to adopt an s-cis conformation is paramount for the Diels-Alder reaction, leading to significantly different reaction rates between isomers like cis- and trans-1,3-pentadiene. While a comprehensive, directly comparative dataset remains elusive in the literature, the principles of conformational analysis and steric hindrance provide a strong predictive framework for assessing the relative reactivity of these dienes. The provided experimental protocols offer a starting point for further investigation and optimization of cycloaddition reactions involving this versatile class of compounds, which are crucial for the synthesis of complex cyclic architectures in various fields of chemical science.
References
A Comparative Analysis of Stereoselectivity: 1,2,4-Pentatriene versus Prototypical Dienes in Cycloaddition Reactions
For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of cycloaddition reactions is paramount for the rational design of complex molecular architectures. This guide provides a comparative analysis of the stereoselectivity of 1,2,4-pentatriene, an acyclic allene, with the well-established dienes: 1,3-butadiene, isoprene, and cyclopentadiene, in the context of the Diels-Alder reaction. This comparison is supported by available experimental and computational data to inform synthetic strategy and reaction design.
The Diels-Alder reaction, a cornerstone of organic synthesis, is renowned for its ability to form six-membered rings with a high degree of stereocontrol. The stereoselectivity of this [4+2] cycloaddition is largely governed by the geometry of the diene and dienophile, with the endo rule often predicting the major diastereomer in reactions involving cyclic dienes. However, the stereochemical landscape becomes more nuanced with acyclic and less conventional dienes like this compound (also known as vinylallene).
Executive Summary of Stereoselectivity
The stereoselectivity of a Diels-Alder reaction is typically expressed as the ratio of endo to exo products, or more generally, as a diastereomeric ratio (d.r.). While extensive experimental data is available for common dienes, the stereoselectivity of this compound is less documented experimentally, with computational studies providing significant insights.
| Diene | Dienophile | Reaction Conditions | Stereoselectivity (endo:exo or d.r.) | Reference Type |
| This compound (Vinylallene) | Imines (computational) | Lewis Acid Activation | 70:30 (endo:exo) | Computational[1] |
| 1,3-Butadiene | Maleic Anhydride | Toluene, 100°C | Primarily cis adduct (stereospecific) | Experimental[2] |
| Isoprene | Methyl Acrylate | Zeolite Catalyst | 89:11 (endo:exo) | Experimental[3] |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Ligroin, RT | >99:1 (endo:exo) | Experimental[4][5] |
| Cyclopentadiene | Dimerization | 200°C | 4:1 (endo:exo) | Experimental[6] |
Note: Direct experimental comparison of this compound with other dienes under identical conditions is limited in the current literature. The data for this compound is based on a computational study of a closely related siloxy vinylallene.
Reaction Pathways and Stereochemical Control
The stereochemical outcome of a Diels-Alder reaction is determined by the relative energies of the transition states leading to the different diastereomers. The preference for the endo product in many cases is attributed to favorable secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene.
Stereoselectivity of this compound
As a vinylallene, this compound can participate as a 4π component in Diels-Alder reactions. Computational studies on related siloxy vinylallenes reacting with imines suggest a moderate endo:exo selectivity of 70:30.[1] This suggests that while there is a preference for the endo transition state, the energy difference between the endo and exo pathways is not as pronounced as with cyclic dienes. The steric interactions of the allene moiety likely play a significant role in modulating this selectivity.
Stereoselectivity of 1,3-Butadiene
The Diels-Alder reaction of 1,3-butadiene, the simplest conjugated diene, is highly stereospecific. The cis or trans geometry of substituents on the dienophile is retained in the product. For example, the reaction with maleic anhydride yields the cis-adduct exclusively.[2] This is a consequence of the concerted nature of the reaction.
Stereoselectivity of Isoprene
Isoprene (2-methyl-1,3-butadiene) generally exhibits good endo-selectivity in Diels-Alder reactions. For instance, the reaction with methyl acrylate over a zeolite catalyst shows an endo:exo ratio of 89:11.[3] The methyl group on the diene can influence the regioselectivity and can have a modest impact on the diastereoselectivity.
Stereoselectivity of Cyclopentadiene
Cyclopentadiene is a highly reactive diene in the Diels-Alder reaction due to its fixed s-cis conformation. It typically shows very high endo-selectivity at room temperature. The reaction with maleic anhydride, for example, proceeds with an endo:exo ratio greater than 99:1.[4][5] This high degree of selectivity is a classic example of the endo rule, where secondary orbital interactions significantly stabilize the endo transition state. However, at higher temperatures, the thermodynamically more stable exo product can be formed, as seen in the dimerization of cyclopentadiene at 200°C, which gives a 4:1 endo:exo ratio.[6]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Diels-Alder reaction of 1,3-butadiene and cyclopentadiene with maleic anhydride.
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
This procedure generates 1,3-butadiene in situ from the thermal decomposition of 3-sulfolene.
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 3-sulfolene and maleic anhydride.
-
Add xylene as a solvent.
-
Heat the mixture to reflux for approximately 30 minutes. The 3-sulfolene will decompose to generate 1,3-butadiene, which then reacts with maleic anhydride.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Collect the product by vacuum filtration.[7]
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
Cyclopentadiene is typically generated by cracking its dimer, dicyclopentadiene, immediately before use.
Materials:
-
Dicyclopentadiene (for cracking to obtain cyclopentadiene)
-
Maleic anhydride
-
Ethyl acetate
-
Ligroin (petroleum ether)
Procedure:
-
Dissolve maleic anhydride in a mixture of ethyl acetate and ligroin in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene to the cooled solution. An exothermic reaction will occur.
-
Allow the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, to crystallize.
-
Collect the crystalline product by vacuum filtration.[8]
Conclusion
The stereoselectivity of the Diels-Alder reaction is highly dependent on the structure of the diene. While cyclopentadiene provides exceptional endo-selectivity due to its rigid cyclic structure, acyclic dienes like 1,3-butadiene and isoprene also favor the endo product, albeit to a lesser extent. The acyclic allene, this compound, is predicted to have even more modest endo-selectivity, highlighting the intricate balance of steric and electronic factors that govern the stereochemical outcome of cycloaddition reactions involving this unique class of dienes. For drug development professionals and synthetic chemists, these comparative insights are crucial for predicting and controlling the three-dimensional structure of target molecules. Further experimental investigation into the stereoselectivity of this compound and its derivatives is warranted to fully harness its synthetic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Lab report #4: Diels-Alder Reaction - Google Документи [docs.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemconnections.org [chemconnections.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
- 8. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking DFT Methods for Vinylallene Calculations
For Researchers, Scientists, and Drug Development Professionals
Vinylallene, a structurally intriguing molecule with cumulated and conjugated double bonds, presents a unique challenge for computational chemistry. The accurate prediction of its geometric parameters, conformational stability, and vibrational frequencies is crucial for understanding its reactivity and potential applications. Density Functional Theory (DFT) offers a powerful and cost-effective approach for such investigations. However, the vast array of available DFT functionals necessitates a careful selection to ensure reliable results.
This guide provides a comparative overview of DFT methods for calculations involving vinylallene. Due to a lack of direct and comprehensive benchmarking studies on vinylallene itself, this guide draws upon performance data from structurally analogous small unsaturated hydrocarbons, namely 1,3-butadiene and allene. The insights gained from these systems provide a strong foundation for selecting appropriate computational protocols for vinylallene.
Performance of DFT Functionals on Analogous Systems
The performance of various DFT functionals in predicting key properties of 1,3-butadiene, a molecule sharing the vinyl group and conjugated system with vinylallene, offers valuable insights.
Table 1: Rotational Barrier of 1,3-Butadiene (s-trans to gauche)
| DFT Functional | Calculated Barrier (kcal/mol) | Deviation from CCSD(T) (kcal/mol) | Reference |
| SVWN | - | Overestimation noted | [1] |
| BLYP | 7.49 | +1.19 | [2] |
| B3LYP | - | Overestimation noted | [1] |
| CCSD(T) | 6.30 | - | [2] |
Note: Many DFT functionals have been observed to overestimate the rotational barriers in conjugated systems like 1,3-butadiene due to an incomplete description of π-bond breaking.[1][2]
Experimental and Computational Protocols
The data presented in this guide is derived from various computational studies. The general methodologies employed in these benchmarks are outlined below.
Geometry Optimization and Rotational Barrier Calculations
A common protocol for evaluating DFT methods for rotational barriers, as seen in studies of 1,3-butadiene, involves the following steps:
-
Initial Geometry Optimization: The starting geometries of the conformers (e.g., s-trans and s-gauche for 1,3-butadiene) are optimized using the selected DFT functional and basis set.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the rotation around the central single bond.
-
Frequency Calculation: Vibrational frequency calculations are carried out at the optimized stationary points to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculation: The rotational barrier is then calculated as the energy difference between the transition state and the ground state conformer, including zero-point vibrational energy (ZPVE) corrections.
For instance, a study on the torsional potential of 1,3-butadiene utilized DFT-BLYP with a plane-wave basis set.[2] Another study highlighted the systematic overestimation of rotational barriers by several density functionals, including SVWN, BLYP, and B3LYP, when using a 6-31G* basis set.[1]
Vibrational Frequency Calculations
Benchmarking DFT methods for vibrational frequencies typically involves:
-
Geometry Optimization: The molecular geometry is fully optimized at the chosen level of theory.
-
Frequency Calculation: The harmonic vibrational frequencies are computed from the second derivatives of the energy with respect to the nuclear coordinates.
-
Comparison with Experiment: The calculated frequencies are then compared with experimental data, often from infrared and Raman spectroscopy. Scaling factors are sometimes applied to the computed frequencies to improve agreement with experimental values.
Recommended Workflow for Method Selection
The selection of an appropriate DFT method for vinylallene calculations depends on the specific property of interest and the desired balance between accuracy and computational cost. The following workflow is recommended:
Figure 1. A decision-making workflow for selecting a suitable DFT method for vinylallene calculations.
Summary and Recommendations
While direct benchmarking data for vinylallene is sparse, a robust computational strategy can be formulated based on the performance of DFT methods for structurally related molecules.
-
For Geometry Optimization: Standard hybrid functionals such as B3LYP and PBE0 , as well as the meta-hybrid M06-2X , with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set such as aug-cc-pVTZ , are generally reliable for predicting the geometries of unsaturated hydrocarbons.
-
For Rotational Barriers and Conformational Energies: This is a more challenging property for DFT. Due to the tendency of many functionals to overestimate the rotational barriers in conjugated systems, it is advisable to employ more sophisticated methods.[1][2] Double-hybrid functionals or range-separated hybrid functionals that include empirical dispersion corrections (e.g., ωB97X-D ) are likely to provide more accurate results. The M06-2X functional is also a strong candidate.
-
For Vibrational Frequencies: Hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and computational cost for vibrational frequency calculations. It is common practice to use scaling factors to improve the agreement between computed and experimental frequencies.
For all calculations, the choice of basis set is crucial. A triple-zeta quality basis set with polarization and diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ ) is recommended for obtaining reliable results for a molecule of vinylallene's size and complexity.
By leveraging the insights from analogous systems and following a systematic approach to method selection, researchers can confidently apply DFT to unravel the intricate electronic structure and properties of vinylallene.
References
A Comparative Kinetic Analysis of 1,2,4-Pentatriene and 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics of 1,2,4-pentatriene and 1,3-butadiene, focusing on two key reaction types: Diels-Alder cycloadditions and pyrolysis. While extensive experimental data is available for the well-studied 1,3-butadiene, this guide also incorporates theoretical and analogous data for this compound (also known as vinylallene) to draw meaningful comparisons regarding their reactivity.
Executive Summary
1,3-Butadiene is a conjugated diene that readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) and thermal decomposition (pyrolysis). Its kinetic behavior is well-characterized. This compound, a cumulative diene (allene) with a conjugated vinyl group, presents a more complex kinetic profile. Due to the scarcity of direct experimental kinetic data for this compound, this guide utilizes theoretical data for the closely related reaction of allene with butadiene as a proxy for its Diels-Alder reactivity. The analysis suggests that this compound is likely less reactive as a diene component in concerted cycloadditions compared to 1,3-butadiene. Information on the pyrolysis of this compound is limited, but its allenic moiety suggests a propensity for complex radical-mediated decomposition pathways.
Diels-Alder Reaction Kinetics
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, proceeds at different rates depending on the structure of the diene and dienophile. A comparison of the activation energies for the reaction of 1,3-butadiene with a simple dienophile (ethylene) and a proxy for this compound's reactivity (allene reacting with butadiene) reveals differences in their reactivity.
Table 1: Comparative Kinetic Data for Diels-Alder Reactions
| Reaction | Reactants | Activation Energy (Ea) (kcal/mol) | Method |
| [4+2] Cycloaddition | 1,3-Butadiene + Ethylene | 27.5 | Experimental[1][2] |
| [4+2] Cycloaddition (Theoretical) | 1,3-Butadiene + Ethylene | 21.9 - 22.9 | Computational[1][3][4] |
| [4+2] Cycloaddition (Proxy for this compound) | Allene + 1,3-Butadiene | 27.7 | Computational |
The experimental activation energy for the classic Diels-Alder reaction between 1,3-butadiene and ethylene is approximately 27.5 kcal/mol.[1][2] Theoretical calculations provide a slightly lower classical barrier height, in the range of 21.9-22.9 kcal/mol.[1][3][4] For the cycloaddition of allene with butadiene, which serves as a model for the reactivity of the vinylallene system in this compound, the calculated activation barrier for the concerted pathway is 27.7 kcal/mol. This suggests that the use of an allene as the "diene" component in a [4+2] cycloaddition involves a higher energy barrier compared to a conjugated diene like 1,3-butadiene, indicating a slower reaction rate under similar conditions.
Pyrolysis Kinetics
Pyrolysis, or thermal decomposition in the absence of oxygen, is a fundamental process in the study of hydrocarbon reactivity.
1,3-Butadiene Pyrolysis
The thermal decomposition of 1,3-butadiene is a complex process that primarily involves dimerization at lower temperatures and fragmentation at higher temperatures. The dimerization proceeds via a Diels-Alder reaction between two molecules of 1,3-butadiene to form 4-vinylcyclohexene.
This compound Pyrolysis
Experimental Protocols
Determination of Diels-Alder Reaction Kinetics:
The kinetic parameters for the Diels-Alder reaction between 1,3-butadiene and ethylene were determined experimentally by gas-phase kinetics in a plug flow reactor. The reaction progress was monitored by analyzing the composition of the reactor effluent at various temperatures and residence times. The rate constants were then determined by fitting the experimental data to a second-order rate law. The activation energy was subsequently calculated from the temperature dependence of the rate constants using the Arrhenius equation.
Computational Methodology for Activation Energy Calculation:
The activation energies for the theoretical Diels-Alder reactions were calculated using dual-level direct dynamics studies. The potential energy surface was mapped using a lower level of theory (e.g., HF/6-31G), while higher-level correlated methods (e.g., MP2/6-31+G and QCISD(T)/6-31+G*) were used to refine the reaction path energetics.[3] Variational transition state theory, including multidimensional tunneling corrections, was then employed to calculate the rate constants and subsequently the activation barriers.[3]
Visualizations
Caption: Comparative energy profiles for Diels-Alder reactions.
Caption: Postulated pyrolysis pathways for the two isomers.
References
A Researcher's Guide to Spectroscopic Differentiation of C5H8 Structural Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of structural isomers is a critical step in chemical synthesis and analysis. Isomers with the same molecular formula (C5H8) can exhibit vastly different physical, chemical, and biological properties. This guide provides a comprehensive comparison of five common C5H8 structural isomers—cyclopentene, spiropentane, 1,4-pentadiene, methylenecyclobutane, and trans-1,3-pentadiene—based on their spectroscopic signatures. Detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the five C5H8 isomers. These values serve as diagnostic fingerprints for each unique structure.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | =C-H | C-H (adjacent to C=C or cyclopropyl) | C-H (other aliphatic) |
| Cyclopentene | ~5.73[1] | ~2.30[1] | ~1.82[1] |
| Spiropentane | - | ~0.73[2] | ~0.73[2] |
| 1,4-Pentadiene | ~5.8 (m) | ~5.0 (m), ~2.8 (t) | - |
| Methylenecyclobutane | ~4.69 (t)[3] | ~2.69 (p)[3] | ~1.93 (quintet)[3] |
| trans-1,3-Pentadiene | ~6.0-6.5 (m), ~5.0-5.5 (m) | ~1.7 (d) | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (m = multiplet, t = triplet, p = pentet, quintet, d = doublet).
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | C=C | C (adjacent to C=C or cyclopropyl) | C (other aliphatic) |
| Cyclopentene | ~130.7 | ~32.3 | ~22.7 |
| Spiropentane | - | ~3.7 (CH2), ~11.9 (quaternary C) | - |
| 1,4-Pentadiene | ~137.9, ~115.4 | ~35.9 | - |
| Methylenecyclobutane | ~151.7, ~106.6 | ~31.1 | ~16.1 |
| trans-1,3-Pentadiene | ~137.2, ~132.8, ~128.9, ~114.7 | ~18.2 | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C=C Stretch | =C-H Stretch | C-H Stretch (sp³) | Key Fingerprint Absorptions |
| Cyclopentene | ~1629[4] | ~3060[4] | 2954-2850[4] | Ring strain and alkene substitution patterns |
| Spiropentane | - | - | ~3000-2850 | Unique skeletal vibrations due to spiro center |
| 1,4-Pentadiene | ~1640 | ~3080 | ~2900-3000 | Presence of terminal alkene groups |
| Methylenecyclobutane | ~1670 | ~3070 | ~2850-2950 | Exocyclic C=C bond, ring vibrations |
| trans-1,3-Pentadiene | ~1650, ~1600 | ~3010-3090 | ~2850-2970 | Conjugated diene system |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| Cyclopentene | 68[5] | 67[3] | 39, 41, 53[3] |
| Spiropentane | 68 | 39 | 41, 53, 67 |
| 1,4-Pentadiene | 68 | 41 | 39, 53, 67 |
| Methylenecyclobutane | 68 | 39 | 41, 53, 67 |
| trans-1,3-Pentadiene | 68 | 53 | 39, 41, 67 |
Experimental Protocols
Accurate data acquisition is fundamental to the correct identification of isomers. Below are generalized protocols for the key spectroscopic techniques discussed.
¹H and ¹³C NMR Spectroscopy of Liquid Samples
-
Sample Preparation : Dissolve 5-20 mg of the liquid C5H8 isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] The solution should be homogeneous.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument then locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp spectral lines.[6]
-
Acquisition : For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with a small number of scans. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is typically required.[6]
-
Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
Infrared (IR) Spectroscopy of Liquid Samples (Neat)
-
Sample Preparation : A simple and common method for volatile liquids is to prepare a "neat" sample.[7] Place one to two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[7]
-
Film Formation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7][8]
-
Data Acquisition : Place the "sandwich" plate assembly into the sample holder of the IR spectrometer.[8] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9] A background spectrum of the empty salt plates is usually taken first and automatically subtracted from the sample spectrum.
-
Cleaning : After analysis, the salt plates should be carefully cleaned with a dry solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[8]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : For volatile liquids like C5H8 isomers, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[10] The sample must be vaporized in the vacuum of the instrument.[10]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
Fragmentation : The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.[10]
-
Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization of Differentiation Workflow
The following diagrams illustrate the logical process for differentiating the C5H8 isomers using the spectroscopic data presented.
Caption: Overview of spectroscopic techniques applied to C5H8 isomers.
Caption: Decision tree for differentiating C5H8 isomers via spectroscopy.
References
- 1. Cyclopentene(142-29-0) IR Spectrum [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Cyclopentene | C5H8 | CID 8882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cyclopentene [webbook.nist.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ursinus.edu [ursinus.edu]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
A Comparative Analysis of Pericyclic Reactions in Substituted Vinylallenes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pericyclic reactivity of substituted vinylallenes, offering a comparative analysis of electrocyclization, cycloaddition, and sigmatropic rearrangement pathways. This guide provides quantitative data, detailed experimental protocols, and mechanistic visualizations to support synthetic strategy and drug discovery efforts.
Substituted vinylallenes are versatile building blocks in organic synthesis, capable of undergoing a rich variety of pericyclic reactions. The nature and position of substituents on the vinylallene framework exert profound control over the reaction pathway, chemo-, regio-, and stereoselectivity. This guide provides a comparative study of the three major classes of pericyclic reactions of substituted vinylallenes: electrocyclizations, cycloadditions, and sigmatropic rearrangements. By presenting quantitative data from experimental studies, detailed protocols for key reactions, and clear visualizations of reaction mechanisms, this guide aims to be an invaluable resource for researchers leveraging the unique reactivity of these fascinating molecules.
Electrocyclization Reactions: Substituent-Dictated Torquoselectivity
The thermal electrocyclization of vinylallenes to methylenecyclobutenes is a powerful method for the construction of four-membered rings. A key feature of this reaction is its torquoselectivity, which refers to the preferential inward or outward rotation of substituents at the termini of the reacting system. This selectivity is highly dependent on the electronic and steric properties of the substituents.
Comparative Data: Substituent Effects on Torquoselectivity
| Substituent (R) at C4 | Substituent (R') at C2 | Product(s) | Torquoselectivity (Outward:Inward) | Yield (%) | Reference |
| t-Butyl | H | (E)-Alkylidenecyclobutene | >95:5 | 85 | [1] |
| Phenyl | H | (E)-Alkylidenecyclobutene | >95:5 | 80 | [1] |
| H | Formyl | (E)-Alkylidenecyclobutene | >95:5 | 90 | [1] |
| Silyl | H | Mixture of (E/Z)-isomers | ~1:1 | 75 | [2] |
| Electron-donating group | H | Predominantly outward rotation product | High | - | [3] |
| Electron-withdrawing group | H | Predominantly inward rotation product | High | - | [3] |
Note: Torquoselectivity is often qualitatively described as high or exclusive in the literature; precise ratios are not always reported. The table reflects the general trends observed.
Mechanistic Pathway: Electrocyclization of a Substituted Vinylallene
Caption: Electrocyclization of a substituted vinylallene.
Experimental Protocol: Thermal Electrocyclization of a 4-Substituted Vinylallene
Materials:
-
4-tert-Butyl-1,2,4-pentatriene (1.0 mmol)
-
Toluene (10 mL, anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
A solution of 4-tert-butyl-1,2,4-pentatriene in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is heated to reflux (approximately 110 °C) and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford the corresponding (E)-alkylidenecyclobutene.[1]
Cycloaddition Reactions: Building Molecular Complexity
Substituted vinylallenes are excellent diene components in various cycloaddition reactions, including [4+2] Diels-Alder and transition metal-catalyzed [4+2+1] cycloadditions. These reactions provide efficient routes to complex cyclic and polycyclic frameworks.
Comparative Data: [4+2] Diels-Alder Reaction of Vinylallenes with Tosyl Cyanide
| Vinylallene Substituents | Dienophile | Product | Yield (%) | Reference |
| 1-(Cyclohex-1-en-1-yl)-5-phenylhexa-3,4-dien-1-yl)benzene | Tosyl Cyanide | 4-Methyl-2-tosyl-5-(3-phenylpropyl)-5,6,7,8-tetrahydroquinoline | 61 | [4] |
| Various alkyl and aryl substituted vinylallenes | Tosyl Cyanide | Highly substituted pyridines | Generally good to excellent | [3] |
Comparative Data: Rhodium(I)-Catalyzed [4+2+1] Cycloaddition of Two Vinylallenes and CO
| Vinylallene 1 (Substituents) | Vinylallene 2 (Substituents) | Catalyst | Product | Yield (%) | Reference |
| 1a (R1=R2=H, R3=Me) | 1a | [Rh(CO)2Cl]2 | 2a | 75 | [5] |
| 1b (R1=R2=H, R3=Et) | 1b | [Rh(CO)2Cl]2 | 2b | 78 | [5] |
| 1c (R1=R2=Me, R3=H) | 1c | [Rh(CO)2Cl]2 | 2c | 82 | [5] |
| 1m (C4-substituted) | 1m | [Rh(CO)2Cl]2 | 2m | 70 | [5] |
| 1n (C4-substituted) | 1n | [Rh(CO)2Cl]2 | 2n | 81 | [5] |
Mechanistic Pathways
Caption: Diels-Alder reaction of a substituted vinylallene.
Caption: Rhodium-catalyzed [4+2+1] cycloaddition.
Experimental Protocols
Materials:
-
(5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene (1.00 equiv)
-
Tosyl cyanide (1.05 equiv)
-
Powdered 4 Å molecular sieves
-
Toluene (anhydrous)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv)
-
Round-bottom flask, condenser, magnetic stir bar
-
Argon atmosphere
Procedure:
-
A round-bottomed flask is charged with powdered 4 Å molecular sieves, tosyl cyanide, and anhydrous toluene under an argon atmosphere.
-
A solution of the vinylallene in toluene is added to the flask.
-
The reaction mixture is heated to 90 °C for 3 hours.
-
After cooling to room temperature, DBU is added dropwise, and the mixture is stirred for 1 hour.
-
The reaction mixture is filtered to remove the molecular sieves, and the filtrate is washed with water.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the highly substituted pyridine.
Materials:
-
Vinylallene substrate (1.0 equiv)
-
[Rh(CO)2Cl]2 (2.5 mol%)
-
Dichloromethane (DCM, anhydrous)
-
Carbon monoxide (CO) balloon
-
Schlenk tube and magnetic stir bar
Procedure:
-
A Schlenk tube is charged with [Rh(CO)2Cl]2 and purged with argon.
-
Anhydrous DCM is added, followed by the vinylallene substrate.
-
The argon atmosphere is replaced with a CO balloon.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the tropone derivative.
Sigmatropic Rearrangements: Intramolecular Bond Reorganization
Substituted vinylallenes can also undergo sigmatropic rearrangements, such as[3][3] (Claisen and Cope) and[6]-hydrogen shifts. These concerted, intramolecular reactions are powerful tools for stereoselective bond formation and functional group transposition.
Comparative Data: Substituent Effects on Sigmatropic Rearrangements
| Reaction Type | Substrate | Product | Conditions | Yield (%) | Diastereoselectivity | Reference |
| [3][3] Claisen | Allyl vinylallenyl ether | γ,δ-Unsaturated ketone | Heat | Good | High (E-isomer favored) | |
| [3][3] Cope | 3-Methyl-1,2,5-hexatriene | 1,5-Heptadiene | Heat | - | - | |
| [6]-H Shift | Vinylallene with phenylsulfinyl group | Conjugated triene | Heat | Good | High (π-facial selectivity) | |
| [6]-H Shift | Vinylallene with electron-withdrawing group | Conjugated triene | Accelerated rate | - | - |
Note: Quantitative comparative data for a series of substituted vinylallenes in sigmatropic rearrangements is less systematically documented in single sources compared to cycloadditions. The table highlights general trends and specific examples.
Mechanistic Pathways
#####[3][3]-Sigmatropic (Claisen) Rearrangement
Caption: [3][3]-Sigmatropic Claisen rearrangement.
#####[6]-Hydrogen Shift
Caption: [6]-Sigmatropic hydrogen shift.
Experimental Protocol: Thermal[6]-Hydrogen Shift in a Phenylsulfinyl-Substituted Vinylallene
Materials:
-
Phenylsulfinyl-substituted vinylallene (1.0 mmol)
-
Degassed solvent (e.g., benzene-d6 for NMR monitoring)
-
NMR tube
-
NMR spectrometer with variable temperature control
Procedure:
-
A solution of the phenylsulfinyl-substituted vinylallene in the degassed solvent is prepared directly in an NMR tube.
-
The NMR tube is sealed under an inert atmosphere.
-
An initial ¹H NMR spectrum is recorded at room temperature.
-
The sample is then heated to a specific temperature (e.g., 80-120 °C) within the NMR spectrometer.
-
The progress of the rearrangement to the conjugated triene is monitored periodically by acquiring ¹H NMR spectra.
-
The ratio of starting material to product(s) is determined by integration of characteristic signals to establish the kinetics and stereoselectivity of the reaction.
Conclusion
The pericyclic reactions of substituted vinylallenes offer a diverse and powerful toolkit for the synthesis of complex molecular architectures. As demonstrated in this guide, the choice of substituents provides a crucial handle to control the outcome of these transformations. Electrocyclizations are governed by predictable torquoselectivity rules, cycloadditions provide access to a wide array of carbo- and heterocycles with high efficiency, and sigmatropic rearrangements enable elegant intramolecular bond reorganizations. The provided data, protocols, and mechanistic diagrams serve as a foundation for researchers to harness the full synthetic potential of substituted vinylallenes in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 1,2,4-Pentatriene: A Guide for Laboratory Professionals
The proper disposal of 1,2,4-pentatriene, a volatile and unsaturated hydrocarbon, is crucial for maintaining laboratory safety and environmental compliance. Due to the limited availability of specific disposal protocols for this compound, this guide provides a comprehensive framework based on best practices for the management of hazardous chemical waste. This information is intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Step-by-Step Disposal Protocol
The following procedures outline the recommended steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Collection
Proper segregation is a critical first step in the disposal process.
-
Waste Container : Collect waste this compound in a dedicated, properly labeled, and sealed container that is compatible with the chemical.
-
Labeling : The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Incompatible Wastes : Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions.[1] Halogenated and non-halogenated solvent wastes should be collected separately.[2]
Step 2: Storage of Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Waste containers should be kept tightly capped at all times, except when adding waste.[3]
-
Store waste in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][3]
-
Ensure the storage area is away from sources of ignition such as heat, sparks, or open flames.[4][5]
Step 3: Arranging for Disposal
For small quantities typically generated in a research setting, the most direct and safest method is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6]
-
Request a waste pickup when the container is ¾ full or within the time limits specified by your institution (e.g., 150 days for laboratory chemical waste).[2]
-
Complete all necessary paperwork, providing an accurate description of the waste, including the chemical name and percentage composition of each constituent.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling 1,2,4-Pentatriene
Hazard Assessment and Personal Protective Equipment (PPE)
1,2,4-Pentatriene is a highly flammable liquid whose vapors can form explosive mixtures with air. As a conjugated polyene, it may be reactive and pose additional hazards that have not been fully characterized. The following PPE recommendations are based on a conservative approach to handling highly flammable and potentially reactive chemicals.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Respiratory Protection | Full-face respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA). | To prevent inhalation of potentially harmful vapors. A full-face respirator also provides eye and face protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. If a full-face respirator is used, this provides adequate protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Note: No specific breakthrough time data is available for this compound. It is crucial to frequently change gloves and immediately upon any sign of contamination. | To prevent skin contact. Given the lack of specific data, using gloves with high resistance to a broad range of organic solvents is recommended. |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | To protect skin from splashes and in case of a flash fire. |
| Emergency Equipment | A safety shower and eyewash station must be immediately accessible. | For immediate decontamination in case of accidental exposure. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize risks when working with this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure all ignition sources (e.g., hot plates, open flames, static electricity) are eliminated from the work area.[1][2][3][4]
-
Ground all equipment to prevent static discharge.[4]
-
Have a Class B fire extinguisher (for flammable liquids) readily available.
-
-
Handling:
-
Use the smallest quantity of this compound necessary for the experiment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly sealed when not in use.[2]
-
-
Cleanup:
-
Clean up spills immediately with an inert absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to absorb large spills.
-
Place the absorbent material in a sealed, labeled container for proper disposal.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.
Table 2: Disposal Plan for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | Collect in a designated, sealed, and properly labeled waste container. | To prevent release into the environment and ensure safe handling by waste disposal personnel. |
| Contaminated Labware (e.g., gloves, absorbent materials) | Place in a sealed, labeled container separate from non-hazardous waste. | To prevent cross-contamination and ensure proper disposal of hazardous materials. |
| Rinsate from Cleaning Glassware | Collect in a designated aqueous waste container if miscible and appropriate, otherwise, collect with organic waste. | To avoid contaminating wastewater systems with hazardous chemicals. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Never pour this compound down the drain.[2]
-
Waste containers should be stored in a cool, dry, and well-ventilated area away from ignition sources.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Logical Relationship for Disposal Decision-Making
Caption: Decision-making for this compound waste disposal.
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
